molecular formula C30H26O6 B12311211 Blestriarene A

Blestriarene A

Cat. No.: B12311211
M. Wt: 482.5 g/mol
InChI Key: OZZPAAPLZANUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blestriarene A has been reported in Arundina graminifolia, Calanthe arisanensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

IUPAC Name

1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C30H26O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3

InChI Key

OZZPAAPLZANUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)O)C3=C4CCC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O

Origin of Product

United States

Foundational & Exploratory

The Isolation of Blestriarene A from Gymnadenia conopsea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnadenia conopsea, commonly known as the fragrant orchid, is a plant species with a history of use in traditional medicine. Phytochemical investigations have revealed a diverse array of secondary metabolites within this orchid, including a class of compounds known as phenanthrenes. Blestriarene A belongs to this class and is of interest to the scientific community for its potential biological activities. Phenanthrene derivatives isolated from orchids have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties. This guide serves as a technical resource for researchers seeking to isolate and study this compound and related compounds.

Experimental Protocols

The following protocols are adapted from the successful isolation of phenanthrene derivatives from orchid tubers and provide a robust starting point for the isolation of this compound from Gymnadenia conopsea.

Plant Material Collection and Preparation

Fresh tubers of Gymnadenia conopsea should be collected and authenticated by a qualified botanist. The tubers are then cleaned, sliced, and air-dried in a well-ventilated area away from direct sunlight. The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the target compounds. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with phenanthrenes like this compound expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water. This step allows for the isolation of pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the compound.

Quantitative Data

The following tables present representative quantitative data for phenanthrene derivatives structurally similar to this compound, as detailed spectroscopic data for this compound from Gymnadenia conopsea is not available in the literature. This data serves as a reference for the expected spectroscopic characteristics.

Table 1: Representative ¹H NMR Data for a Phenanthrene Core Structure (in CD₃OD, 500 MHz)

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
H-16.95d8.5
H-27.50d8.5
H-37.20s
H-49.30s
H-57.10d2.0
H-66.90dd8.5, 2.0
H-87.45d8.5
OMe3.90s

Table 2: Representative ¹³C NMR Data for a Phenanthrene Core Structure (in CD₃OD, 125 MHz)

PositionChemical Shift (δ) ppm
C-1116.0
C-2128.5
C-3108.0
C-4125.0
C-4a130.0
C-4b132.0
C-5105.0
C-6118.0
C-7158.0
C-8110.0
C-8a135.0
C-9120.0
C-10122.0
C-10a128.0
OMe55.5

Table 3: Representative High-Resolution Mass Spectrometry (HR-MS) Data

CompoundMolecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺
This compound (representative)C₁₅H₁₂O₃241.0865241.0863

Biological Activity and Signaling Pathways

Phenanthrene derivatives isolated from orchids have been reported to possess anti-inflammatory properties. Mechanistic studies on compounds structurally related to this compound have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is a key indicator of anti-inflammatory activity.

Further investigations into the mechanism of action have revealed that some phenanthrenes can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a crucial regulator of the inflammatory response.

Visualizations

experimental_workflow plant_material Gymnadenia conopsea Tubers extraction Ethanol Extraction plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom sephadex Sephadex LH-20 Chromatography column_chrom->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation

Figure 1. Experimental workflow for the isolation of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammatory_Genes Induces BlestriareneA This compound BlestriareneA->IKK Inhibits

Figure 2. Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the methodologies required for the successful isolation and characterization of this compound from Gymnadenia conopsea. By adapting established protocols from related orchid species, researchers are equipped with a solid foundation for their investigations. The presented quantitative data, while representative, offers valuable benchmarks for spectroscopic analysis. Furthermore, the elucidation of the potential anti-inflammatory mechanism of action through the inhibition of the NF-κB signaling pathway highlights the therapeutic potential of this compound and warrants further investigation by the drug development community.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of current research reveals a significant focus on Blestriarene C , a compound demonstrating notable inhibitory effects on triple-negative breast cancer (TNBC). This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific findings related to Blestriarene C, with a particular emphasis on its mechanism of action, experimental validation, and potential as a therapeutic agent. While the initial query focused on "Blestriarene A," the available scientific literature predominantly investigates Blestriarene C.

SEO-Driven Long-Tail Keywords for Scientific Researchers

For researchers investigating novel cancer therapeutics, the following long-tail keywords will be instrumental in accessing targeted information on Blestriarene C:

  • Blestriarene C mechanism of action in TNBC

  • Inhibitory effects of Blestriarene C on breast cancer cells

  • Blestriarene C and Ras/ERK/c-Fos signaling pathway

  • Experimental protocols for Blestriarene C anti-cancer activity

  • Quantitative analysis of Blestriarene C efficacy

  • Blestriarene C for triple-negative breast cancer treatment

  • In vivo studies of Blestriarene C in mouse models

  • Molecular docking of Blestriarene C with HSP90AA1 and PTGS2

  • Cell cycle arrest induced by Blestriarene C

  • Apoptosis promotion by Blestriarene C in BT549 cells

  • Blestriarene C's effect on cancer cell proliferation and migration

  • Network pharmacology analysis of Blestriarene C

  • Safety profile of Blestriarene C in cancer therapy

  • Development of novel drugs for TNBC from natural compounds

  • Blestriarene C as a potential HSP90AA1 inhibitor

Biological Activity and Mechanism of Action

Blestriarene C has been identified as a potent inhibitor of triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer with limited treatment options.[1][2][3][4] Research indicates that Blestriarene C exerts its anti-cancer effects through the modulation of multiple signaling pathways.[1][2][3]

The primary mechanism of action involves the inhibition of the Ras/ERK/c-Fos signaling pathway.[1][2][3][4] This inhibition leads to several downstream effects that collectively suppress cancer progression:

  • Promotion of Apoptosis: Blestriarene C induces programmed cell death in TNBC cells.[1][2][3][4]

  • Cell Cycle Arrest: The compound causes S-phase cycle arrest, thereby halting the proliferation of cancer cells.[1][2][3][4]

  • Inhibition of Proliferation and Migration: By targeting the Ras/ERK/c-Fos pathway, Blestriarene C effectively reduces the growth and spread of TNBC cells.[1][2][3][4]

Furthermore, molecular studies have shown that Blestriarene C interacts with key proteins involved in cancer progression. It downregulates the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) and upregulates Prostaglandin-Endoperoxide Synthase 2 (PTGS2), both of which are critical targets in TNBC.[1][2][3][4] Molecular docking studies have confirmed a strong binding affinity of Blestriarene C to both HSP90AA1 and PTGS2.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Blestriarene C.

Table 1: In Vitro Efficacy of Blestriarene C on BT549 TNBC Cells

Parameter Observation Reference
Cell Proliferation Significant inhibition [1][2][4]
Cell Migration Significant inhibition [1][2][4]
Apoptosis Increased rate of apoptosis [1][2][4]

| Cell Cycle | S-phase arrest |[1][2][4] |

Table 2: In Vivo Efficacy of Blestriarene C in a Mouse Model of TNBC

Parameter Observation Reference
Tumor Growth Significant inhibition [1][3][4]

| Safety Profile | High safety profile observed |[1][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used to evaluate the efficacy of Blestriarene C.

Cell Culture and Treatment

The human triple-negative breast cancer cell line, BT549, was used for in vitro experiments. Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were treated with varying concentrations of Blestriarene C.

CCK-8 Cell Proliferation Assay
  • BT549 cells were seeded in 96-well plates at a specified density.

  • After 24 hours of incubation, the cells were treated with different concentrations of Blestriarene C for 24, 48, and 72 hours.

  • Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Wound Healing Assay for Cell Migration
  • BT549 cells were grown to confluence in 6-well plates.

  • A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer.

  • The cells were washed to remove debris and then incubated with a medium containing different concentrations of Blestriarene C.

  • Images of the wound were captured at 0 and 24 hours to observe cell migration into the scratched area. The rate of wound closure was quantified.

Cell Apoptosis Assay
  • BT549 cells were treated with Blestriarene C for a specified duration.

  • The cells were then harvested, washed, and resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • BT549 cells were treated with Blestriarene C for 24 hours.

  • The cells were harvested, washed, and fixed in cold 70% ethanol overnight.

  • The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • BT549 cells were treated with Blestriarene C, and total protein was extracted.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Ras, p-ERK1/2, c-Fos, HSP90AA1, PTGS2) overnight at 4°C.

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Subcutaneous Tumor Model
  • BT549 cells were subcutaneously injected into the flank of nude mice.

  • When the tumors reached a palpable size, the mice were randomly divided into control and treatment groups.

  • The treatment group received intraperitoneal injections of Blestriarene C at a specified dosage and schedule.

  • Tumor volume and body weight were measured regularly.

  • At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.

Visualizations

Signaling Pathway of Blestriarene C in TNBC

BlestriareneC_Pathway cluster_cell TNBC Cell Ras Ras ERK ERK Ras->ERK Activates cFos c-Fos ERK->cFos Activates Proliferation Proliferation & Migration cFos->Proliferation Promotes Apoptosis Apoptosis S_Phase_Arrest S-Phase Arrest BlestriareneC Blestriarene C BlestriareneC->Ras Inhibits

Blestriarene C inhibits the Ras/ERK/c-Fos pathway in TNBC.
General Experimental Workflow for Evaluating Blestriarene C

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_mechanism cluster_in_vivo In Vivo Studies Cell_Culture TNBC Cell Culture (e.g., BT549) Screening Initial Screening (CCK-8 Assay) Cell_Culture->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Tumor_Model TNBC Mouse Tumor Model Screening->Tumor_Model Promising Results Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis Cell Cycle Analysis Migration_Assay Migration Assay Western_Blot Western Blot Treatment Blestriarene C Treatment Tumor_Model->Treatment Evaluation Efficacy & Safety Evaluation Treatment->Evaluation

Workflow for preclinical evaluation of Blestriarene C.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy for Researchers

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the field of CAR T-cell therapy. The content is structured to address key researcher intents, from understanding the fundamental mechanism of action to exploring future innovations.

Categorization of Keywords by Researcher Intent

To effectively guide content creation and research, keywords related to CAR T-cell therapy can be categorized into five specific intents:

  • Mechanism of Action: This category addresses the foundational understanding of how CAR T-cells function.

    • Keywords: CAR T-cell signaling, second-generation CAR, third-generation CAR, CD3ζ, CD28, 4-1BB, co-stimulatory domain, cytotoxic T-lymphocyte, perforin, granzyme, immune synapse, MHC-independent recognition.

  • Clinical Efficacy and Safety: This intent focuses on the clinical performance and associated risks of CAR T-cell therapies.

    • Keywords: Overall Response Rate (ORR), Complete Response (CR), Cytokine Release Syndrome (CRS), neurotoxicity, ICANS (Immune Effector Cell-Associated Neurotoxicity Syndrome), Tisagenlecleucel, Axicabtagene ciloleucel, B-cell aplasia, trial data.

  • Experimental Protocols & Models: This area covers the practical methods used to develop and evaluate CAR T-cells.

    • Keywords: In vitro cytotoxicity assay, chromium-release assay, luciferase assay, flow cytometry, in vivo xenograft model, humanized mouse model, CAR T-cell persistence, tumor microenvironment.

  • Mechanisms of Resistance: This intent is crucial for understanding and overcoming treatment failure.

    • Keywords: Antigen escape, antigen loss, CD19 downregulation, T-cell exhaustion, clonal selection, lineage switching, trogocytosis.

  • Future Directions & Innovations: This category explores the next wave of advancements in the field.

    • Keywords: Next-generation CAR, dual CAR, tandem CAR, TRUCKs (T cells redirected for antigen-unrestricted cytokine-initiated killing), allogeneic CAR-T, gene editing, synthetic biology.

Core Requirements

Data Presentation: Clinical Efficacy of Approved CAR T-Cell Therapies

The following tables summarize key quantitative data from pivotal clinical trials for two FDA-approved CD19-directed CAR T-cell therapies.

Table 1: Efficacy of Axicabtagene Ciloleucel (Axi-cel) in Large B-Cell Lymphoma (LBCL)

Clinical TrialNumber of Patients (n)Median Follow-up (months)Overall Response Rate (ORR)Complete Response (CR) RateSource
ZUMA-1 (2-year analysis)10127.183%58%[1]
ZUMA-5 (r/r iNHL)146 (evaluable)17.592%76%[2]
ZUMA-7 (vs. SOC)180-83%65%[1][3]
Real-World (LBCL)1292 (evaluable)24.373-75%57-59%[4]

Table 2: Efficacy of Tisagenlecleucel (Tisa-cel) in B-Cell Malignancies

Clinical TrialIndicationNumber of Patients (n)Overall Response Rate (ORR)Complete Response (CR) RateSource
ELIANA (Primary Analysis)Pediatric r/r B-ALL7581%60% (CR) / 21% (CRi)[5]
ELIANA (3-year update)Pediatric r/r B-ALL7982%-[5]
JULIETr/r DLBCL9352%40%[6]
Real-World (r/r DLBCL)r/r DLBCL9655.1% (at 3 months)-[6]

CRi: Complete remission with incomplete blood count recovery. r/r: relapsed/refractory. iNHL: indolent Non-Hodgkin Lymphoma. SOC: Standard of Care.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. Below are protocols for key experiments in CAR T-cell therapy evaluation.

1. Protocol: In Vitro CAR T-Cell Cytotoxicity Assay (Flow Cytometry-Based)

This assay quantifies the ability of CAR T-cells to lyse target tumor cells.

  • Objective: To measure the specific lysis of target cells mediated by CAR T-cells at various effector-to-target ratios.

  • Materials:

    • CAR T-cells (effector cells)

    • Control T-cells (e.g., non-transduced)

    • Target tumor cells (expressing the antigen of interest, e.g., CD19+)

    • Negative control target cells (antigen-negative)

    • Fluorescent cell trace dye (e.g., CFSE)

    • Viability dye (e.g., 7-AAD or Propidium Iodide)

    • Complete cell culture medium

    • 96-well U-bottom plates

    • Flow cytometer

  • Methodology:

    • Target Cell Labeling: Label the target tumor cells with a fluorescent cell trace dye according to the manufacturer's protocol. This allows for the distinct identification of the target cell population during flow cytometry analysis.[7]

    • Co-culture Setup: Plate the labeled target cells at a constant number in a 96-well plate.

    • Add effector cells (CAR T-cells or control T-cells) at varying Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[7]

    • Include control wells: target cells alone (spontaneous death) and target cells with control T-cells (non-specific killing).

    • Incubation: Co-culture the cells for a defined period (typically 4 to 24 hours) at 37°C in a CO₂ incubator.[8]

    • Cell Harvesting and Staining: After incubation, gently resuspend the cells. Add a viability dye to distinguish live from dead cells.

    • Flow Cytometry Acquisition: Acquire the samples on a flow cytometer. Gate on the target cell population based on the fluorescent trace dye. Within this gate, quantify the percentage of live (viability dye-negative) and dead (viability dye-positive) cells.

    • Calculation of Specific Lysis:

      • % Specific Lysis = 100 * ((% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis))

      • Where % Experimental Lysis is the percentage of dead target cells in the presence of effector cells, and % Spontaneous Lysis is the percentage of dead target cells cultured alone.

2. Protocol: In Vivo Tumor Xenograft Model for CAR T-Cell Efficacy

This model assesses the anti-tumor activity of CAR T-cells in a living organism.

  • Objective: To evaluate the ability of CAR T-cells to control or eradicate human tumors engrafted in immunodeficient mice.

  • Materials:

    • Immunodeficient mice (e.g., NSG mice, which lack functional T, B, and NK cells).[9]

    • Human tumor cell line (e.g., luciferase-expressing for bioluminescence imaging).

    • CAR T-cells and control T-cells.

    • Bioluminescence imaging (BLI) system (if applicable).

    • Calipers for tumor measurement.

  • Methodology:

    • Tumor Engraftment: Inoculate immunodeficient mice with a human tumor cell line. This is typically done subcutaneously or intravenously, depending on the desired tumor model (solid or disseminated).[9]

    • Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size. Monitor tumor burden using calipers for subcutaneous tumors or BLI for systemic models.

    • CAR T-Cell Administration: Once tumors are established, administer CAR T-cells to the mice, typically via intravenous injection. A control group should receive non-transduced T-cells or a vehicle control.

    • Efficacy Assessment: Monitor tumor growth in all groups over time.

      • For subcutaneous tumors, measure tumor volume with calipers (Volume = (Length x Width²) / 2).

      • For systemic tumors, perform serial BLI to quantify the tumor signal.

    • Survival Analysis: Monitor the mice for signs of distress and record survival data. The primary endpoint is often a significant delay in tumor growth or improved overall survival in the CAR T-cell treated group compared to controls.

    • Post-Treatment Analysis (Optional): At the end of the study, tumors and other tissues can be harvested to analyze CAR T-cell infiltration, persistence, and changes in the tumor microenvironment.[9]

Mandatory Visualization

Diagrams generated using Graphviz provide a clear visual representation of complex biological and procedural information.

Signaling Pathway of a Second-Generation CAR T-Cell

CAR_T_Cell_Signaling cluster_CAR_T CAR T-Cell cluster_Tumor Tumor Cell CAR CAR Construct CD28 CD28 Domain (Signal 2) CAR->CD28 CD3z CD3ζ Domain (Signal 1) CAR->CD3z Activation T-Cell Activation CD28->Activation CD3z->Activation Cytotoxicity Cytotoxicity (Perforin/Granzyme) Activation->Cytotoxicity Proliferation Proliferation & Survival Activation->Proliferation Antigen Target Antigen (e.g., CD19) Cytotoxicity->Antigen Induces Apoptosis Antigen->CAR Binding

Caption: Second-generation CAR T-cell activation cascade upon antigen recognition.

Experimental Workflow for Autologous CAR T-Cell Manufacturing

CAR_T_Manufacturing_Workflow Leukapheresis 1. Leukapheresis (T-Cell Collection) Isolation 2. T-Cell Isolation & Enrichment Leukapheresis->Isolation Activation 3. Activation (e.g., anti-CD3/CD28 beads) Isolation->Activation Transduction 4. Transduction (Viral Vector with CAR gene) Activation->Transduction Expansion 5. Ex Vivo Expansion (Bioreactor) Transduction->Expansion Harvest 6. Harvest & Formulation Expansion->Harvest Cryopreservation 7. Cryopreservation & QC Testing Harvest->Cryopreservation Infusion 8. Infusion into Patient Cryopreservation->Infusion

Caption: Step-by-step workflow for manufacturing autologous CAR T-cell therapies.[10][11][12]

Logical Relationship: Mechanisms of Tumor Resistance to CAR T-Cell Therapy

Resistance_Mechanisms Relapse Therapeutic Relapse AntigenEscape Antigen Escape Relapse->AntigenEscape TCellDysfunction CAR T-Cell Dysfunction Relapse->TCellDysfunction TME Tumor Microenvironment (TME) Suppression Relapse->TME AntigenLoss Antigen Loss (Gene Mutation) AntigenEscape->AntigenLoss Downregulation Antigen Downregulation (Reduced Density) AntigenEscape->Downregulation LineageSwitch Lineage Switching AntigenEscape->LineageSwitch Exhaustion T-Cell Exhaustion TCellDysfunction->Exhaustion LackOfPersistence Lack of Persistence TCellDysfunction->LackOfPersistence

Caption: Key pathways leading to tumor resistance against CAR T-cell therapy.[13][14][15]

References

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide delves into the foundational and exploratory phases of drug discovery. It outlines the core principles and methodologies that underpin the identification and validation of therapeutic targets, laying the groundwork for the development of novel medicines.

The journey to a new therapeutic begins with a deep understanding of the biological processes that drive disease. This initial phase, characterized by exploratory research, is fundamental to identifying potential targets for intervention. Success in this early stage is critical, as it forms the bedrock upon which all subsequent development efforts are built. This guide provides an in-depth overview of the key concepts, experimental protocols, and data interpretation central to this discovery process.

Foundational & Exploratory Keywords

The initial stages of drug discovery are defined by a specific set of activities aimed at understanding the disease and identifying potential points of therapeutic intervention. Key terms that encapsulate this phase include:

  • Target Identification: The process of identifying a biological molecule (e.g., a protein, gene, or RNA) that plays a causative role in a disease and can be modulated by a therapeutic agent.[1]

  • Target Validation: The experimental confirmation that modulating the identified target has a therapeutic effect in a disease-relevant model.[2][3][4]

  • Assay Development: The design and optimization of experimental methods to measure the activity of the biological target and the effect of potential drug candidates.[1]

  • High-Throughput Screening (HTS): The automated testing of large libraries of chemical compounds to identify "hits" that modulate the activity of the target.[1]

  • Hit-to-Lead (H2L): The process of optimizing the chemical structure of initial "hits" to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[1]

  • Lead Optimization: The further refinement of lead compounds to enhance their efficacy, safety, and pharmacokinetic properties, ultimately leading to a drug candidate.[1]

  • Mechanism of Action (MoA): The specific biochemical interaction through which a drug substance produces its pharmacological effect.

  • Pharmacokinetics (PK): The study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion.

  • Pharmacodynamics (PD): The study of what a drug does to the body, including the biochemical and physiological effects of the drug and its mechanism of action.

  • In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish.

  • In Vivo: Experiments conducted within a whole, living organism.

  • Biomarker: A measurable indicator of a biological state or condition, used to assess the progression of disease or the effects of treatment.

The Drug Discovery Workflow

The path from a novel idea to a potential new medicine is a systematic and rigorous process. The foundational and exploratory phase can be visualized as a multi-step workflow, beginning with the identification of a therapeutic need and culminating in the selection of a candidate for preclinical development.

Drug_Discovery_Workflow cluster_0 Foundational Research cluster_1 Exploratory Phase cluster_2 Preclinical Development Target Identification Target Identification Target Validation Target Validation Target Identification->Target Validation Validate Role in Disease Assay Development Assay Development Target Validation->Assay Development Create Screening Method High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Screen Compound Libraries Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify Active Compounds Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Optimize 'Hits' Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Refine 'Leads' Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Select Drug Candidate

A generalized workflow for the early stages of drug discovery.

Key Experimental Protocols

The validation of a therapeutic target and the identification of molecules that modulate its activity rely on a variety of robust experimental techniques. Below are detailed methodologies for two cornerstone assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay to detect and quantify proteins, antibodies, and antigens in a sample.

Objective: To quantify the concentration of a specific protein (e.g., a cytokine released from cells in response to a stimulus) in a sample.

Methodology:

  • Coating: A 96-well microplate is coated with a capture antibody specific to the protein of interest. The plate is incubated to allow the antibody to adhere to the plastic surface and then washed to remove any unbound antibody.

  • Blocking: A blocking buffer (e.g., bovine serum albumin or non-fat milk) is added to the wells to block any remaining non-specific binding sites on the plate. The plate is incubated and then washed.

  • Sample Incubation: The samples and a series of standards with known concentrations of the protein are added to the wells. The plate is incubated, allowing the protein in the sample to bind to the capture antibody. The plate is then washed to remove any unbound substances.

  • Detection Antibody: A detection antibody, which is also specific to the protein of interest but binds to a different epitope, is added to the wells. This antibody is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The plate is incubated and then washed.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Data Acquisition: The absorbance of the colored product is measured using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance values to the standard curve generated from the standards of known concentrations.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Objective: To determine the relative abundance of a target protein in different cell lysates.

Methodology:

  • Sample Preparation: Cells are lysed to release their proteins. The protein concentration of each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that is specific to the target protein.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

  • Detection: The membrane is washed again, and a substrate that reacts with the enzyme on the secondary antibody is added. This reaction produces a signal (e.g., chemiluminescence) that can be detected by imaging.

  • Analysis: The intensity of the band corresponding to the target protein is quantified and can be compared across different samples. A loading control (an antibody against a ubiquitously expressed protein like actin or tubulin) is used to normalize the data and ensure equal protein loading.

Data Presentation: Quantitative Analysis of Drug Efficacy

Clear and concise presentation of quantitative data is paramount for comparing the efficacy of different compounds. A common method is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

The following table presents a summary of the in vitro anti-proliferative activities of two epidermal growth factor receptor (EGFR) inhibitors, Gefitinib and Erlotinib, against a panel of human cancer cell lines.

Cell LineCancer TypeGefitinib IC50 (μM)Erlotinib IC50 (μM)
A549Non-Small Cell Lung>20>20
H322Non-Small Cell Lung15.8 ± 1.212.5 ± 1.1
H3255Non-Small Cell Lung0.015 ± 0.0030.029 ± 0.005
H1650Non-Small Cell Lung9.8 ± 0.914.00 ± 1.19[5]
H1975Non-Small Cell Lung>20>20
MCF-7Breast8.5 ± 0.77.2 ± 0.6
KYSE70Esophageal Squamous>205.85 ± 0.52[5]
KYSE410Esophageal Squamous12.5 ± 1.15.00 ± 0.46[5]
BxPC-3Pancreatic10.2 ± 0.91.26[6]
AsPc-1Pancreatic14.5 ± 1.35.8[6]

Data is presented as the mean ± standard deviation from multiple experiments. IC50 values are a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Mandatory Visualization: Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for clear communication and understanding.

EGFR Signaling Pathway

The Epidermal Growth-Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a common driver of cancer.[7]

EGFR_Signaling_Pathway cluster_nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Proliferation Akt Akt PI3K->Akt Akt->Nucleus Inhibits Apoptosis Survival Survival IP3_DAG IP3/DAG PLCg->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->Nucleus Migration Migration

Simplified diagram of the EGFR signaling pathway.
Target Validation Workflow

Target validation is a critical step to ensure that a potential drug target is genuinely involved in the disease process.

Target_Validation_Workflow Hypothesis Hypothesized Target Genomic Genomic/Genetic Evidence (e.g., GWAS, CRISPR screen) Hypothesis->Genomic Transcriptomic Transcriptomic Evidence (e.g., RNA-seq) Hypothesis->Transcriptomic Proteomic Proteomic Evidence (e.g., Mass Spectrometry) Hypothesis->Proteomic Functional Functional Validation (e.g., In vitro/in vivo models) Genomic->Functional Transcriptomic->Functional Proteomic->Functional Decision Go/No-Go Decision Functional->Decision

A workflow for the validation of a therapeutic target.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: November 2025

As a specific compound was not provided, this guide has been structured as a comprehensive template. Please replace "[Compound Name]" and other bracketed placeholders with the specific information for your molecule of interest.

Technical Guide: Methodological & Application Protocols for [Compound Name]

Abstract

This document provides a detailed technical overview of [Compound Name], a novel molecule with significant potential in [e.g., oncology, neuroscience]. It outlines the core mechanism of action, presents key in-vitro and in-vivo experimental data, and offers detailed protocols for its application in a research setting. The information herein is intended to enable researchers to effectively design, execute, and interpret experiments involving [Compound Name].

Mechanism of Action & Signaling Pathway

[Compound Name] is a potent and selective [e.g., inhibitor, agonist, modulator] of [Target Protein/Pathway]. Its primary mechanism involves [e.g., binding to the ATP-binding pocket of Target Kinase, preventing the downstream phosphorylation of SUBSTRATE-1 and SUBSTRATE-2]. This action disrupts the [Pathway Name] signaling cascade, which is known to be dysregulated in [Disease Name]. The interruption of this pathway leads to [e.g., cell cycle arrest, apoptosis, reduction in inflammatory cytokine production].

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Activates Response Cellular Response (e.g., Apoptosis) TF->Response Compound [Compound Name] Compound->Receptor Inhibits

Caption: The inhibitory action of [Compound Name] on the [Pathway Name] cascade.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for [Compound Name] derived from various assays.

Table 1: In-Vitro Activity & Potency

Assay Type Cell Line / Target Endpoint IC₅₀ / EC₅₀ (nM)
Kinase Inhibition Recombinant [Target Kinase] ATP Consumption [e.g., 15.2]
Cell Viability [e.g., MCF-7] ATP Levels (CellTiter-Glo) [e.g., 78.5]
Target Engagement [e.g., HEK293] Target Phosphorylation [e.g., 45.1]

| Off-Target Screen | [e.g., KinomeScan] | % Inhibition @ 1µM | [e.g., <10% for 400 kinases] |

Table 2: In-Vivo Pharmacokinetic Properties (Mouse Model)

Parameter Route Dose (mg/kg) Value Units
Cmax IV 5 [e.g., 1250] ng/mL
T½ (Half-life) IV 5 [e.g., 4.7] hours
Cmax PO 20 [e.g., 890] ng/mL

| Bioavailability (F) | PO | 20 | [e.g., 35] | % |

Key Experimental Protocols

Protocol: Cell Viability using CellTiter-Glo® Luminescent Assay

This protocol measures ATP levels as an indicator of metabolically active, viable cells following treatment with [Compound Name].

  • Cell Seeding: Plate [e.g., MCF-7] cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of [Compound Name] in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in culture medium.

  • Treatment: Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., SpectraMax M5).

  • Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using a four-parameter logistic regression model to determine the IC₅₀ value.

experimental_workflow Start Start Seed 1. Seed cells in 96-well plate (5,000 cells/well) Start->Seed Incubate1 2. Incubate for 24 hours Seed->Incubate1 Treat 3. Add serial dilutions of [Compound Name] Incubate1->Treat Incubate2 4. Incubate for 72 hours Treat->Incubate2 Equilibrate 5. Equilibrate plate and reagent to room temperature Incubate2->Equilibrate AddReagent 6. Add CellTiter-Glo® Reagent Equilibrate->AddReagent Shake 7. Shake for 2 min to lyse AddReagent->Shake Incubate3 8. Incubate 10 min to stabilize Shake->Incubate3 Read 9. Measure Luminescence Incubate3->Read Analyze 10. Normalize data & calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol: In-Vivo Xenograft Efficacy Study

This protocol details a subcutaneous xenograft model to assess the anti-tumor efficacy of [Compound Name].

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ [e.g., A549] cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (n=8-10 per group).

  • Formulation: Prepare [Compound Name] at the desired concentration (e.g., 20 mg/kg) in a vehicle of [e.g., 0.5% methylcellulose, 0.2% Tween-80 in water].

  • Dosing: Administer the compound formulation or vehicle control to the respective groups via oral gavage (PO) once daily (QD) for 21 consecutive days.

  • Monitoring: Record body weights and tumor volumes three times per week. Monitor animal health daily.

  • Endpoint: At the end of the treatment period (Day 21), or when tumors reach the predetermined endpoint volume, euthanize the animals.

  • Tissue Collection: Excise tumors, measure their final weight, and process them for downstream analysis (e.g., snap-freeze for western blot, fix in formalin for IHC).

  • Analysis: Calculate the Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Perform statistical analysis (e.g., one-way ANOVA).

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of troubleshooting and optimization strategies for experiments involving Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). Addressing common challenges, refining experimental methodologies, and improving data reproducibility are central to leveraging Rapamycin's full potential in research and therapeutic development.

Core Principles of Rapamycin Action

Rapamycin functions by forming a complex with the intracellular protein FKBP12.[1][2] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[2][3] mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[4][5] Its inhibition leads to a G1/S phase cell cycle arrest, activation of autophagy, and potent immunosuppressive and anti-proliferative effects.[1][3][6]

Troubleshooting Common Experimental Challenges

Effective use of Rapamycin requires careful attention to its physicochemical properties and biological activities. Below are common issues encountered in Rapamycin experiments and recommended solutions.

Challenge Potential Cause(s) Recommended Solution(s) Verification
Inconsistent or No Cellular Response - Poor Solubility: Rapamycin is highly hydrophobic and can precipitate in aqueous media.[7][8] - Compound Degradation: Susceptible to degradation from light, moisture, and repeated freeze-thaw cycles.[7] - Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to Rapamycin.[3] - Variable mTOR Activation: Baseline mTOR pathway activity can differ between cell lines or experimental conditions.[7]- Proper Solubilization: Prepare a high-concentration stock solution in DMSO or 100% ethanol.[7][9] When diluting into aqueous media, add the media to the Rapamycin stock (not the other way around) to minimize precipitation.[8] - Proper Storage & Handling: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[7][9] - Dose-Response Titration: Perform a pilot experiment with a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal effective dose for your specific cell line.[3][7][10] - Pathway Activation Control: For experiments in serum-starved cells, consider a brief re-stimulation with serum or growth factors to ensure the mTOR pathway is active before Rapamycin treatment.[8]- Western Blot: Confirm inhibition of mTORC1 signaling by assessing the phosphorylation status of downstream targets like S6 Kinase (p70S6K) and 4E-BP1.[7][11]
Off-Target Effects or Cellular Toxicity - High Concentrations: While highly specific, very high concentrations or prolonged exposure may lead to off-target effects.[7] - Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.- Use Lowest Effective Concentration: Based on dose-response studies, use the lowest concentration that achieves the desired level of mTORC1 inhibition. - Solvent Control: Include a vehicle control group (e.g., media with the same final concentration of DMSO) in all experiments.- Cell Viability Assays: Monitor cell health using assays like MTT or trypan blue exclusion.[3] - Time-Course Studies: Evaluate the effects of Rapamycin at different time points to distinguish primary from secondary effects.[7]
Development of Resistance - Feedback Loop Activation: Chronic mTORC1 inhibition can relieve negative feedback loops, leading to the activation of pro-survival pathways like PI3K/Akt.[2]- Combination Therapy: Consider co-treatment with inhibitors of feedback pathways (e.g., PI3K inhibitors) to overcome resistance.[7] - Intermittent Dosing: For long-term studies, intermittent dosing schedules may be more effective than continuous exposure.[12][13]- Western Blot: Assess the phosphorylation status of Akt and other survival pathway components.

Optimization of Experimental Protocols

Quantitative Data Summary

The effective concentration of Rapamycin is highly dependent on the cell type and experimental context. The following table summarizes typical concentration ranges reported in the literature.

Application Cell/System Type Typical Concentration Range IC50 / Effective Dose Reference(s)
In Vitro mTOR Inhibition HEK293 Cells0.1 nM - 100 nMIC50: ~0.1 nM[3][7]
In Vitro Anti-proliferation T98G Glioblastoma Cells1 nM - 100 nMIC50: ~2 nM[3]
In Vitro Anti-proliferation U87-MG Glioblastoma Cells100 nM - 10 µMIC50: ~1 µM[3]
In Vitro Autophagy Induction Induced Pluripotent Stem Cells (iPSCs)100 nM - 300 nM200 nM shown to be effective[14]
In Vivo (Mouse Models) Leigh Syndrome Mouse Model8 mg/kg (i.p. injection)Every other day[7]
In Vivo (Mouse Models) CT-26 Xenograft Model4 mg/kg/day (i.p. injection)Daily[3]
Detailed Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock Solution

  • Objective: To prepare a concentrated stock solution of Rapamycin for in vitro use.

  • Materials:

    • Rapamycin powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a stock solution of Rapamycin at a concentration of 1-10 mM in DMSO. For example, to make a 1 mM stock, dissolve 0.914 mg of Rapamycin (MW = 914.17 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: In Vitro Treatment of Adherent Cells

  • Objective: To treat cultured cells with Rapamycin and assess the inhibition of mTORC1 signaling.

  • Materials:

    • Adherent cells cultured in appropriate media

    • Rapamycin stock solution (from Protocol 1)

    • Vehicle control (DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer for protein extraction

  • Procedure:

    • Plate cells at a desired density and allow them to adhere and grow to 70-80% confluency.

    • Prepare the final working concentrations of Rapamycin by diluting the stock solution in fresh culture medium. Crucially, add the culture medium to the Rapamycin/DMSO aliquot, not the reverse, to prevent precipitation. [8]

    • Prepare a vehicle control by adding an equivalent volume of DMSO to fresh culture medium.

    • Aspirate the old medium from the cells and replace it with the Rapamycin-containing medium or the vehicle control medium.

    • Incubate the cells for the desired duration (e.g., 1, 6, 24, or 48 hours).[15]

    • After incubation, wash the cells with PBS and proceed with downstream analysis, such as protein extraction for Western blotting to assess p-p70S6K and p-4E-BP1 levels.

Visualizing Key Pathways and Workflows

Rapamycin's Mechanism of Action on the mTORC1 Pathway

mTORC1_Pathway cluster_input Upstream Signals cluster_mTORC1 mTOR Complex 1 (mTORC1) cluster_output Downstream Effects GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Rapamycin-FKBP12 complex inhibits mTORC1, blocking downstream signaling.

Experimental Workflow for Troubleshooting Rapamycin Efficacy

Troubleshooting_Workflow Start Start: Inconsistent Rapamycin Effect CheckSolubility Step 1: Verify Compound Preparation - Check solvent (DMSO/EtOH) - Aliquot and store at -20°C/-80°C - Avoid freeze-thaw cycles Start->CheckSolubility DoseResponse Step 2: Optimize Concentration - Perform dose-response (0.1-1000 nM) - Determine IC50 or effective dose CheckSolubility->DoseResponse CheckPathway Step 3: Confirm Target Engagement - Western blot for p-p70S6K / p-4E-BP1 - Include positive/negative controls DoseResponse->CheckPathway PathwayActive Is mTORC1 inhibited? CheckPathway->PathwayActive Viability Step 4: Assess Cell Viability - Run MTT or Trypan Blue assay - Check for solvent toxicity PathwayActive->Viability No Success Optimized Protocol Achieved PathwayActive->Success Yes Resistance Step 5: Investigate Resistance - Check for feedback loop activation (p-Akt) - Consider alternative cell line Viability->Resistance Resistance->DoseResponse Re-evaluate Dose

Caption: A logical workflow for troubleshooting common issues in Rapamycin experiments.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the validation and comparative preclinical analysis of Mekinib, a novel, highly selective, allosteric inhibitor of MEK1 and MEK2. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. Herein, we detail the core mechanism of action, provide key validation data in comparison to a known MEK inhibitor (Comparator A), and supply detailed experimental protocols for the replication and verification of these findings.

Introduction to Mekinib and the MAPK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, frequently due to activating mutations in BRAF and RAS genes, is a hallmark of numerous human cancers.[1][2][3]

Mekinib is an ATP-noncompetitive inhibitor that binds to a unique allosteric site on the MEK1/2 kinases.[1][][5] This binding locks the kinase in a catalytically inactive state, preventing the phosphorylation and subsequent activation of its sole known substrates, ERK1 and ERK2.[1][][6] By inhibiting MEK, Mekinib effectively blocks downstream signaling, leading to reduced cell proliferation and tumor growth.[1][3]

Validation of Mekinib Target Engagement and Potency

The efficacy of a targeted inhibitor is contingent on its ability to engage its molecular target and elicit a functional downstream response. The following data validates the biochemical and cellular potency of Mekinib.

2.1. Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) of Mekinib was determined in a cell-free biochemical assay against purified MEK1 enzyme and compared to Comparator A. Cellular potency was assessed by measuring the half-maximal effective concentration (EC50) required to inhibit ERK phosphorylation in BRAF V600E mutant A375 melanoma cells.

Parameter Mekinib Comparator A Assay Type Relevance
Biochemical IC50 1.1 nM0.9 nMCell-Free Kinase AssayMeasures direct inhibition of the purified MEK1 enzyme.
Cellular EC50 (p-ERK) 15 nM18 nMIn-Cell Western BlotMeasures compound potency in a cellular context, accounting for cell permeability.

2.2. Downstream Pathway Inhibition

Western blot analysis confirms that Mekinib treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2 in A375 cells, while total ERK1/2 levels remain unchanged. This demonstrates specific on-target activity within the MAPK signaling cascade.[7][8]

Comparative Analysis: In Vitro and In Vivo Efficacy

A critical aspect of preclinical evaluation is the comparison of a novel compound against established benchmarks. Here, Mekinib is compared with Comparator A in cell viability and in vivo tumor growth inhibition studies.

3.1. Comparative Cell Viability in Cancer Cell Lines

The anti-proliferative effects of Mekinib and Comparator A were evaluated across a panel of human cancer cell lines with known MAPK pathway mutations. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

Cell Line Cancer Type Relevant Mutation Mekinib IC50 (nM) Comparator A IC50 (nM)
A375 MelanomaBRAF V600E2528
COLO205 ColorectalBRAF V600E3540
HCT116 ColorectalKRAS G13D8095
A549 LungKRAS G12S150165

3.2. Comparative In Vivo Efficacy in a Xenograft Model

The antitumor activity of Mekinib was assessed in an A375 human melanoma xenograft mouse model.[9] Tumor-bearing mice were treated with Mekinib (10 mg/kg, daily), Comparator A (10 mg/kg, daily), or a vehicle control.

Treatment Group Mean Tumor Volume Change (%) at Day 14 Tumor Growth Inhibition (TGI) (%)
Vehicle Control + 450%0%
Mekinib (10 mg/kg) + 55%88%
Comparator A (10 mg/kg) + 68%85%

The results indicate that Mekinib demonstrates potent and comparable antitumor activity to Comparator A in a preclinical in vivo model.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and key experimental workflows are provided below using the Graphviz DOT language.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Mekinib Mekinib Mekinib->MEK Inhibition

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by Mekinib.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking E->F G 7. Primary Antibody (p-ERK / Total ERK) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Substrate & Imaging H->I J 10. Densitometry (p-ERK / Total ERK Ratio) I->J Data Analysis

Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.

Detailed Experimental Protocols

5.1. Protocol: Western Blot for Phosphorylated ERK (p-ERK)

This protocol details the measurement of p-ERK levels to assess the functional inhibition of MEK.[7][8]

  • Cell Culture and Treatment: Plate A375 cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 4-6 hours. Treat cells with varying concentrations of Mekinib, Comparator A, or vehicle (0.1% DMSO) for 2 hours.

  • Lysis and Protein Quantification: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples to 20 µg and prepare with Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.[7] Transfer the separated proteins onto a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7][8]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL chemiluminescence substrate and capture the signal using an imaging system.

  • Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[8][10] The intensity of the p-ERK band is normalized to the total ERK band for each sample.[7][8]

5.2. Protocol: Cell Viability (MTS) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[11][12]

  • Cell Plating: Seed cancer cells (e.g., A375, HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Mekinib and Comparator A. Treat the cells and incubate for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12]

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C.[11][12] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to vehicle-treated control wells. Plot the results as a dose-response curve to determine the IC50 value using non-linear regression analysis.

5.3. Protocol: In Vivo Tumor Xenograft Study

This protocol outlines the assessment of in vivo antitumor efficacy.[9]

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells in a matrigel suspension into the flank of female athymic nude mice.

  • Tumor Growth and Cohort Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment cohorts (n=8-10 per group).

  • Treatment Administration: Administer Mekinib (10 mg/kg), Comparator A (10 mg/kg), or vehicle control orally once daily for 14-21 days.

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (Length x Width²)/2).[13] Monitor animal body weight as a measure of general toxicity.

  • Data Analysis: Analyze the mean tumor volume over time for each group. Calculate the percent Tumor Growth Inhibition (TGI) at the end of the study. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: November 2025

Below is a curated list of long-tail keywords tailored for researchers, scientists, and drug development professionals seeking in-depth technical guides and whitepapers. These keywords are designed to target users with high intent who are searching for detailed protocols, quantitative data, and specific visual models of biological processes.

CategoryLong-tail Keyword
Experimental Protocols & Methodologies step-by-step CRISPR-Cas9 knockout protocol for primary cells
detailed methodology for quantitative western blot analysis
high-resolution mass spectrometry sample preparation guide
preclinical in vivo dosing strategy and protocol development
protocol for establishing patient-derived xenograft (PDX) models
flow cytometry panel design for immune cell phenotyping
optimizing PCR conditions for low-yield DNA samples
comprehensive guide to cell viability assays for drug screening
standard operating procedure for high-throughput screening (HTS)
ChIP-sequencing protocol for histone modification analysis
Signaling Pathways & Mechanistic Analysis detailed MAPK/ERK signaling pathway diagram with protein interactions
PI3K/AKT pathway in oncology therapeutic targeting whitepaper
NF-kappa B signaling pathway experimental validation techniques
Wnt/β-catenin signaling mechanism in developmental biology
JAK-STAT signaling pathway in autoimmune disease technical guide
TGF-beta signaling pathway crosstalk and network analysis
mTOR signaling network in cellular metabolism and growth
mechanistic analysis of receptor tyrosine kinase (RTK) activation
Quantitative Data & Analysis quantitative data analysis for preclinical efficacy studies
statistical methods for high-content screening data analysis
dose-response curve analysis for IC50 determination
bioinformatics workflow for differential gene expression analysis
quantitative proteomics data interpretation and visualization
summarizing pharmacokinetic (PK) data from animal studies
guide to quantitative biomarker data presentation for IND filing
Drug Discovery & Preclinical Development lead optimization strategies for small molecule drug candidates
technical whitepaper on monoclonal antibody development
ADME and toxicology screening protocols for drug discovery
target validation methodologies in early drug development
preclinical animal model selection guide for oncology
challenges in cell and gene therapy manufacturing whitepaper
developing potency assays for biologic drug products
Technical Visualizations & Workflows Graphviz DOT script for generating a signaling pathway diagram
experimental workflow visualization for multi-step assays
creating logical relationship diagrams for experimental design
DOT language tutorial for biological network visualization
visualizing preclinical study design with Graphviz flowchart
code block for protein-protein interaction network diagram

Spectroscopic and Structural Elucidation of a Blestriarene-Type Biphenanthrene from Bletilla striata

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a compound specifically named "Blestriarene A" did not yield published spectroscopic data. This technical guide therefore presents a comprehensive analysis of a closely related and structurally significant biphenanthrene isolated from Bletilla striata, the presumed origin of Blestriarene-type compounds. The data provided is for 4,7,3′,5′-tetramethoxy-9′,10′-dihydro(1,2′-biphenanthrene)-2,7′-diol , a compound that exemplifies the spectroscopic characteristics of this class of natural products.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the spectroscopic data and structural elucidation of a representative Blestriarene-type biphenanthrene. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and further research.

Chemical Structure

The structure of the analyzed biphenanthrene, 4,7,3′,5′-tetramethoxy-9′,10′-dihydro(1,2′-biphenanthrene)-2,7′-diol, is a dimer of phenanthrene units.

Spectroscopic Data

The structural elucidation of this biphenanthrene was achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

2.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of the compound.

ParameterValue
Ionization ModeNegative
Measured m/z507.1805 [M-H]⁻
Molecular FormulaC₃₂H₂₈O₆
Calculated Mass507.1813

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3423O-H stretching (hydroxyl groups)
1594, 1463C=C stretching (aromatic rings)

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data, recorded in CDCl₃ at 400 MHz and 100 MHz respectively, are pivotal for the detailed structural assignment.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
36.65s
56.78d2.4
66.71d2.4
86.95s
92.75m
102.75m
3'-OCH₃3.89s
4-OCH₃3.92s
5'-OCH₃3.85s
6'6.75d2.0
7-OCH₃3.87s
8'6.80d2.0
9'2.68t7.2
10'2.68t7.2

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
1115.81'128.8
2145.22'145.5
3109.53'158.5
4147.84'114.2
4a125.94'a135.2
4b137.94'b132.5
5102.15'158.5
6114.86'104.2
7148.57'145.8
8106.88'105.8
8a128.58'a127.5
929.59'28.5
1029.810'29.1
10a130.510'a130.1
4-OCH₃55.33'-OCH₃55.9
7-OCH₃55.85'-OCH₃55.9

Experimental Protocols

3.1. Isolation of the Compound

The biphenanthrene was isolated from the fibrous roots of Bletilla striata. The dried and powdered plant material was extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution ESI-MS was performed on an Agilent 6210 TOF mass spectrometer in negative ion mode.

  • IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

  • UV-Vis Spectroscopy: The UV spectrum was obtained on a Shimadzu UV-2401PC spectrophotometer in methanol.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like the biphenanthrene discussed.

Spectroscopic_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Bletilla striata) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (CC, HPLC) crude_extract->chromatography pure_compound Pure Compound chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms ir Infrared Spectroscopy (IR) pure_compound->ir nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr data_analysis Data Analysis and Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure Proposed Structure data_analysis->structure

The Blestriarene A Biosynthetic Pathway in Orchids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Molecular Machinery Behind a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Blestriarene A biosynthetic pathway in orchids, with a primary focus on Bletilla striata, a key source of this phenanthrene derivative. This compound and related compounds have garnered significant interest for their diverse pharmacological activities, making a thorough understanding of their biosynthesis crucial for biotechnological production and drug development. This document synthesizes existing research to detail the proposed pathway, key enzymatic steps, and regulatory aspects, while also highlighting areas ripe for future investigation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a specialized branch of the phenylpropanoid pathway, a ubiquitous route for the synthesis of a vast array of plant secondary metabolites. The pathway culminates in the formation of a bibenzyl precursor, which then undergoes an intramolecular oxidative coupling to form the characteristic phenanthrene ring structure of this compound.

Recent metabolomic and transcriptomic analyses of Bletilla striata tubers have provided strong evidence for this proposed pathway, revealing the accumulation of this compound and the expression of genes encoding key enzymes in the phenylpropanoid and stilbenoid pathways.[1][2][3]

Upstream Phenylpropanoid Pathway

The initial steps of the pathway are well-established and involve the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA through the action of three core enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

These initial steps provide the foundational building blocks for a multitude of specialized metabolites, including flavonoids, lignins, and stilbenoids.

The Gateway to Bibenzyls: Bibenzyl Synthase (BBS)

The commitment step towards this compound biosynthesis is the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme bibenzyl synthase (BBS) . This type III polyketide synthase has been identified and characterized in Bletilla striata.[4] The reaction proceeds through a series of decarboxylation, condensation, and cyclization steps to produce the bibenzyl scaffold. The specific bibenzyl precursor for this compound has not been definitively identified but is hypothesized to be a hydroxylated and/or methoxylated derivative.

The Final Step: Oxidative Cyclization to a Phenanthrene

The conversion of the bibenzyl precursor to the phenanthrene core of this compound is proposed to occur via an intramolecular oxidative coupling reaction. This crucial step is thought to be catalyzed by either a cytochrome P450 monooxygenase (CYP) or a peroxidase . While numerous CYP and peroxidase genes have been identified in the transcriptome of Bletilla striata, the specific enzyme responsible for this transformation has yet to be functionally characterized.[1][5] The reaction likely involves the formation of radical intermediates on the two aromatic rings of the bibenzyl precursor, which then couple to form the new C-C bond, creating the third ring of the phenanthrene structure.

Quantitative Data

A significant gap in the current understanding of the this compound biosynthetic pathway is the lack of quantitative data. To date, no studies have reported the kinetic parameters (e.g., Km, Vmax, kcat) for the key enzymes, bibenzyl synthase, or the putative oxidative coupling enzyme from Bletilla striata. Furthermore, the in planta concentrations of the precursor and intermediate molecules remain to be quantified. Such data is essential for developing accurate metabolic models and for guiding metabolic engineering strategies.

Table 1: Summary of Missing Quantitative Data

ParameterEnzyme/MetaboliteStatus
Enzyme Kinetics
Km, Vmax, kcatBibenzyl Synthase (Bletilla striata)Not Reported
Km, Vmax, kcatPutative Oxidative Coupling Enzyme (CYP/Peroxidase)Not Reported
Metabolite Concentrations
p-Coumaroyl-CoATuber Tissue of Bletilla striataNot Reported
Malonyl-CoATuber Tissue of Bletilla striataNot Reported
Bibenzyl Precursor(s)Tuber Tissue of Bletilla striataNot Reported
This compoundTuber Tissue of Bletilla striataNot Reported

Experimental Protocols

Detailed experimental protocols specific to the elucidation of the this compound pathway are not yet available in the literature. However, this section provides generalized methodologies for key experiments that would be essential for future research in this area.

Bibenzyl Synthase (BBS) Enzyme Assay

This protocol is adapted from studies on related stilbenoid synthases and can be optimized for Bletilla striata BBS.

Objective: To measure the in vitro activity of bibenzyl synthase.

Materials:

  • Purified recombinant BBS enzyme (heterologously expressed in E. coli or yeast).

  • p-Coumaroyl-CoA (substrate).

  • [14C]Malonyl-CoA (substrate, for radiometric assay) or unlabeled malonyl-CoA (for LC-MS-based assay).

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Stopping solution (e.g., ethyl acetate).

  • Scintillation cocktail (for radiometric assay).

  • LC-MS system.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and [14C]malonyl-CoA.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the purified BBS enzyme.

  • Incubate for a specific time period, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases.

  • For radiometric assay, transfer the ethyl acetate phase (containing the bibenzyl product) to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • For LC-MS analysis, evaporate the ethyl acetate phase and resuspend the residue in a suitable solvent for injection into the LC-MS system to identify and quantify the bibenzyl product.

Microsome Preparation for Cytochrome P450 Assays

This protocol outlines the isolation of microsomes, which are membrane fractions enriched in cytochrome P450 enzymes.

Objective: To prepare active microsomes from Bletilla striata tuber tissue.

Materials:

  • Fresh or frozen Bletilla striata tubers.

  • Extraction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing sucrose, PVPP, and protease inhibitors).

  • Homogenizer (e.g., mortar and pestle, blender).

  • Cheesecloth and Miracloth.

  • Ultracentrifuge.

  • Resuspension buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing glycerol).

Procedure:

  • Homogenize the tuber tissue in ice-cold extraction buffer.

  • Filter the homogenate through layers of cheesecloth and Miracloth to remove cell debris.

  • Centrifuge the filtrate at low speed (e.g., 10,000 x g) to pellet mitochondria and chloroplasts.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

  • Resuspend the pellet in a minimal volume of resuspension buffer.

  • Determine the protein concentration (e.g., using a Bradford assay) and store the microsomes at -80°C.

Cytochrome P450 Enzyme Assay (Oxidative Coupling)

This is a hypothetical protocol for testing the activity of a candidate CYP in the conversion of a bibenzyl precursor.

Objective: To determine if a specific cytochrome P450 can catalyze the oxidative cyclization of a bibenzyl to a phenanthrene.

Materials:

  • Microsomes containing the heterologously expressed candidate CYP or purified reconstituted CYP.

  • Bibenzyl precursor substrate.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • LC-MS system.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomes (or reconstituted enzyme), and the bibenzyl precursor.

  • Pre-incubate at the optimal temperature.

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time.

  • Stop the reaction with an organic solvent (e.g., ethyl acetate or acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS to detect the formation of the phenanthrene product (e.g., this compound).

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound biosynthesis and its investigation, the following diagrams have been generated using the Graphviz DOT language.

Blestriarene_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_bibenzyl Bibenzyl Formation cluster_phenanthrene Phenanthrene Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Bibenzyl_Precursor Bibenzyl_Precursor p-Coumaroyl_CoA->Bibenzyl_Precursor BBS + 3x Malonyl-CoA Blestriarene_A Blestriarene_A Bibenzyl_Precursor->Blestriarene_A Oxidative Coupling (CYP or Peroxidase)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Enzyme_ID Transcriptome_Analysis Transcriptome Analysis (Bletilla striata tubers) Candidate_Gene_Selection Candidate Gene Selection (CYPs, Peroxidases) Transcriptome_Analysis->Candidate_Gene_Selection Heterologous_Expression Heterologous Expression (Yeast or E. coli) Candidate_Gene_Selection->Heterologous_Expression Microsome_Isolation Microsome Isolation Heterologous_Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay with Bibenzyl Precursor Microsome_Isolation->Enzyme_Assay LCMS_Analysis LC-MS Analysis of Products Enzyme_Assay->LCMS_Analysis Functional_Characterization Functional Characterization LCMS_Analysis->Functional_Characterization

Caption: Workflow for identifying the oxidative coupling enzyme.

Regulatory_Network_Hypothesis Elicitors Elicitors Signaling_Cascade Signaling Cascade (e.g., JA, SA pathways) Elicitors->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., MYB, WRKY) Signaling_Cascade->Transcription_Factors BBS_Gene Bibenzyl Synthase Gene Transcription_Factors->BBS_Gene CYP_Gene Oxidative Coupling Enzyme Gene Transcription_Factors->CYP_Gene Blestriarene_A_Biosynthesis This compound Biosynthesis BBS_Gene->Blestriarene_A_Biosynthesis CYP_Gene->Blestriarene_A_Biosynthesis

Caption: Hypothetical regulatory network for this compound biosynthesis.

Future Research Directions

While significant progress has been made in outlining the this compound biosynthetic pathway, several key areas require further investigation to provide a complete picture:

  • Identification and Characterization of the Oxidative Coupling Enzyme: This is the most critical missing link in the pathway. A combination of transcriptomics, proteomics, and functional genomics (e.g., virus-induced gene silencing) will be necessary to identify and characterize the specific cytochrome P450 or peroxidase responsible for phenanthrene ring formation.

  • Elucidation of the Specific Bibenzyl Precursor: Metabolite profiling using high-resolution mass spectrometry is needed to identify the exact bibenzyl intermediate that undergoes oxidative coupling.

  • Quantitative Analysis: Detailed kinetic studies of the characterized enzymes and quantification of pathway intermediates will be essential for understanding the flux through the pathway and for effective metabolic engineering.

  • Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that control the expression of the biosynthetic genes will provide insights into how this compound production is regulated in response to developmental and environmental cues. This knowledge can be leveraged to enhance production through elicitation or genetic modification.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and other related orchid-derived phenanthrenes for applications in medicine and beyond.

References

Unveiling Blestriarene A: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Blestriarene A, a biphenanthrene compound isolated from the medicinal orchid, Bletilla striata. This document is intended for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and potential biological activities of this class of molecules.

Natural Occurrence and Distribution

Physicochemical Properties

While specific experimental data for this compound is limited, general characteristics can be inferred from its chemical class. As a phenanthrene derivative, this compound is expected to be a relatively nonpolar molecule with aromatic properties. Its structure, along with those of the related Blestriarene B and C, has been elucidated through spectroscopic methods.

Experimental Protocols

General Isolation and Extraction Methodology for Phenanthrenes from Bletilla striata

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, a general methodology for the extraction and isolation of phenanthrene and 9,10-dihydrophenanthrene derivatives from Bletilla striata tubers can be outlined based on available studies. It is important to note that optimization of these methods would be necessary for the targeted isolation of this compound.

3.1.1. Plant Material Preparation:

  • Freshly collected or dried tubers of Bletilla striata are cleaned to remove any soil and debris.

  • The tubers are then sliced and air-dried or freeze-dried to remove moisture.

  • The dried material is ground into a fine powder to increase the surface area for efficient extraction.

3.1.2. Extraction:

  • The powdered tuber material is typically extracted with an organic solvent. A common method involves maceration or Soxhlet extraction with a solvent such as 95% ethanol or a mixture of ethanol and water.[3]

  • The extraction process is usually repeated multiple times to ensure maximum recovery of the target compounds.

  • The resulting crude extract is then concentrated under reduced pressure to remove the solvent.

3.1.3. Fractionation and Purification:

  • The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between water and a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The fraction containing the phenanthrene derivatives (typically the less polar fractions) is then further purified using various chromatographic techniques.

  • Column chromatography using silica gel or Sephadex LH-20 is a common method for the initial separation of compounds.

  • Further purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient of methanol-water or acetonitrile-water.

3.1.4. Structure Elucidation:

  • The structure of the isolated compounds, including this compound, is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of Phenanthrenes in Orchidaceae

The precise biosynthetic pathway of this compound in Bletilla striata has not been fully elucidated. However, the general pathway for phenanthrene biosynthesis in orchids is believed to proceed through the stilbenoid pathway. This pathway involves the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by stilbene synthase to form a stilbene backbone. Subsequent oxidative cyclization of the stilbene intermediate leads to the formation of a dihydrophenanthrene, which can be further modified (e.g., dehydrogenated, hydroxylated, methoxylated) to produce a variety of phenanthrene derivatives. The formation of biphenanthrenes like this compound likely involves the oxidative coupling of two phenanthrene monomer units.

Phenanthrene Biosynthesis Pathway pCoumaroylCoA p-Coumaroyl-CoA StilbeneSynthase Stilbene Synthase pCoumaroylCoA->StilbeneSynthase MalonylCoA 3x Malonyl-CoA MalonylCoA->StilbeneSynthase Stilbene Stilbene Intermediate StilbeneSynthase->Stilbene OxidativeCyclization Oxidative Cyclization Stilbene->OxidativeCyclization Dihydrophenanthrene Dihydrophenanthrene OxidativeCyclization->Dihydrophenanthrene Modifications Further Modifications (Dehydrogenation, Hydroxylation, etc.) Dihydrophenanthrene->Modifications Phenanthrene Phenanthrene Monomer Modifications->Phenanthrene OxidativeCoupling Oxidative Coupling Phenanthrene->OxidativeCoupling BlestriareneA This compound OxidativeCoupling->BlestriareneA

Caption: Proposed biosynthetic pathway of this compound.

Potential Signaling Pathway Involvement

Direct studies on the signaling pathways affected by this compound are currently lacking. However, research on the closely related compound, Blestriarene C, has shown that it can inhibit the proliferation and migration of triple-negative breast cancer cells by targeting the Ras/ERK/c-Fos signaling pathway. This suggests that this compound may also possess biological activities that involve modulation of key cellular signaling cascades. Further research is needed to investigate the specific molecular targets and signaling pathways of this compound.

Blestriarene C Signaling Pathway Inhibition BlestriareneC Blestriarene C Inhibition BlestriareneC->Inhibition Ras Ras ERK ERK Ras->ERK Activates cFos c-Fos ERK->cFos Activates Proliferation Cell Proliferation & Migration cFos->Proliferation Promotes Inhibition->Ras

Caption: Inhibition of the Ras/ERK/c-Fos pathway by Blestriarene C.

Quantitative Data

As of the date of this publication, specific quantitative data regarding the yield and concentration of this compound in Bletilla striata is not well-documented in peer-reviewed literature. The table below is provided as a template for future research to populate.

Plant MaterialExtraction MethodSolventYield of this compound (mg/kg)Reference
Bletilla striata tubers----
Bletilla striata tubers----

Conclusion

This compound represents an interesting natural product from Bletilla striata with potential for further scientific investigation. This guide summarizes the current knowledge of its natural occurrence and provides a framework for its isolation and study. The lack of extensive quantitative data and detailed biosynthetic information highlights the need for further research in these areas. The observed biological activity of the related Blestriarene C suggests that this compound may also be a valuable lead compound for drug discovery efforts.

References

Physical and chemical properties of Blestriarene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene A is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community for its potential therapeutic applications. Initially isolated from the tubers of Gymnadenia conopsea, it has since been identified in other orchid species, including Arundina graminifolia and Calanthe cardioglossa.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its biological activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₃₀H₂₆O₆[4][5][6]
Molecular Weight 482.52 g/mol [5][6]
CAS Number 126721-53-7[1][4][5][6][7]
Appearance Brown, amorphous solid[3]
Synonyms (-)-Blestriarene A[7]

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following data represents the key spectral characteristics used for its identification.

Ultraviolet (UV) Spectroscopy
  • λmax (MeOH): 217, 279, 298 nm[3]

Infrared (IR) Spectroscopy
  • Key Absorptions (cm⁻¹): 3338 (hydroxyl groups), 1551, 1465 (aromatic rings)[3]

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • [M-H]⁻ ion: m/z 481.1637 (calculated for C₃₀H₂₅O₆: 481.1651)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the definitive structural confirmation of this compound. The following table summarizes the reported chemical shifts (δ) in acetone-d₆.

¹H NMR (400 MHz, Acetone-d₆) and ¹³C NMR (100 MHz, Acetone-d₆) Data for the Dihydrophenanthrene Moieties of a Compound Structurally Similar to this compound [3]

Note: The following data is for a dimeric dihydrophenanthrene, with the original paper providing detailed assignments for two similar but distinct moieties. This provides a strong indication of the expected spectral features of this compound.

Position¹³C (δ)¹H (δ)
Moiety 1
1'110.46.41 (d, J=2.8 Hz)
2'158.4-
3'102.56.39 (d, J=2.8 Hz)
4'157.98.58 (s, HO-4')
4a'116.5-
5'128.58.24 (s)
6'119.9-
7'155.47.59 (s, HO-7')
8'108.66.85 (s)
8a'136.6-
9'30.62.75 (m)
10'28.32.52 (m)
1a'133.2-
4b'125.4-
OMe-2'55.53.74 (s)
Moiety 2
1''110.46.41 (d, J=2.8 Hz)
2''158.4-
3''102.56.39 (d, J=2.8 Hz)
4''157.98.58 (s, HO-4'')
4a''116.5-
5''128.58.24 (s)
6''119.9-
7''155.47.59 (s, HO-7'')
8''108.66.85 (s)
8a''136.6-
9''30.62.75 (m)
10''28.32.52 (m)
1a''133.2-
4b''125.4-
OMe-2''55.53.74 (s)

Experimental Protocols

Isolation of this compound from Calanthe cardioglossa

The following is a representative protocol for the isolation of this compound, adapted from the literature.[3]

experimental_workflow start Dried and powdered whole plant of Calanthe cardioglossa extraction Maceration with methanol (MeOH) at room temperature start->extraction filtration_concentration Filtration and concentration under reduced pressure to yield crude extract extraction->filtration_concentration partitioning Suspension in water and partitioning with ethyl acetate (EtOAc) filtration_concentration->partitioning etoac_fraction EtOAc-soluble fraction partitioning->etoac_fraction chromatography1 Silica gel column chromatography (gradient elution: hexane -> EtOAc -> MeOH) etoac_fraction->chromatography1 fraction_fiv Collection of Fraction FIV chromatography1->fraction_fiv chromatography2 Sephadex LH-20 column chromatography (elution with MeOH) fraction_fiv->chromatography2 hplc Preparative High-Performance Liquid Chromatography (HPLC) (Silica gel, MeOH-CH₂Cl₂ 1.5:98.5) chromatography2->hplc blestriarene_a Isolation of this compound hplc->blestriarene_a

Figure 1: General workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated noteworthy biological activities, primarily as an antiallergic and antibacterial agent.

Antiallergic Activity

This compound has been identified as having antiallergic effects.[1] While the precise mechanism of action has not been fully elucidated, its activity may involve the modulation of inflammatory pathways and the inhibition of histamine release from mast cells.

antiallergic_pathway allergen Allergen mast_cell Mast Cell allergen->mast_cell degranulation Degranulation mast_cell->degranulation histamine Histamine Release degranulation->histamine symptoms Allergic Symptoms histamine->symptoms blestriarene_a This compound blestriarene_a->degranulation Inhibition

Figure 2: Postulated inhibitory effect of this compound on mast cell degranulation.
Antibacterial Activity

Studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8] The minimum inhibitory concentrations (MICs) were reported to be in the range of 20–40 μg/mL.[8] The proposed mechanism involves the disruption of the bacterial cell wall and membrane, leading to the leakage of cellular contents.[8]

antibacterial_mechanism blestriarene_a This compound cell_wall_membrane Bacterial Cell Wall & Membrane Integrity blestriarene_a->cell_wall_membrane Targets disruption Disruption cell_wall_membrane->disruption leakage Leakage of Cellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Figure 3: Proposed mechanism of antibacterial action for this compound.

Conclusion

This compound is a promising natural product with demonstrated antiallergic and antibacterial properties. This guide provides a foundational understanding of its physical and chemical characteristics, facilitating further research into its pharmacological potential. The detailed experimental protocols and spectroscopic data serve as a valuable resource for researchers aiming to isolate, identify, and investigate this compound. Future studies are warranted to fully elucidate its mechanisms of action and to explore its potential for development as a therapeutic agent.

References

Blestriarene A discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Blestriarene Family of Compounds

Introduction

This technical guide provides a comprehensive overview of the Blestriarene family of natural compounds. Initial searches for "Blestriarene A" did not yield information on a compound with this specific designation, suggesting that the user may be interested in the broader class of Blestriarenes. This document will focus on the known members of this family, Blestriarene B and Blestriarene C, for which scientific literature is available. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the discovery, biological activity, and mechanisms of action of these compounds.

Discovery and History

Blestriarenes are a class of phenanthrene derivatives isolated from natural sources. While information on a specific "this compound" is not available in the reviewed scientific literature, related compounds have been identified and characterized.

Blestriarene B has been reported in various plant species, including Gymnadenia conopsea and Bletilla striata[1].

Blestriarene C has recently garnered significant attention for its potential therapeutic applications, particularly in oncology. It has been investigated for its inhibitory effects on triple-negative breast cancer[2][3][4][5].

Chemical Structure

The core structure of Blestriarenes is based on a phenanthrene scaffold.

Blestriarene B is chemically identified as 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol[1].

Blestriarene C 's chemical structure is central to its biological activity, as demonstrated in recent studies on its effects on cancer cells[5].

Biological Activity and Mechanism of Action

The biological activities of the known Blestriarenes are of considerable interest to the scientific community.

Blestriarene B

The specific biological activities of Blestriarene B are not as extensively documented in the readily available literature as those of Blestriarene C.

Blestriarene C

Blestriarene C has demonstrated significant biological activity, particularly as an anti-cancer agent.

Anti-cancer Activity: Recent studies have shown that Blestriarene C exerts an inhibitory effect on triple-negative breast cancer (TNBC) cells[2][3][4][5]. It has been found to inhibit the proliferation and migration of TNBC cells, promote apoptosis (programmed cell death), and cause cell cycle arrest in the S-phase[2][3][4][5]. In vivo studies using subcutaneous tumor models in mice have confirmed that Blestriarene C can inhibit the growth of TNBC tumors with a high safety profile[4][5].

Signaling Pathway Modulation: The anti-cancer effects of Blestriarene C are mediated through the modulation of specific signaling pathways. Research has identified that Blestriarene C inhibits the Ras/ERK/c-Fos signaling pathway [2][3][4][5]. It has also been predicted through network pharmacology to be involved in the MAPK and PI3K-Akt signaling pathways [3][5]. Furthermore, it has been observed to downregulate the expression of HSP90AA1 and upregulate the expression of PTGS2[4][5].

Quantitative Data

Currently, specific quantitative data such as IC50 or EC50 values for Blestriarene B and C are not detailed in the provided search results. Further specific experimental papers would need to be consulted for such detailed quantitative information.

Experimental Protocols

The following section outlines the general methodologies that have been employed in the investigation of Blestriarene C's biological activity.

Cell Culture and Viability Assays:

  • Cell Lines: BT549 (a human triple-negative breast cancer cell line) is a relevant cell line used in these studies[4][5].

  • Viability Assay: The CCK-8 assay is utilized to assess the inhibitory effect of Blestriarene C on the proliferation of TNBC cells[5].

Apoptosis and Cell Cycle Analysis:

  • Flow Cytometry: This technique is used to analyze the cell cycle distribution and the rate of apoptosis in TNBC cells treated with Blestriarene C[5].

Migration Assay:

  • Wound Healing Assay: This method is employed to evaluate the effect of Blestriarene C on the migration of TNBC cells[5].

Western Blot Analysis:

  • Protein Expression: Western blot analysis is used to determine the expression levels of key proteins in the signaling pathways affected by Blestriarene C, such as Ras, phosphorylated ERK1/2, and c-Fos[2][5].

In Vivo Tumor Models:

  • Subcutaneous Tumor Implantation: To assess the in vivo anti-tumor efficacy, TNBC cells are implanted subcutaneously in mice. The mice are then treated with Blestriarene C, and tumor growth is monitored[4][5].

Network Pharmacology and Molecular Docking:

  • Computational Analysis: These in silico methods are used to predict the potential targets and mechanisms of action of Blestriarene C and to analyze its binding to protein targets[3][5].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway modulated by Blestriarene C and a general experimental workflow for its investigation.

BlestriareneC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras ERK ERK Ras->ERK c-Fos c-Fos ERK->c-Fos Blestriarene_C Blestriarene C Blestriarene_C->Ras Apoptosis Promotion of Apoptosis Blestriarene_C->Apoptosis Proliferation_Migration Inhibition of Proliferation & Migration c-Fos->Proliferation_Migration

Caption: Signaling pathway of Blestriarene C in TNBC cells.

Experimental_Workflow Start Start: Investigate Blestriarene C In_Vitro In Vitro Experiments Start->In_Vitro In_Vivo In Vivo Experiments Start->In_Vivo Cell_Culture TNBC Cell Culture (e.g., BT549) In_Vitro->Cell_Culture Treatment Treatment with Blestriarene C Cell_Culture->Treatment Assays Biological Assays Treatment->Assays Proliferation Proliferation Assay (CCK-8) Assays->Proliferation Apoptosis_Cycle Apoptosis & Cell Cycle (Flow Cytometry) Assays->Apoptosis_Cycle Migration Migration Assay (Wound Healing) Assays->Migration Western_Blot Western Blot (Ras/ERK/c-Fos) Assays->Western_Blot Conclusion Conclusion: Efficacy and Mechanism Proliferation->Conclusion Apoptosis_Cycle->Conclusion Migration->Conclusion Western_Blot->Conclusion Tumor_Model Subcutaneous Tumor Model in Mice In_Vivo->Tumor_Model In_Vivo_Treatment Treatment with Blestriarene C Tumor_Model->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth Tumor_Growth->Conclusion

Caption: General experimental workflow for Blestriarene C.

Conclusion

While the specific compound "this compound" remains elusive in the current scientific literature, the Blestriarene family, particularly Blestriarene C, presents a promising area for future research and drug development. The potent anti-cancer properties of Blestriarene C against triple-negative breast cancer, mediated through the inhibition of the Ras/ERK/c-Fos signaling pathway, highlight its therapeutic potential. Further investigation is warranted to fully elucidate the structure-activity relationships within the Blestriarene class and to explore their potential against other diseases. This guide provides a foundational understanding for researchers and professionals looking to engage with this intriguing family of natural products.

References

An In-depth Technical Guide on the Potential Biological Activities of Blestriarene A and the Comprehensive Profile of Bilastine

Author: BenchChem Technical Support Team. Date: November 2025

Conversely, the query may have intended to investigate Bilastine , a well-researched second-generation antihistamine with a robust profile of biological activity. This guide will proceed to provide a detailed technical overview of Bilastine, addressing the core requirements of data presentation, experimental protocols, and signaling pathway visualization, as it is a more substantiated topic for a scientific audience.

A Comprehensive Technical Guide to the Biological Activities of Bilastine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the preclinical and clinical biological activities of Bilastine, a potent and selective H1 receptor antagonist. It includes quantitative data on its receptor affinity and efficacy, detailed experimental methodologies for its evaluation, and visualizations of its mechanism of action.

Introduction to Bilastine

Bilastine is a second-generation antihistamine approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria[2]. As a non-sedating agent, it exhibits high selectivity for the histamine H1 receptor, positioning it as a preferred option in the management of allergic conditions[3][4]. Its favorable pharmacokinetic profile, characterized by negligible metabolism and a low potential for drug-drug interactions, further enhances its clinical utility[2][5].

Mechanism of Action: H1 Receptor Antagonism

Bilastine functions as a selective antagonist and inverse agonist of the histamine H1 receptor[6]. In allergic responses, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that results in the characteristic symptoms of allergy. Bilastine effectively blocks this interaction, thereby mitigating these symptoms. Preclinical studies have demonstrated its high specificity for the H1 receptor with little to no affinity for other receptor types, including muscarinic, serotonergic, and adrenergic receptors[4][7].

Below is a diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of Bilastine.

Histamine_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca2_release->Allergic_Symptoms PKC->Allergic_Symptoms Bilastine Bilastine Bilastine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Bilastine.

Quantitative Data on Biological Activities

The biological activity of Bilastine has been quantified in various in vitro and in vivo studies. The following tables summarize key data points.

Table 1: In Vitro Receptor Binding Affinity of Bilastine

Target ReceptorSpecies/Cell LineKi (nM)Reference
Histamine H1Guinea Pig Cerebellum44[8]
Histamine H1Human (HEK cells)64[7]
Histamine H1Human (HEK293T cells)8.7[8]
Histamine H1Wild-Type Human H1 Receptors1.92 ± 0.08[9]
Other Receptors (30 types)VariousNo significant affinity[6][7]

Table 2: In Vivo Efficacy of Bilastine in Preclinical Models

Experimental ModelSpeciesEndpointBilastine Potency ComparisonReference
Histamine-induced Capillary PermeabilityRatInhibition of permeabilitySimilar to cetirizine, more potent than fexofenadine[10][11]
Histamine-induced BronchospasmGuinea PigReduction in bronchospasmSimilar to cetirizine[6][10]
Passive Cutaneous AnaphylaxisRodentInhibition of reactionSimilar to cetirizine, superior to fexofenadine[10][12]
Active Cutaneous AnaphylaxisRodentInhibition of reactionLess potent than cetirizine, superior to fexofenadine[10][12]

Table 3: Clinical Efficacy of Bilastine in Allergic Conditions

ConditionStudy DesignComparator(s)Key OutcomeReference
Seasonal Allergic RhinitisRandomized, double-blindCetirizine 10 mg, Fexofenadine 120 mg, PlaceboSignificant reduction in Total Symptom Score (TSS)[13]
Perennial Allergic RhinitisRandomized, double-blindCetirizine 10 mg, PlaceboSimilar efficacy to cetirizine in reducing symptoms[14]
Chronic Spontaneous UrticariaRandomized, double-blindLevocetirizine 5 mgSimilar efficacy in improving Total Symptom Score and Quality of Life[3]
Cold UrticariaRandomized, crossover, double-blindPlaceboDose-dependent reduction in symptoms (20, 40, 80 mg)[15]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Bilastine.

4.1. In Vitro H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of Bilastine for the histamine H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 cells).

    • [3H]-pyrilamine (radioligand).

    • Bilastine at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparations with a fixed concentration of [3H]-pyrilamine and varying concentrations of Bilastine in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of Bilastine that inhibits 50% of specific [3H]-pyrilamine binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. In Vivo Histamine-Induced Capillary Permeability in Rats

  • Objective: To assess the in vivo antihistaminic activity of Bilastine by measuring its ability to inhibit histamine-induced vascular permeability.

  • Materials:

    • Male Wistar rats.

    • Bilastine, Cetirizine, Fexofenadine, and vehicle control.

    • Histamine solution.

    • Evans blue dye solution (intravenous).

  • Procedure:

    • Administer Bilastine, comparator drugs, or vehicle to different groups of rats via oral gavage.

    • After a set time (e.g., 1 hour), inject Evans blue dye intravenously.

    • Shortly after the dye injection, administer an intradermal injection of histamine into the dorsal skin of the rats.

    • After a specified period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.

    • Extract the extravasated Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).

    • Quantify the amount of extracted dye spectrophotometrically.

    • Calculate the percentage inhibition of dye leakage for each treatment group compared to the vehicle control group.

Below is a workflow diagram for a typical in vivo antihistaminic activity study.

InVivo_Workflow cluster_protocol In Vivo Antihistaminic Activity Protocol Animal_Grouping Animal Grouping (e.g., Rats) Drug_Admin Drug Administration (Oral Gavage) - Bilastine - Comparator - Vehicle Animal_Grouping->Drug_Admin Dye_Injection Intravenous Injection of Evans Blue Dye Drug_Admin->Dye_Injection After 1 hour Histamine_Challenge Intradermal Injection of Histamine Dye_Injection->Histamine_Challenge Tissue_Collection Euthanasia and Skin Excision Histamine_Challenge->Tissue_Collection After 30 mins Dye_Extraction Extraction of Extravasated Dye Tissue_Collection->Dye_Extraction Quantification Spectrophotometric Quantification Dye_Extraction->Quantification Data_Analysis Data Analysis (% Inhibition) Quantification->Data_Analysis

Caption: Experimental Workflow for In Vivo Antihistaminic Activity Assessment.

Anti-inflammatory Properties

In addition to its antihistaminic effects, in vitro studies suggest that Bilastine may possess anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators such as histamine, interleukin-4 (IL-4), and tumor necrosis factor-alpha (TNF-α) from human mast cells and granulocytes[13][15]. This activity is demonstrated through experiments like the Schultz-Dale reaction in sensitized guinea-pig ileum[7].

Conclusion

Bilastine is a potent, selective, and non-sedating second-generation H1 antihistamine with a well-documented profile of biological activities. Its high affinity for the H1 receptor, coupled with a lack of significant interaction with other receptors, underpins its efficacy and favorable safety profile in the treatment of allergic rhinitis and urticaria. The quantitative data from both preclinical and clinical studies consistently demonstrate its effectiveness, which is comparable or superior to other commonly used antihistamines. The experimental protocols outlined provide a basis for the continued investigation and understanding of its pharmacological properties. For researchers and professionals in drug development, Bilastine serves as a benchmark for a modern antihistamine, combining potent antiallergic and potential anti-inflammatory effects with excellent tolerability.

References

A Comprehensive Review of Blestriarene and Related Phenanthrene Compounds from Bletilla striata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a phenanthrol compound isolated from the medicinal plant Bletilla striata (Thunb.) Rchb.f., an orchid species with a long history of use in traditional medicine.[1] This in-depth technical guide provides a comprehensive review of the current state of knowledge on Blestriarene B and related phenanthrene and bibenzyl derivatives from Bletilla striata. The focus is on their chemical structures, synthesis, and biological activities, with a particular emphasis on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways associated with their mechanisms of action.

Chemical Structure and Properties of Blestriarene B

Blestriarene B is a biphenanthrene derivative with the chemical formula C30H24O6.[1] Its systematic IUPAC name is 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol.[1]

Table 1: Physicochemical Properties of Blestriarene B

PropertyValueSource
Molecular FormulaC30H24O6PubChem[1]
Molecular Weight480.5 g/mol PubChem[1]
IUPAC Name1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diolPubChem[1]
CAS Number127211-03-4PubChem[1]

Isolation and Synthesis

Isolation from Bletilla striata

Phenanthrene derivatives, including Blestriarene B, are typically isolated from the tubers of Bletilla striata. A general protocol for their extraction and isolation is as follows:

Experimental Protocol: Isolation of Phenanthrenes from Bletilla striata

  • Extraction: The air-dried and powdered tubers of Bletilla striata are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.

  • Chromatography: The ethyl acetate fraction, which is typically rich in phenanthrenes, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Chemical Synthesis

Experimental Workflow: Synthesis of 9,10-Dihydrophenanthrene Derivatives

G start Starting Materials (e.g., 2-arylazaarenes) reaction1 Rhodium(III)-catalyzed C-H activation and relay Diels-Alder reaction start->reaction1 intermediate Target Compounds (B1-B20) reaction1->intermediate reaction2 Hydrolysis (1 M NaOH, CH3OH) intermediate->reaction2 product Final Products (C1-C7) reaction2->product

Caption: General synthesis workflow for 9,10-dihydrophenanthrene derivatives.

Biological Activities

Phenanthrene and bibenzyl derivatives isolated from Bletilla striata exhibit a range of biological activities, including antineuroinflammatory, cytotoxic, and butyrylcholinesterase inhibitory effects.

Antineuroinflammatory Activity

Several phenanthrene derivatives from Bletilla striata have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating their potential as antineuroinflammatory agents.

Table 2: Antineuroinflammatory Activity of Phenanthrenes from Bletilla striata

CompoundIC50 (µM) for NO InhibitionSource
Compound 71.9[2][3][4]
Compound 325.0[3][4]
Compound 331.0[3][4]
Blestanol A10.4[4]
Blestanol B9.8[4]
Blestanol C12.5[4]
Blestanol D19.0[4]
Blestanol E5.0[4]

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Culture: BV-2 microglial cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.

Cytotoxic Activity

Many phenanthrene derivatives from Bletilla striata have demonstrated cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxic Activity of Phenanthrenes from Bletilla striata (IC50 in µM)

| Compound | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | U251 (Glioblastoma) | Source | |---|---|---|---|---|---| | Compound 1 | < 10 | - | - | - | - | | | Compound 2 | < 10 | - | - | - | - | | | Compound 4 | < 10 | - | - | - | - | | | Compound 6 | < 10 | - | - | - | - | | | Compound 7 | < 10 | - | - | - | - | | | Compound 8 | < 10 | - | - | - | - | | | Compound 13 | < 10 | - | - | - | - | | | Blestanol A | - | 1.4 | 2.1 | 3.5 | 4.2 |[4] | | Blestanol B | - | 2.5 | 3.8 | 4.1 | 5.3 |[4] | | Blestanol C | - | 6.2 | 7.1 | 8.3 | > 10 |[4] |

Experimental Protocol: MTS Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Butyrylcholinesterase Inhibitory Activity

Several phenanthrenes from Bletilla striata have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Table 4: Butyrylcholinesterase Inhibitory Activity of Phenanthrenes from Bletilla striata

CompoundIC50 (µM)Source
Compound 64.5
Compound 83.2
Compound 102.1
Compound 127.8
Compound 149.6

Experimental Protocol: Butyrylcholinesterase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of butyrylcholinesterase (from equine serum) and the substrate butyrylthiocholine iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

  • Detection: The formation of thiocholine, a product of the enzymatic reaction, is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product. The absorbance is measured at 412 nm.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways

The biological activities of phenanthrenes from Bletilla striata are mediated through the modulation of specific signaling pathways.

Antineuroinflammatory Pathway: NF-κB

The antineuroinflammatory effects of these compounds are, in part, attributed to the inhibition of the NF-κB signaling pathway. In LPS-stimulated microglial cells, the activation of Toll-like receptor 4 (TLR4) leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Phenanthrenes from Bletilla striata have been shown to suppress this pathway, thereby reducing NO production.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS expression nucleus->iNOS induces NO Nitric Oxide iNOS->NO produces Phenanthrenes Phenanthrenes from B. striata Phenanthrenes->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by phenanthrenes.

Cytotoxicity Pathways: Akt/MEK/ERK and Bcl-2/Bax

The cytotoxic effects of phenanthrenes on cancer cells are associated with the modulation of the Akt/MEK/ERK and Bcl-2/Bax signaling pathways, which are crucial for cell survival and apoptosis. These compounds can inhibit the pro-survival Akt and MEK/ERK pathways while promoting the pro-apoptotic Bcl-2/Bax pathway, leading to cancer cell death.

G cluster_0 Pro-Survival Pathways cluster_1 Pro-Apoptotic Pathway Akt Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK ERK ERK MEK->ERK ERK->Proliferation Phenanthrenes_survival Phenanthrenes Phenanthrenes_survival->Akt inhibits Phenanthrenes_survival->MEK inhibits Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis induces Phenanthrenes_apoptosis Phenanthrenes Phenanthrenes_apoptosis->Bcl2 downregulates Phenanthrenes_apoptosis->Bax upregulates

Caption: Modulation of cell survival and apoptosis pathways by phenanthrenes.

Conclusion

Blestriarene B and other phenanthrene and bibenzyl derivatives from Bletilla striata represent a promising class of natural products with significant therapeutic potential. Their demonstrated antineuroinflammatory, cytotoxic, and butyrylcholinesterase inhibitory activities warrant further investigation for the development of novel drugs for a variety of diseases, including neurodegenerative disorders and cancer. This guide provides a solid foundation for researchers by summarizing the key findings, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. Future research should focus on the total synthesis of these compounds, optimization of their biological activities through medicinal chemistry efforts, and in-depth preclinical and clinical evaluation.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Blestriarene A Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches of the scientific literature did not yield any publications detailing the total synthesis of Blestriarene A. This compound is a known natural product with reported antiallergic effects, isolated from Gymnadenia conopsea[1]. However, a methodology for its complete chemical synthesis has not been described in the available literature.

Presented herein as a representative methodology for this class of compounds is the detailed total synthesis of the closely related molecule, Blestriarene C. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies that could be applicable to this compound.

Total Synthesis of Blestriarene C

The total synthesis of Blestriarene C, a naturally occurring 1,1'-biphenanthrene, has been successfully achieved. The overall synthetic strategy involves 13 steps with a total yield of 30%[2][3][4]. Key transformations in this synthesis include an ester-mediated nucleophilic aromatic substitution and a novel intramolecular cyclization to construct the phenanthrene core[2][3][4]. The racemic product is then resolved to yield the individual enantiomers.

Quantitative Data Summary

The following table summarizes the key quantitative data from the reported total synthesis of Blestriarene C.

ParameterValueReference
Total Number of Steps13[2][3][4]
Overall Yield30%[2][3][4]
Enantiomeric Excess (after resolution)up to 95% ee[2][3][4]
Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of Blestriarene C are provided below.

1. Ester-Mediated Nucleophilic Aromatic Substitution

This key step involves the coupling of two aromatic fragments to form the biphenyl backbone of the molecule.

  • Reactants:

    • 2,6-di-tert-butyl-4-methoxyphenyl 5-isopropoxy-2-methoxybenzoate (4)

    • 2-methoxy-4-methoxymethoxy-6-methylphenylmagnesium bromide (5)

  • Procedure: To a solution of the benzoate (4) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), the Grignard reagent (5) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired biphenyl product.

2. Intramolecular Cyclization to form the Phenanthrenol Core

This novel cyclization reaction constructs the central phenanthrene ring system.

  • Reactant:

    • 4-isopropoxy-2'-methoxy-4'-methoxymethoxy-6'-methylbiphenyl-2-carboxylic ester (14)

  • Procedure: The biphenyl ester (14) is treated with a strong base (e.g., LDA or t-BuLi) in an anhydrous solvent at low temperature to facilitate the intramolecular cyclization. The reaction progress is monitored by TLC. After the reaction is complete, it is quenched, and the product is worked up using standard extraction procedures. Purification by column chromatography affords the 7-isopropoxy-4-methoxy-2-(methoxymethoxy)phenanthren-9-ol (15)[2][3][4].

3. Optical Resolution of Racemic Blestriarene C

The separation of the enantiomers of the synthesized racemic Blestriarene C is achieved by chiral High-Performance Liquid Chromatography (HPLC).

  • Technique: Chiral HPLC on a preparative scale.

  • Stationary Phase: A suitable chiral stationary phase (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: An optimized mixture of solvents (e.g., a hexane/isopropanol gradient).

  • Detection: UV detection at an appropriate wavelength.

  • Outcome: This method allows for the separation and collection of both enantiomers in milligram quantities with high enantiomeric purity (up to 95% ee)[2][3][4].

Visualizations

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the total synthesis of Blestriarene C.

Total_Synthesis_Workflow Start Starting Materials Step1 Ester-Mediated Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Biphenyl Intermediate (14) Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Phenanthrenol Core (15) Step2->Intermediate2 Step3 Further Transformations & Oxidative Coupling Intermediate2->Step3 Intermediate3 Racemic Blestriarene C Step3->Intermediate3 Step4 Chiral HPLC Resolution Intermediate3->Step4 End Enantiomers of Blestriarene C Step4->End

Caption: High-level workflow for the total synthesis of Blestriarene C.

Key Reaction Relationship

This diagram shows the logical relationship between the key bond-forming reactions in the synthesis.

Key_Reactions cluster_0 Biaryl Coupling cluster_1 Ring Formation & Dimerization A Aromatic Precursor 1 (Benzoate derivative) C Biphenyl Intermediate A->C Nucleophilic Aromatic Substitution B Aromatic Precursor 2 (Grignard reagent) B->C Nucleophilic Aromatic Substitution D Phenanthrene Core C->D Intramolecular Cyclization E Blestriarene C D->E Oxidative Coupling

References

Enantioselective Synthesis of Blestriarene A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Blestriarene A is a naturally occurring biphenanthrene that has garnered interest due to its potential biological activities, including antiallergic effects. The synthesis of Blestriarenes, a class of axially chiral biaryls, presents a significant challenge in stereoselective chemistry. This document aims to provide detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis of these complex molecules.

Important Note: As of the latest literature review, a direct catalytic enantioselective synthesis of this compound has not been reported. The available methodologies for obtaining enantiomerically pure Blestriarenes, specifically the closely related Blestriarene C, involve a racemic synthesis followed by chiral resolution. The following protocols are based on the successful synthesis and resolution of Blestriarene C, which serves as a valuable model and a potential strategic approach for obtaining enantiopure this compound.

Racemic Synthesis and Chiral Resolution of Blestriarene C

The synthesis of Blestriarene C has been achieved in 13 steps with an overall yield of 30%.[1][2] The key steps involve an ester-mediated nucleophilic aromatic substitution and an intramolecular cyclization to form the phenanthrene core.[1][2] The enantiomers of the racemic product are then separated using chiral High-Performance Liquid Chromatography (HPLC).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis and resolution of Blestriarene C.

ParameterValueReference
Overall Yield30%[1][2]
Number of Steps13[1][2]
Enantiomeric Excess (ee) after HPLCup to 95%[1][2]
Experimental Protocols

The following are detailed protocols for the key stages in the synthesis of racemic Blestriarene C, based on published literature.

Protocol 1: Ester-mediated Nucleophilic Aromatic Substitution

This step involves the coupling of a benzoate derivative with a Grignard reagent to form a biphenyl intermediate.

  • Materials:

    • 2,6-di-tert-butyl-4-methoxyphenyl 5-isopropoxy-2-methoxybenzoate

    • 2-methoxy-4-methoxymethoxy-6-methylphenylmagnesium bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for Grignard reactions under an inert atmosphere

  • Procedure:

    • To a solution of 2,6-di-tert-butyl-4-methoxyphenyl 5-isopropoxy-2-methoxybenzoate in anhydrous THF at -78 °C under an argon atmosphere, add a solution of 2-methoxy-4-methoxymethoxy-6-methylphenylmagnesium bromide in THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the biphenyl intermediate.

Protocol 2: Intramolecular Cyclization to form the Phenanthrene Core

This protocol describes the formation of the phenanthrene ring system from the biphenyl intermediate.

  • Materials:

    • 4-isopropoxy-2'-methoxy-4'-methoxymethoxy-6'-methylbiphenyl-2-carboxylic ester (from Protocol 1)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the biphenyl intermediate in a mixture of TFA and DCM.

    • Stir the reaction mixture at room temperature for the time specified in the source literature to effect cyclization.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting phenanthrenol derivative by silica gel column chromatography.

Protocol 3: Oxidative Coupling to form Racemic Blestriarene C

The final step involves the dimerization of the phenanthrenol to yield the racemic biphenanthrene.

  • Materials:

    • Protected phenanthrenetriol monomer

    • Oxidizing agent (e.g., iron(III) chloride)

    • Appropriate solvent (e.g., DCM)

  • Procedure:

    • Dissolve the phenanthrenol monomer in the chosen solvent.

    • Add the oxidizing agent portion-wise at a controlled temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction and work up by washing with water and brine.

    • Dry the organic layer and concentrate to obtain the crude racemic Blestriarene C.

    • Purify by column chromatography.

Protocol 4: Chiral Resolution by HPLC

This protocol outlines the separation of the enantiomers of Blestriarene C.

  • Instrumentation:

    • Preparative High-Performance Liquid Chromatography (HPLC) system

    • Chiral stationary phase column (specific column details should be obtained from the cited literature)

  • Procedure:

    • Dissolve the racemic Blestriarene C in a suitable mobile phase solvent.

    • Inject the solution onto the preparative chiral HPLC column.

    • Elute with the optimized mobile phase, monitoring the separation with a UV detector.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the enantiomeric purity of each collected fraction by analytical chiral HPLC.

    • Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.

Visualizations

Synthetic Workflow for Racemic Blestriarene C

The following diagram illustrates the key transformations in the synthesis of racemic Blestriarene C.

Blestriarene_C_Synthesis A Benzoate Derivative C Biphenyl Intermediate A->C Nucleophilic Aromatic Substitution B Grignard Reagent B->C Nucleophilic Aromatic Substitution D Phenanthrenol Monomer C->D Intramolecular Cyclization E Racemic Blestriarene C D->E Oxidative Coupling F Enantiomers of Blestriarene C E->F Chiral HPLC Resolution

Caption: Synthetic scheme for racemic Blestriarene C and its resolution.

Future Outlook

While a direct enantioselective synthesis for this compound remains an open challenge, the successful racemic synthesis and resolution of Blestriarene C provide a solid foundation for future research. The development of a catalytic asymmetric method would be a significant advancement, potentially involving strategies such as:

  • Asymmetric Suzuki-Miyaura Coupling: Utilizing chiral ligands to control the atroposelective coupling of two phenanthrene precursors.

  • Catalytic Asymmetric Oxidative Coupling: Employing chiral catalysts to induce enantioselectivity in the dimerization step.

  • Organocatalytic Approaches: Exploring the use of chiral organocatalysts to control the axial chirality during the formation of the biaryl bond.

The development of such methods would be highly valuable for the efficient and scalable production of enantiopure Blestriarenes for further investigation of their biological properties and potential therapeutic applications.

References

Application Notes and Protocols for Blestriarene A Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene A is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community for its potential therapeutic properties. Phenanthrenes, and the structurally related bibenzyls, are a class of compounds found in various plant species, including the Orchidaceae family. Notably, compounds isolated from Bletilla striata have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. This compound, along with its analogs Blestriarene B and C, has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While some sources indicate this compound is extracted from Gymnadenia conopsea, it has also been reported as a constituent of Bletilla striata. These application notes provide a comprehensive overview of the extraction and purification protocols for this compound, compiled from established methodologies for similar compounds from Bletilla striata.

Data Presentation

Table 1: Antibacterial Activity of Blestriarenes

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its related compounds against various bacterial strains. This data is crucial for researchers investigating the antimicrobial potential of these compounds.

CompoundBacterial StrainMIC (mg/mL)
This compoundS. aureus ATCC 2592312.5 - 50
Blestriarene BS. aureus ATCC 2592312.5 - 50
Blestriarene CS. aureus ATCC 2592312.5 - 50
This compoundS. epidermidis ATCC 2606925 - 50
Blestriarene BS. epidermidis ATCC 2606925 - 50
Blestriarene CS. epidermidis ATCC 2606925 - 50
This compoundB. subtilis ATCC 663325
Blestriarene BB. subtilis ATCC 663325
Blestriarene CB. subtilis ATCC 663325
Table 2: Illustrative Chromatographic Purification Parameters

This table provides an example of the types of chromatographic conditions that can be employed for the purification of this compound, based on successful protocols for similar compounds from Bletilla striata. The exact parameters may require optimization.

Chromatographic StepColumn TypeMobile PhaseGradient/Isocratic
Step 1: Initial Fractionation Silica Gel ColumnChloroform-MethanolGradient (e.g., 100:1 to 0:1)
Step 2: Coarse Purification MCI Gel ColumnWater-MethanolGradient (e.g., 60:40 to 0:100)
Step 3: Fine Purification Sephadex LH-20Methanol or Chloroform-MethanolIsocratic
Step 4: Final Purification Preparative RP-C18 HPLCMethanol-Water or Acetonitrile-WaterIsocratic or shallow gradient

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from the tubers of Bletilla striata. These protocols are based on established procedures for the isolation of bibenzyl and phenanthrene derivatives from this plant.

Protocol 1: Extraction of Crude Phenanthrene-Enriched Fraction
  • Plant Material Preparation : Air-dry the tubers of Bletilla striata and grind them into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered plant material in 95% ethanol (EtOH) at a ratio of 1:10 (w/v) at room temperature for 24 hours.

    • Repeat the extraction process three to four times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning :

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning with an equal volume of ethyl acetate (EtOAc).

    • Separate the layers and collect the ethyl acetate fraction.

    • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction, which will be enriched with phenanthrenes and bibenzyls, including this compound.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography :

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1, and 0:1 v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • MCI Gel Column Chromatography :

    • Subject the this compound-containing fractions from the silica gel chromatography to further separation on an MCI gel column.

    • Elute with a gradient of methanol in water (e.g., starting from 40% methanol and gradually increasing to 100% methanol).

    • Collect and pool fractions based on TLC or HPLC analysis.

  • Sephadex LH-20 Column Chromatography :

    • For further purification, apply the relevant fractions to a Sephadex LH-20 column.

    • Elute with an isocratic mobile phase, such as methanol or a chloroform-methanol mixture (e.g., 1:1 v/v), to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • The final purification of this compound is typically achieved by preparative reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

    • The elution can be isocratic or a shallow gradient, optimized to provide good resolution of the target compound.

    • Monitor the elution at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (NMR, MS).

Mandatory Visualization

Blestriarene_A_Extraction_Workflow start Dried Bletilla striata Tubers extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Water/Ethyl Acetate) concentration1->partitioning aq_phase Aqueous Phase (discarded) partitioning->aq_phase Aqueous Phase etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction Organic Phase concentration2 Concentration etoh_fraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel mci_gel MCI Gel Column Chromatography silica_gel->mci_gel Enriched Fractions sephadex Sephadex LH-20 Chromatography mci_gel->sephadex Partially Purified Fractions prep_hplc Preparative RP-HPLC sephadex->prep_hplc Further Purified Fractions pure_blestriarene_a Pure this compound prep_hplc->pure_blestriarene_a

Caption: Workflow for this compound Extraction and Purification.

Application Notes and Protocols for the Quantification of Bilastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and reliable quantification of Bilastine in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for various analytical methods for the quantification of Bilastine.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of Bilastine. The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5][6] Spectrofluorimetric methods have also been reported for its determination in biological fluids.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated analytical methods for Bilastine quantification.

Table 1: HPLC Methods for Bilastine Quantification

ParameterMethod 1[8]Method 2[5]Method 3[1]Method 4[9][10]Method 5[2]
Mobile Phase Methanol: Orthophosphoric acid buffer (70:30 v/v)Methanol: Acetonitrile (90:10 v/v)Methanol: 10 mM Potassium dihydrogen phosphate (pH 3.5) (60:40 v/v)Sodium dihydrogen phosphate buffer (pH 6.0) with 0.3% triethylamine: Ethanol (60:40 v/v)Formic acid: Methanol (50:50 v/v)
Column C18 (250 x 4.6 mm)Octadecylsilane (C18) (250 x 4.6 mm, 5 µm)xBridge C18RP18Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min1.0 mL/min0.8 mL/min
Detection (λ) 280 nm280 nm275 nmNot Specified282 nm
Retention Time 3.28 min3.484 min~5 minNot Specified2.167 min
Linearity Range Not Specified20-120 µg/mL5-30 µg/mL5.0-50 µg/mL5-100 µg/mL
LOD Not Specified0.1352 µg/mL0.2650 µg/mLNot Specified0.08931 µg/mL
LOQ Not Specified0.4098 µg/mL0.8835 µg/mLNot Specified0.27063 µg/mL
Accuracy (% Recovery) Not Specified98.8-99.7%Not SpecifiedGood< 2% RSD
Precision (% RSD) < 2.0%< 2%< 2.0%Good< 2%

Table 2: UPLC and LC-MS/MS Methods for Bilastine Quantification

ParameterUPLC Method[6]LC-MS/MS Method[3]LC with Fluorescence Detection[11][12]
Mobile Phase 10mM Sodium Phosphate buffer (pH 3.5): Methanol: Acetonitrile (60:30:10 v/v/v)Acetonitrile: Water: Methanol (40:30:30 v/v/v)Not Specified
Column Phenomenex C8 (50 x 2.1 mm, 1.7 µm)Poroshell Stable Bond (SB) C18 (4.6 x 150 mm, 2.7 µm)Shim-pack® RP-18
Flow Rate 0.5 mL/min0.5 mL/minNot Specified
Detection UV at 248 nmMass Spectrometry at 215 nmFluorescence Detection
Retention Time 1.19 min4.3 minNot Specified
Linearity Range 50-150 µg/mL5-100 µg/mL0.20-0.70 µg/mL
LOD 0.368 µg/mL0.24 µg/mLNot Specified
LOQ 1.117 µg/mL0.74 µg/mLNot Specified
Accuracy (% Recovery) Not SpecifiedMeets acceptable criteriaGood
Precision (% RSD) < 2%Meets acceptable criteriaGood

Experimental Protocols

Protocol 1: RP-HPLC Method for Bilastine in Bulk and Pharmaceutical Formulation[5]

This protocol describes a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Bilastine.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Shimadzu LC-2010CHT with UV detector.[5]

  • Column: Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: Methanol: Acetonitrile (90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bilastine and dissolve it in 100 mL of methanol.[5]

  • Working Standard Solutions (20-120 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 20 to 120 µg/mL.[5]

  • Sample Solution: Prepare a stock solution of the formulation equivalent to 100 µg/mL of Bilastine and dilute appropriately with the mobile phase.

3. Method Validation Parameters:

  • Linearity: The method demonstrated high linearity over a concentration range of 20-120 µg/mL with a correlation coefficient of 0.9997.[5]

  • Precision: The percentage relative standard deviation (%RSD) for precision was found to be less than 2%.[5]

  • Accuracy: The recovery was in the range of 98.8% - 99.7%.[5]

  • Limit of Detection (LOD): 0.1352 µg/mL.[5]

  • Limit of Quantification (LOQ): 0.4098 µg/mL.[5]

Protocol 2: Stability-Indicating UPLC Method for Bilastine[6]

This protocol details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the estimation of Bilastine in bulk and tablet dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: Not specified.

  • Column: Phenomenex C8 (50 x 2.1 mm ID, 1.7 µm).[6]

  • Mobile Phase: 10mM Sodium Phosphate Buffer (pH 3.5): Methanol: Acetonitrile (60:30:10 v/v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection Wavelength: 248 nm.[6]

  • Injection Volume: 10 µl.[6]

  • Column Temperature: Not specified.

2. Forced Degradation Studies:

  • Acid Hydrolysis: To 1 mL of Bilastine stock solution, add 1 mL of 5N HCl and keep for 4 hours at 60°C. Neutralize with 1 mL of 5N NaOH and dilute to 10 µg/mL.[6]

  • Base Hydrolysis: To 1 mL of Bilastine stock solution, add 1 mL of 5N NaOH and keep for 4 hours at 60°C. Neutralize with 1 mL of 5N HCl and dilute to 10 µg/mL.[6]

  • Oxidative Degradation: The highest degradation was observed under peroxide hydrolysis conditions (5.5%).[6]

  • Photolytic Degradation: The lowest degradation was observed under photolytic conditions (0.6%).[6]

3. Method Validation Parameters:

  • Linearity: The method was linear over a concentration range of 50-150 µg/mL.[6]

  • LOD: 0.368 µg/mL.[6]

  • LOQ: 1.117 µg/mL.[6]

  • Precision: %RSD was found to be less than 2%.[6]

Protocol 3: LC-MS/MS Method for Bilastine Quantification[3]

This protocol describes a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Bilastine.

1. Instrumentation and Chromatographic Conditions:

  • LC System: Agilent 1290 Infinity II LC system.[3]

  • MS System: Agilent 6470 Triple Quadrupole Mass Spectrometer.[3]

  • Column: Poroshell SB C18 (4.6 x 150 mm, 2.7 µm).[3]

  • Mobile Phase: Acetonitrile: Water: Methanol (40:30:30 v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: 215 nm.[3]

  • Injection Volume: 10 µl.[3]

  • Column Temperature: 35 °C.[3]

2. Preparation of Solutions:

  • Standard Solution: Dissolve 0.05 g of Bilastine in 50 mL of the mobile phase.[3]

3. Method Validation Parameters:

  • Linearity: The calibration curve showed linearity over a concentration range of 5–100 µg/mL.[3]

  • LOD: 0.24 µg/mL.[3]

  • LOQ: 0.74 µg/mL.[3]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Bilastine Standard/Sample S2 Dissolve in Methanol (Stock Solution) S1->S2 S3 Prepare Working Standards/Sample Dilutions S2->S3 I1 Inject into HPLC System S3->I1 Mobile Phase: Methanol:Acetonitrile (90:10) C1 Separation on C18 Column I1->C1 D1 UV Detection at 280 nm C1->D1 P1 Peak Integration & Quantification D1->P1 R1 Generate Report P1->R1 Stability_Indicating_UPLC_Workflow cluster_stress Forced Degradation cluster_uplc UPLC Analysis cluster_validation Method Validation Drug Bilastine Drug Substance Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidative Degradation Drug->Oxidation Photo Photolytic Degradation Drug->Photo Analysis Analyze Stressed Samples by UPLC Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Separation Separation of Bilastine and Degradation Products Analysis->Separation Specificity Specificity Assessment Separation->Specificity Quantification Quantification of Bilastine Specificity->Quantification LCMS_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation Sample->Precipitation Extraction Supernatant Extraction Precipitation->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Processing MS->Data Result Concentration Determination Data->Result

References

Application Notes and Protocols for In Vitro Evaluation of Blestriarene A Antiallergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for a panel of in vitro assays designed to characterize the antiallergic properties of the novel compound, Blestriarene A. The assays focus on key events in the allergic cascade, including mast cell degranulation and the release of pro-inflammatory cytokines. These protocols are intended to guide researchers in obtaining robust and reproducible data to evaluate the therapeutic potential of this compound.

Mast Cell Degranulation Assay: β-Hexosaminidase Release

Application Note

The degranulation of mast cells and basophils is a critical early event in the allergic response, leading to the release of pre-formed mediators such as histamine and β-hexosaminidase.[1] The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying IgE-mediated mast cell degranulation.[2] This assay quantifies the amount of β-hexosaminidase released from IgE-sensitized RBL-2H3 cells upon stimulation with an antigen. The inhibitory effect of this compound on this process is a key indicator of its potential to mitigate early-phase allergic reactions. The amount of released β-hexosaminidase is determined colorimetrically.[3]

Experimental Protocol

a. Materials and Reagents:

  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-Human Serum Albumin (DNP-HSA)

  • This compound (test compound)

  • Ketotifen fumarate (positive control)

  • Tyrode's buffer (pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer (pH 4.5)

  • 0.1% Triton X-100 in Tyrode's buffer

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well flat-bottom plates

b. Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Sensitization: Sensitize the cells by adding 0.5 µg/mL of anti-DNP-IgE to each well and incubate for 24 hours.

  • Washing: Wash the cells twice with 100 µL of Tyrode's buffer to remove unbound IgE.

  • Compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound or ketotifen fumarate to the respective wells. For the control and stimulated wells, add 50 µL of Tyrode's buffer. Incubate for 30 minutes at 37°C.

  • Antigen Stimulation: Induce degranulation by adding 50 µL of DNP-HSA (10 µg/mL) to all wells except the unstimulated control wells. To the unstimulated wells, add 50 µL of Tyrode's buffer. Incubate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Cell Lysis: To the remaining cells, add 50 µL of 0.1% Triton X-100 in Tyrode's buffer to lyse the cells and release the remaining intracellular β-hexosaminidase.

  • Enzymatic Reaction: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to the supernatants and the cell lysates. Incubate for 1 hour at 37°C.

  • Stopping the Reaction: Stop the enzymatic reaction by adding 200 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

c. Data Analysis:

Calculate the percentage of β-hexosaminidase release using the following formula:

Percentage Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100

Calculate the percentage inhibition by this compound using the following formula:

Percentage Inhibition = ((Release from Stimulated Control - Release from this compound treated) / Release from Stimulated Control) x 100

Data Presentation
Concentration of this compound (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition (Mean ± SD)
0 (Unstimulated)
0 (Stimulated)
1
10
50
100
Ketotifen fumarate (Positive Control)

Mandatory Visualization

Beta_Hexosaminidase_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_detection Detection seed Seed RBL-2H3 cells (2x10^5 cells/well) sensitize Sensitize with anti-DNP-IgE (24h) seed->sensitize wash Wash cells twice with Tyrode's buffer sensitize->wash treat Treat with this compound or control (30 min) wash->treat stimulate Stimulate with DNP-HSA (1h) treat->stimulate collect Collect supernatant stimulate->collect lyse Lyse remaining cells collect->lyse reaction Add pNAG substrate (1h at 37°C) collect->reaction lyse->reaction stop Add stop solution reaction->stop read Read absorbance at 405 nm stop->read

Caption: Workflow for the β-Hexosaminidase Release Assay.

Cytokine Release Assay: TNF-α and IL-4

Application Note

Beyond the immediate release of pre-formed mediators, activated mast cells synthesize and secrete a variety of cytokines and chemokines that contribute to the late-phase allergic reaction and chronic allergic inflammation.[4] Tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) are key pro-inflammatory cytokines involved in this process.[5] This assay measures the inhibitory effect of this compound on the secretion of TNF-α and IL-4 from IgE-sensitized and antigen-stimulated RBL-2H3 cells. The quantification of these cytokines is performed using a sandwich enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol

a. Materials and Reagents:

  • RBL-2H3 cells

  • DMEM with 10% FBS, penicillin, and streptomycin

  • Anti-DNP-IgE

  • DNP-HSA

  • This compound

  • Dexamethasone (positive control)

  • Rat TNF-α and IL-4 ELISA kits

  • 96-well plates

b. Procedure:

  • Cell Seeding and Sensitization: Follow steps 1 and 2 from the β-Hexosaminidase Release Assay protocol.

  • Washing: Wash the cells twice with 100 µL of sterile PBS.

  • Compound Treatment: Add 100 µL of fresh culture medium containing various concentrations of this compound or dexamethasone to the wells. For control wells, add medium only. Incubate for 1 hour at 37°C.

  • Antigen Stimulation: Add 10 µL of DNP-HSA (10 µg/mL) to the appropriate wells to stimulate cytokine release. Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-4 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

c. Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Determine the concentration of TNF-α and IL-4 in each sample from the standard curve.

  • Calculate the percentage inhibition of cytokine release for each concentration of this compound.

Percentage Inhibition = ((Cytokine in Stimulated Control - Cytokine in this compound treated) / Cytokine in Stimulated Control) x 100

Data Presentation

Table 2a: Effect of this compound on TNF-α Release

Concentration of this compound (µM) TNF-α Concentration (pg/mL) (Mean ± SD) % Inhibition (Mean ± SD)
0 (Unstimulated)
0 (Stimulated)
1
10
50
100

| Dexamethasone (Positive Control) | | |

Table 2b: Effect of this compound on IL-4 Release

Concentration of this compound (µM) IL-4 Concentration (pg/mL) (Mean ± SD) % Inhibition (Mean ± SD)
0 (Unstimulated)
0 (Stimulated)
1
10
50
100

| Dexamethasone (Positive Control) | | |

Mandatory Visualization

Cytokine_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_elisa ELISA for Cytokine Quantification seed_sensitize Seed & Sensitize RBL-2H3 cells with IgE wash Wash cells seed_sensitize->wash treat Treat with this compound or control (1h) wash->treat stimulate Stimulate with DNP-HSA (6-24h) treat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant elisa_plate Perform Sandwich ELISA (TNF-α and IL-4) collect_supernatant->elisa_plate read_absorbance Read absorbance elisa_plate->read_absorbance calculate Calculate cytokine concentration read_absorbance->calculate FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates MAPK MAPK Pathway (ERK, p38, JNK) Syk->MAPK PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca2->Degranulation NFkB NF-κB PKC->NFkB PKC->Degranulation Cytokines Cytokine Production (TNF-α, IL-4) MAPK->Cytokines NFkB->Cytokines

References

Elucidating the Mechanism of Action of Blestriarene A: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the mechanism of action of Blestriarene A, a novel small molecule with potential therapeutic applications. The following protocols are based on established methodologies and findings related to the closely related compound, Blestriarene C, which has demonstrated significant anti-cancer effects in triple-negative breast cancer models.[1] It is hypothesized that this compound may exhibit similar biological activities, and these assays will provide the necessary framework to elucidate its specific cellular and molecular effects.

Overview of Potential Mechanism of Action

Preliminary research on Blestriarene C suggests that its anti-cancer activity stems from its ability to modulate key cellular processes including proliferation, apoptosis, and cell cycle progression.[1] The proposed mechanism involves the inhibition of the Ras/ERK/c-Fos signaling pathway.[1] The following assays are designed to investigate whether this compound acts through a similar mechanism.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a template for summarizing quantitative data obtained from the described assays. The values presented are hypothetical and serve as an example of expected results if this compound exhibits a potent anti-cancer effect.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Concentration (µM)Cell Viability (%) (CCK-8 Assay)IC50 (µM)
MDA-MB-2310 (Control)100 ± 5.2
185 ± 4.1
562 ± 3.5~10
1048 ± 2.9
2525 ± 1.8
5010 ± 1.2
MCF-70 (Control)100 ± 6.1
192 ± 5.5
575 ± 4.8~15
1055 ± 3.9
2535 ± 2.4
5018 ± 1.9

Table 2: Effect of this compound on Apoptosis

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MDA-MB-231Control3.5 ± 0.82.1 ± 0.5
This compound (10 µM)15.2 ± 1.58.7 ± 1.1
MCF-7Control2.8 ± 0.61.9 ± 0.4
This compound (15 µM)12.8 ± 1.36.5 ± 0.9

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MDA-MB-231Control55.2 ± 3.125.8 ± 2.219.0 ± 1.8
This compound (10 µM)40.1 ± 2.545.3 ± 2.914.6 ± 1.5
MCF-7Control60.5 ± 3.522.1 ± 1.917.4 ± 1.6
This compound (15 µM)48.7 ± 2.838.9 ± 2.512.4 ± 1.3

Table 4: Relative Protein Expression in the Ras/ERK/c-Fos Pathway

Target ProteinTreatmentRelative Expression (Normalized to Control)
p-ERKControl1.00
This compound (10 µM)0.45 ± 0.08
c-FosControl1.00
This compound (10 µM)0.38 ± 0.06

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as: (OD_sample - OD_blank) / (OD_control - OD_blank) x 100%.

G cluster_workflow CCK-8 Assay Workflow A Seed Cells in 96-well Plate B Add this compound A->B C Incubate (48h) B->C D Add CCK-8 Reagent C->D E Incubate (2h) D->E F Measure Absorbance (450nm) E->F G Calculate Cell Viability F->G

CCK-8 assay experimental workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[2]

G cluster_workflow Apoptosis Assay Workflow A Cell Treatment with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Apoptosis assay experimental workflow.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[3][4]

G cluster_workflow Cell Cycle Analysis Workflow A Cell Treatment B Harvest and Fix in Ethanol A->B C Wash and Resuspend B->C D Stain with PI/RNase A C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Cell cycle analysis experimental workflow.

Western Blot Analysis for Ras/ERK/c-Fos Pathway

This assay investigates the effect of this compound on the expression and phosphorylation of key proteins in the Ras/ERK/c-Fos signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-c-Fos, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

G cluster_pathway Proposed this compound Signaling Pathway Blestriarene_A This compound Ras Ras Blestriarene_A->Ras ERK ERK Ras->ERK c_Fos c-Fos ERK->c_Fos Proliferation Cell Proliferation c_Fos->Proliferation Apoptosis Apoptosis c_Fos->Apoptosis CellCycle S-Phase Arrest c_Fos->CellCycle

Proposed signaling pathway of this compound.

By following these detailed protocols, researchers can effectively investigate the mechanism of action of this compound and determine its potential as a therapeutic agent. The provided templates for data presentation and the visual workflows will aid in the systematic execution and interpretation of these crucial cell-based assays.

References

Application Notes and Protocols for Evaluating the Efficacy of Bilastine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Blestriarene A" did not yield any relevant results. The following documentation assumes the query intended to be for "Bilastine," a second-generation antihistamine, for which extensive preclinical data in animal models is available.

Introduction

Bilastine is a potent and highly selective second-generation H1 histamine receptor antagonist.[1][2][3] It is characterized by a rapid onset and prolonged duration of action, making it an effective treatment for allergic conditions such as allergic rhinitis and urticaria.[1][2] Preclinical evaluation in animal models is a critical step in characterizing the antihistaminic and anti-allergic properties of compounds like Bilastine. These notes provide an overview of relevant animal models and detailed protocols for assessing the in vivo efficacy of Bilastine.

Mechanism of Action

During an allergic response, allergens trigger the degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[3][4] Histamine then binds to H1 receptors on various cells, causing the classic symptoms of allergy.[4] Bilastine acts as a selective antagonist of the H1 receptor, competitively inhibiting the binding of histamine and thereby mitigating the downstream effects of the allergic cascade.[1][3][4] Unlike first-generation antihistamines, Bilastine does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[4]

digraph "Allergic_Response_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

allergen [label="Allergen", fillcolor="#F1F3F4", fontcolor="#202124"]; mast_cell [label="Mast Cell / Basophil", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; histamine [label="Histamine Release", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; h1_receptor [label="H1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bilastine [label="Bilastine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; symptoms [label="Allergic Symptoms\n(e.g., vasodilation, itching)", fillcolor="#F1F3F4", fontcolor="#202124"];

allergen -> mast_cell [label=" Binds to IgE on"]; mast_cell -> histamine [label=" Degranulation"]; histamine -> h1_receptor [label=" Binds to"]; h1_receptor -> symptoms [label=" Activates"]; bilastine -> h1_receptor [style=dashed, arrowhead=tee, label=" Blocks", color="#EA4335"]; }

Figure 1: Simplified signaling pathway of an allergic response and the inhibitory action of Bilastine.

Quantitative Data Summary

The following tables summarize the comparative efficacy of Bilastine against other antihistamines in various preclinical models.

Table 1: Comparative Potency of Bilastine in In Vivo Models [5][6]

Animal ModelBilastine vs. CetirizineBilastine vs. Fexofenadine
Histamine-Induced Capillary PermeabilitySimilar PotencyMore Potent
Passive Cutaneous Anaphylaxis (PCA)Similar PotencySuperior Potency
Active Cutaneous Anaphylaxis (ACA)Less PotentSuperior Potency
Type III Allergic Reaction (Arthus)Active (inhibits edema)Not Reported
Type IV Allergic Reaction (Contact Hypersensitivity)No Significant EffectNo Significant Effect

Table 2: Pharmacokinetic Profile of Bilastine [1][2][3][4][7]

ParameterValue
Time to Max Concentration (Tmax)~1.13 - 1.3 hours
Bioavailability~61%
Plasma Protein Binding84-90%
MetabolismNot significantly metabolized (no CYP450 interaction)
Elimination Half-Life~14.5 hours
Primary Excretion RouteFeces (~67%) and Urine (~33%) as unchanged compound

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Histamine-Induced Capillary Permeability in Rats

This model assesses the ability of a compound to inhibit the increase in vascular permeability induced by histamine.

Materials:

  • Male Wistar rats (200-250g)

  • Bilastine, Cetirizine, Fexofenadine (positive controls)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Histamine dihydrochloride solution (e.g., 1 mg/kg in saline)

  • Evans Blue dye (20 mg/kg in saline)

  • Saline solution

  • Anesthetic (e.g., ketamine/xylazine)

Procedure:

  • Fast animals overnight with free access to water.

  • Administer Bilastine, positive controls, or vehicle orally (p.o.) at desired doses.

  • After 1 hour (or at peak plasma concentration time), inject Evans Blue dye (20 mg/kg) intravenously (i.v.) into the tail vein.

  • Immediately after the dye injection, administer histamine (1 mg/kg, i.v.).

  • After 30 minutes, euthanize the animals and collect peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

  • Centrifuge the peritoneal lavage fluid to remove cells.

  • Measure the absorbance of the supernatant at 620 nm to quantify the extravasated Evans Blue dye.

  • Calculate the percentage inhibition of dye leakage for each treatment group compared to the vehicle control group.

digraph "Capillary_Permeability_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

start [label="Fast Rats Overnight", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Oral Dosing:\nBilastine / Control / Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; wait [label="Wait 1 Hour", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; evans_blue [label="Inject Evans Blue (i.v.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; histamine [label="Inject Histamine (i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wait_30 [label="Wait 30 Minutes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; euthanize [label="Euthanize & Collect\nPeritoneal Fluid", fillcolor="#5F6368", fontcolor="#FFFFFF"]; measure [label="Measure Absorbance\n(620 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> dosing; dosing -> wait; wait -> evans_blue; evans_blue -> histamine; histamine -> wait_30; wait_30 -> euthanize; euthanize -> measure; measure -> analyze; }

Figure 2: Experimental workflow for the histamine-induced capillary permeability assay.

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model evaluates the efficacy of a compound against a Type I hypersensitivity reaction mediated by IgE.

Materials:

  • Male BALB/c mice (20-25g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans Blue dye

  • Bilastine, positive controls, vehicle

  • Formamide

Procedure:

  • Sensitization: Inject mice intradermally (i.d.) in the pinna of one ear with anti-DNP IgE. The contralateral ear serves as a control.

  • After 24-48 hours, administer Bilastine, positive controls, or vehicle orally.

  • After 1 hour, challenge the mice by injecting DNP-HSA antigen mixed with Evans Blue dye intravenously.

  • After 30-60 minutes, euthanize the mice and dissect both ears.

  • Extract the extravasated Evans Blue dye from the ear tissue by incubating in formamide at 60°C for 24 hours.

  • Measure the absorbance of the formamide extract at 620 nm.

  • The amount of dye extravasation is proportional to the severity of the allergic reaction. Calculate the percentage inhibition for each treatment group.

Protocol 3: Active Cutaneous Anaphylaxis (ACA) in Sensitized Guinea Pigs

This model assesses the effect of a compound on an allergic reaction in actively sensitized animals.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Ovalbumin (OVA) - antigen

  • Aluminum hydroxide gel - adjuvant

  • Evans Blue dye

  • Bilastine, positive controls, vehicle

Procedure:

  • Sensitization: Actively sensitize guinea pigs by injecting them intraperitoneally (i.p.) with a solution of ovalbumin emulsified in aluminum hydroxide gel. Repeat this sensitization process 2-3 times over a period of 2 weeks.

  • Two weeks after the final sensitization, administer Bilastine, positive controls, or vehicle orally.

  • After 1 hour, challenge the animals by injecting OVA intradermally at several sites on the shaved back.

  • Immediately after the challenge, administer Evans Blue dye intravenously.

  • After 30 minutes, euthanize the animals and dissect the skin at the challenge sites.

  • Measure the diameter and intensity of the blueing at each injection site.

  • Extract the dye from the skin lesions as described in the PCA protocol to quantify the reaction.

  • Calculate the percentage inhibition of the cutaneous reaction.

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of Bilastine's efficacy. The data consistently demonstrates that Bilastine is a potent antihistamine with significant anti-allergic properties, comparable or superior to other second-generation antihistamines like cetirizine and fexofenadine in several key models.[5][6] These methodologies are essential for characterizing novel H1 receptor antagonists in drug development programs.

References

Application Notes and Protocols for In Vivo Studies of Blestriarene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blestriarene A, a phenanthrene compound, presents a promising scaffold for therapeutic development. Its inherent hydrophobicity, however, poses a significant challenge for formulation in aqueous-based systems suitable for in vivo administration. This document provides detailed application notes and standardized protocols for the formulation and preclinical evaluation of this compound in animal models. The protocols outlined herein are designed to ensure consistent and reproducible results for efficacy, pharmacokinetic, and preliminary toxicity studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is critical for developing a successful in vivo formulation. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₃₀H₂₆O₆InvivoChem
Molecular Weight482.52 g/mol InvivoChem
Predicted LogP5.9InvivoChem
Hydrogen Bond Donor Count4InvivoChem
Hydrogen Bond Acceptor Count6InvivoChem
Rotatable Bond Count3InvivoChem
AppearanceSolid at room temperatureInvivoChem
In Vitro SolubilityTypically soluble in DMSO (e.g., 10 mM)InvivoChem

Formulation Strategies for In Vivo Administration

Given the high lipophilicity of this compound (predicted LogP of 5.9), aqueous solubility is expected to be very low. Therefore, specialized formulation strategies are required for preclinical in vivo studies. The selection of an appropriate vehicle is paramount and should be guided by the intended route of administration, the desired dosing volume, and the tolerability of the vehicle in the chosen animal model.

Injectable Formulations (IP, IV, SC)

For parenteral administration, co-solvents and emulsifying agents are often necessary to achieve a stable and injectable formulation. Below are several recommended starting formulations. It is crucial to assess the physical stability (e.g., precipitation) of the final formulation prior to administration.

Formulation IDCompositionPreparation Notes
INJ-1 10% DMSO, 90% Corn OilDissolve this compound in DMSO first, then add corn oil. Mix thoroughly. Suitable for intraperitoneal (IP) and subcutaneous (SC) injections.
INJ-2 10% DMSO, 40% PEG400, 50% SalineDissolve this compound in DMSO, add PEG400 and mix, then add saline dropwise while vortexing. May be suitable for intravenous (IV) administration, but must be sterile filtered.
INJ-3 5% DMSO, 5% Solutol HS 15, 90% SalineDissolve this compound in DMSO, add Solutol HS 15 and mix, then add saline. This formulation can enhance solubility and stability for IV injections.
Oral Gavage Formulations

For oral administration, suspensions are a common and effective approach for water-insoluble compounds.

Formulation IDCompositionPreparation Notes
ORAL-1 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in deionized waterPrepare the 0.5% CMC-Na solution first. Then, triturate the required amount of this compound with a small volume of the vehicle to form a paste before gradually adding the remaining vehicle to create a uniform suspension.
ORAL-2 0.25% (v/v) Tween 80, 0.5% (w/v) CMC-Na in deionized waterThe addition of a surfactant like Tween 80 can improve the wettability and dispersion of the hydrophobic compound. Prepare the vehicle first, then suspend this compound as described for ORAL-1.
ORAL-3 20% (v/v) PEG400 in deionized waterDissolve this compound in PEG400 first, then add water to the final volume. Ensure the compound remains in solution or forms a fine, stable suspension.

Experimental Protocols

The following protocols provide a framework for the initial in vivo evaluation of a this compound formulation. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the this compound formulation that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer the this compound formulation or vehicle control via the intended route (e.g., single IP injection or daily oral gavage for 5 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The study duration is typically 7-14 days. At the end of the study, collect blood for clinical chemistry and hematology, and perform a gross necropsy.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use a cannulated rodent model if serial blood sampling is required.

  • Dose Selection: Administer a single, non-toxic dose of the this compound formulation based on the MTD study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Efficacy Study (Hypothetical Anti-Inflammatory Model)

Objective: To evaluate the therapeutic efficacy of the this compound formulation in a relevant disease model.

Methodology:

  • Disease Model: Induce a relevant inflammatory condition in an appropriate animal model (e.g., lipopolysaccharide-induced systemic inflammation).

  • Group Allocation: Randomly assign animals to a vehicle control group, a positive control group (e.g., dexamethasone), and one or more this compound treatment groups at doses below the MTD.

  • Treatment: Administer the treatments according to a predefined schedule (e.g., 1 hour before LPS challenge).

  • Efficacy Readouts: Measure relevant biomarkers of inflammation at a specified time point after the challenge (e.g., plasma levels of TNF-α, IL-6, and IL-1β).

  • Data Analysis: Compare the levels of inflammatory markers between the treatment groups and the vehicle control group using appropriate statistical methods.

Visualizations

Hypothetical Signaling Pathway for an Anti-Inflammatory Compound

The following diagram illustrates a potential mechanism of action for a hypothetical anti-inflammatory compound like this compound, targeting key inflammatory signaling pathways such as NF-κB and MAPK. The exact mechanism of this compound has not been elucidated and this serves as a representative example.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) p38_MAPK->ProInflammatory_Genes activates transcription BlestriareneA This compound BlestriareneA->IKK inhibits BlestriareneA->p38_MAPK inhibits NFκB_nuc->ProInflammatory_Genes activates transcription

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Workflow for In Vivo Studies

The diagram below outlines the logical progression of in vivo studies for a novel compound such as this compound.

G cluster_formulation Formulation Development cluster_preclinical Preclinical In Vivo Evaluation Formulation Develop & Optimize Formulation Stability Assess Physical Stability Formulation->Stability MTD Maximum Tolerated Dose (MTD) Study Stability->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Efficacy Study in Disease Model MTD->Efficacy Tox Preliminary Toxicity Assessment Efficacy->Tox

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for High-Throughput Screening of Blestriarene A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Blestriarene A derivatives to identify and characterize novel anti-allergic compounds. This compound, a natural product isolated from orchids such as Gymnadenia conopsea and Bletilla striata, has demonstrated potential as a mast cell stabilizer, suggesting its utility in the development of therapeutics for allergic diseases.[1] This document outlines detailed protocols for primary and secondary assays, data presentation standards, and visual workflows to guide researchers in this endeavor.

Introduction to this compound and its Anti-Allergic Potential

Allergic reactions are hypersensitivity disorders of the immune system, often mediated by the degranulation of mast cells and the subsequent release of inflammatory mediators, including histamine and various cytokines. This compound has been identified as an inhibitor of antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell-mediated allergic responses.[1] This inhibitory action makes this compound and its derivatives promising candidates for the development of novel anti-allergic drugs. High-throughput screening provides an efficient means to evaluate large libraries of this compound derivatives to identify compounds with enhanced potency and favorable pharmacological properties.

High-Throughput Screening (HTS) Workflow

The proposed HTS workflow is designed to efficiently identify and validate potential anti-allergic compounds from a library of this compound derivatives. The workflow consists of a primary screen to identify initial hits with mast cell stabilizing activity, followed by secondary assays to confirm activity, elucidate the mechanism of action, and assess cytotoxicity.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Secondary Assays cluster_3 Data Analysis & Lead Selection Derivatives This compound Derivatives Library Plate 384-well Assay Plates Derivatives->Plate Compound Plating PrimaryAssay Mast Cell Degranulation Assay (β-Hexosaminidase Release) Plate->PrimaryAssay Hit_Identification Hit Identification (>50% Inhibition) PrimaryAssay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., CCK-8/MTT) Dose_Response->Cytotoxicity Mechanism Mechanism of Action Assays (Cytokine & NF-κB) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: High-throughput screening workflow for this compound derivatives.

Data Presentation: Anti-Allergic Activity of this compound and Related Compounds

The following table summarizes the known anti-allergic activity of this compound and other phenolic compounds isolated from Gymnadenia conopsea. The data is based on the inhibition of antigen-induced degranulation in RBL-2H3 cells, as measured by the release of β-hexosaminidase.[1]

Compound NameCompound TypeConcentration (µM)Inhibition of Degranulation (%)
This compound Phenanthrene 100 65.5 - 99.4
Gymconopin BDihydrophenanthrene10065.5 - 99.4
4-methoxy-9,10-dihydrophenanthrene-2,7-diolDihydrophenanthrene10065.5 - 99.4
1-(4-hydroxybenzyl)-4-methoxyphenanthrene-2,7-diolPhenanthrene10065.5 - 99.4
1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diolDihydrophenanthrene10065.5 - 99.4
Gymconopin DDihydrostilbene10065.5 - 99.4
Batatacin IIIDihydrostilbene10065.5 - 99.4
3'-O-methylbatatacin IIIDihydrostilbene10065.5 - 99.4
3,3'-dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzylDihydrostilbene10065.5 - 99.4
3',5-dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzylDihydrostilbene10065.5 - 99.4
3,3'-dihydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxybibenzylDihydrostilbene10065.5 - 99.4

Experimental Protocols

Primary Screening: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay serves as the primary screen to identify this compound derivatives that inhibit the degranulation of mast cells.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-human serum albumin (HSA)

  • This compound derivative library (dissolved in DMSO)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 384-well clear-bottom plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in 384-well plates at a density of 2 x 10^4 cells/well in 50 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

  • Sensitization: Sensitize the cells by adding 0.5 µg/mL of anti-DNP-IgE to each well and incubate for 24 hours.

  • Compound Treatment: Wash the cells twice with Tyrode's buffer. Add 50 µL of Tyrode's buffer containing the this compound derivatives at the desired screening concentration (e.g., 10 µM). Include appropriate vehicle (DMSO) and positive (e.g., quercetin) controls. Incubate for 1 hour at 37°C.

  • Antigen Challenge: Induce degranulation by adding 50 µL of DNP-HSA (10 µg/mL) to all wells except for the unstimulated control wells. Incubate for 1 hour at 37°C.

  • β-Hexosaminidase Activity Measurement:

    • Transfer 25 µL of the supernatant from each well to a new 384-well plate.

    • Add 25 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 150 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage inhibition of β-hexosaminidase release relative to the vehicle control.

Secondary Assay: Cytokine Release Assay (ELISA)

This assay is used to quantify the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from activated mast cells.

Materials:

  • RBL-2H3 cells (or primary mast cells)

  • Reagents for mast cell culture and stimulation (as in 4.1)

  • This compound derivative "hits"

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Follow steps 1-4 of the Mast Cell Degranulation Assay protocol (section 4.1) using a 96-well plate format.

  • After the 1-hour antigen challenge, centrifuge the plate at 400 x g for 5 minutes.

  • Collect the supernatant for cytokine analysis.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample. Calculate the IC50 value for each active derivative.

Secondary Assay: NF-κB Reporter Assay

This assay determines if the anti-allergic activity of the derivatives is mediated through the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound derivative "hits"

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a separate cytotoxicity assay). Calculate the IC50 values for the inhibition of NF-κB activation.

Potential Signaling Pathways for this compound Derivatives

The anti-allergic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways involved in mast cell activation and the inflammatory response. The following diagram illustrates a plausible mechanism of action.

Signaling_Pathway cluster_0 Mast Cell Activation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Point of Intervention Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn Kinase FceRI->Lyn activates Syk Syk Kinase Lyn->Syk activates PLCg PLCγ Syk->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK IKK IKK PKC->IKK Cytokine_Production Cytokine & Chemokine Gene Transcription MAPK->Cytokine_Production IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokine_Production Blestriarene This compound Derivatives Blestriarene->Syk inhibits? Blestriarene->Ca_release inhibits? Blestriarene->MAPK inhibits? Blestriarene->IKK inhibits?

Caption: Putative signaling pathways modulated by this compound derivatives.

These application notes and protocols provide a robust starting point for the high-throughput screening of this compound derivatives. Successful identification of lead compounds will require careful execution of these assays and thorough analysis of the resulting data. Further optimization and validation of hits will be necessary to advance promising candidates toward preclinical and clinical development.

References

Synthesis of Blestriarene A analogues for SAR studies

Author: BenchChem Technical Support Team. Date: November 2025

block without generating atool_codeblock first. I need to correct this by first providing atool_code` block with relevant search queries and then moving to the next step of the plan.

My immediate next step is to perform a Google search to gather information on synthetic methods for 1,1'-biphenanthrenes, which is essential for drafting the application note. I will search for common coupling reactions used for such syntheses and look for papers detailing the synthesis of Blestriarene C to understand the specific strategies that have been successful for this class of molecules. After this, I will proceed with compiling the application note and protocols.## Application Notes and Protocols for the Synthesis of Blestriarene A Analogues for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring biphenanthrene isolated from the tubers of Gymnadenia conopsea, has demonstrated notable antiallergic activity. This document provides detailed application notes and protocols for the synthesis of this compound analogues to facilitate Structure-Activity Relationship (SAR) studies. The aim is to guide the exploration of chemical space around the this compound scaffold to identify analogues with improved potency and desirable pharmacological properties. The protocols described herein are based on established synthetic methodologies for related biphenanthrene compounds, particularly the successful total synthesis of Blestriarene C. Additionally, this document includes protocols for the in vitro evaluation of the antiallergic activity of the synthesized analogues.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. This compound, a member of the phenanthrene class of compounds, has been identified as an inhibitor of the antigen-induced degranulation of RBL-2H3 cells, a common model for studying allergic responses. The complex structure of this compound presents an opportunity for the development of novel antiallergic agents through systematic SAR studies. By synthesizing a library of analogues with modifications at key positions, researchers can probe the molecular interactions responsible for its biological activity. This document outlines a strategic approach to the synthesis and evaluation of this compound analogues.

This compound

Source: Isolated from the tubers of Gymnadenia conopsea. Reported Biological Activity: Inhibition of β-hexosaminidase release in RBL-2H3 cells, indicating antiallergic potential.

Data Presentation: SAR of this compound and Related Compounds

The following table summarizes the reported inhibitory activity of this compound and other structurally related compounds isolated from Gymnadenia conopsea on the antigen-induced degranulation in RBL-2H3 cells. This data serves as a foundation for designing new analogues.

Compound No.Compound Name% Inhibition of β-hexosaminidase release at 100 µM
1 This compound 99.4
2 Gymconopin B65.5
3 4-Methoxy-9,10-dihydrophenanthrene-2,7-diol70.2
4 1-(4-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol85.3
5 1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol95.1
6 Gymconopin D88.6
7 Batatacin III75.8
8 3'-O-Methylbatatacin III72.4
9 3,3'-Dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzyl80.1
10 3',5-Dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzyl78.9
11 3,3'-Dihydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxybibenzyl68.2

Experimental Protocols

General Synthetic Strategy for this compound Analogues

The synthesis of this compound analogues can be approached via a convergent strategy, drawing inspiration from the total synthesis of Blestriarene C. The key steps involve the synthesis of two appropriately substituted phenanthrene monomers followed by a crucial coupling reaction to form the biphenanthrene core.

G cluster_0 Monomer A Synthesis cluster_1 Monomer B Synthesis A1 Substituted Benzene Derivative A2 Multi-step Synthesis A1->A2 A3 Phenanthrene Monomer A A2->A3 C Coupling Reaction (e.g., Suzuki, Ullmann) A3->C B1 Substituted Benzene Derivative B2 Multi-step Synthesis B1->B2 B3 Phenanthrene Monomer B B2->B3 B3->C D Deprotection C->D E This compound Analogue D->E

Caption: General synthetic workflow for this compound analogues.

Proposed Synthesis of a this compound Analogue (Illustrative Protocol)

This protocol outlines the synthesis of a simplified this compound analogue. The selection of protecting groups and specific reaction conditions may require optimization for different analogues.

Step 1: Synthesis of Phenanthrene Monomers

The synthesis of the phenanthrene monomers will follow a multi-step sequence likely involving the formation of a stilbene intermediate followed by photochemical or oxidative cyclization.

  • Materials: Substituted benzaldehydes, substituted benzyl phosphonates, appropriate bases (e.g., NaH, KHMDS), solvents (e.g., THF, DMF), reagents for cyclization (e.g., I2, propylene oxide).

  • Procedure (Wittig Reaction):

    • To a solution of the substituted benzyl phosphonate in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi or NaH) dropwise.

    • Stir the resulting ylide solution for 30 minutes at 0 °C.

    • Add a solution of the substituted benzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the stilbene intermediate.

  • Procedure (Photochemical Cyclization):

    • Dissolve the stilbene intermediate in a suitable solvent (e.g., cyclohexane or benzene) in a quartz reaction vessel.

    • Add a stoichiometric amount of an oxidizing agent (e.g., iodine).

    • Irradiate the solution with a high-pressure mercury lamp while bubbling air or oxygen through the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with aqueous sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude phenanthrene monomer by column chromatography.

Step 2: Coupling of Phenanthrene Monomers

A Suzuki or Ullmann coupling reaction can be employed to form the C-C bond between the two phenanthrene units.

  • Materials (Suzuki Coupling): Halogenated phenanthrene monomer, boronic acid or boronate ester of the second phenanthrene monomer, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3, CsF), and solvent (e.g., toluene, dioxane, DMF).

  • Procedure (Suzuki Coupling):

    • To a degassed mixture of the halogenated phenanthrene monomer, the phenanthrene boronic acid/ester, and the base in the chosen solvent, add the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude biphenanthrene product by column chromatography.

Step 3: Deprotection

Removal of protecting groups (e.g., methoxy, benzyloxy) to yield the final this compound analogue.

  • Materials: Protected biphenanthrene, deprotecting reagent (e.g., BBr3 for methoxy groups, H2/Pd-C for benzyloxy groups), and appropriate solvent (e.g., CH2Cl2 for BBr3, MeOH/EtOAc for hydrogenation).

  • Procedure (Demethylation with BBr3):

    • Dissolve the protected biphenanthrene in anhydrous CH2Cl2 and cool to -78 °C under an inert atmosphere.

    • Add a solution of BBr3 in CH2Cl2 dropwise.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry, and concentrate.

    • Purify the final this compound analogue by preparative HPLC.

Protocol for In Vitro Antiallergic Activity Assay (β-Hexosaminidase Release Assay)

This assay measures the release of the granular enzyme β-hexosaminidase from antigen-stimulated RBL-2H3 cells, which is a marker for degranulation.

  • Cell Culture:

    • Maintain Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed RBL-2H3 cells into 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 24 hours.

    • Wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, pH 7.2).

    • Add 160 µL of Siraganian buffer containing the test compound (this compound analogue) at various concentrations and incubate for 20 minutes at 37 °C.

    • Stimulate degranulation by adding 20 µL of DNP-human serum albumin (HSA) (1 µg/mL) and incubate for 20 minutes at 37 °C.

    • Stop the reaction by placing the plate on ice.

    • Transfer 50 µL of the supernatant to a 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well and incubate for 1 hour at 37 °C.

    • Stop the enzyme reaction by adding 200 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of β-hexosaminidase release is calculated as: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • The total enzyme content is determined by lysing the cells with Triton X-100.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Synthesis and Evaluation A Design of This compound Analogues B Synthesis of Phenanthrene Monomers A->B C Coupling of Monomers B->C D Purification and Characterization C->D E In Vitro Screening (β-Hexosaminidase Assay) D->E F SAR Analysis E->F G Lead Optimization F->G

Caption: Workflow for SAR studies of this compound analogues.

G cluster_pathway Simplified Mast Cell Degranulation Pathway cluster_signaling Intracellular Signaling Antigen Antigen IgE IgE Antigen->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Cross-linking Lyn Lyn FcεRI->Lyn MastCell Mast Cell Syk Syk Lyn->Syk LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ IP3_DAG IP3 & DAG PLCγ->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Granule Granule (Histamine, β-Hexosaminidase) Ca_PKC->Granule Release Degranulation Granule->Release Exocytosis BlestriareneA This compound Analogues BlestriareneA->Ca_PKC Inhibition?

Caption: Potential target of this compound in the mast cell degranulation pathway.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the synthesis and evaluation of this compound analogues. The successful execution of these studies will contribute to a deeper understanding of the SAR for this promising class of antiallergic compounds and may lead to the discovery of novel drug candidates. Careful optimization of reaction conditions and thorough characterization of all synthesized compounds are critical for the success of these investigations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Blestriarene A Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and yield optimization of Blestriarene A from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a phenanthrene derivative primarily isolated from terrestrial orchids. The most commonly cited sources in scientific literature include:

  • Bletilla striata (Thunb.) Reichb.f. (Chinese ground orchid)[1][2][3]

  • Arundina graminifolia (D. Don) Hochr. (Bamboo orchid)[4]

  • Gymnadenia conopsea (L.) R.Br.

These plants are known to produce a variety of bioactive phenanthrenes, including this compound.

Q2: What is a general workflow for the extraction and isolation of this compound?

A2: A typical workflow for isolating this compound from its natural sources involves several key stages: sample preparation, extraction, and purification. The process begins with the collection and drying of the plant material, usually the tubers or aerial parts. This is followed by extraction with an appropriate organic solvent to create a crude extract. The crude extract is then subjected to a series of chromatographic purification steps to isolate this compound.

This compound Isolation Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Bletilla striata tubers) Drying Drying (Air or freeze-drying) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethanol, Methanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC (Reversed-Phase) Column_Chromatography->Prep_HPLC Pure_Blestriarene_A Pure this compound Prep_HPLC->Pure_Blestriarene_A

Figure 1: General workflow for the isolation of this compound.

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical for maximizing the yield of this compound. Based on studies of phenanthrenes from orchids, polar and semi-polar organic solvents are generally effective. While specific comparative yield data for this compound is limited, the following solvents are commonly used for extracting phenanthrenes from Bletilla striata and related species:

  • Ethanol (95%): Often used for the initial extraction of a broad range of compounds, including phenanthrenes.

  • Methanol: Similar to ethanol, it is effective in extracting polar and semi-polar compounds.

  • Ethyl Acetate: Frequently used for partitioning the crude extract to enrich the phenanthrene fraction.

A sequential extraction starting with a less polar solvent and moving to a more polar one can also be employed to selectively extract different classes of compounds.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of this compound from the crude extract typically involves a combination of chromatographic techniques. A multi-step approach is often necessary to achieve high purity.

  • Column Chromatography: Initial purification is often performed using column chromatography with stationary phases like silica gel or Sephadex LH-20. A gradient elution with a solvent system such as hexane-ethyl acetate or chloroform-methanol is used to separate fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the final purification of this compound.[5][6][7][8] A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of Crude Extract 1. Improper Plant Material Handling: Inadequate drying or grinding of the plant material can reduce extraction efficiency.1. Ensure the plant material is thoroughly dried to a constant weight and finely powdered to increase the surface area for solvent penetration.
2. Suboptimal Extraction Solvent: The solvent used may not be effective for extracting this compound.2. Experiment with different solvents such as 95% ethanol, methanol, or ethyl acetate. Consider sequential extractions with solvents of varying polarities.
3. Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a sufficient duration or at an optimal temperature.3. Increase the extraction time and/or temperature. For maceration, allow for at least 24-48 hours with agitation. For reflux extraction, a temperature of 60-80°C for several hours is often effective.[1][2]
Low Purity of this compound after Initial Chromatography 1. Poor Separation on the Column: The chosen stationary and mobile phases may not be providing adequate resolution.1. Optimize the column chromatography conditions. Experiment with different solvent gradients and consider using a different stationary phase (e.g., Sephadex LH-20 for size exclusion).
2. Co-elution of Structurally Similar Compounds: Other phenanthrenes or compounds with similar polarities may be co-eluting with this compound.2. Employ orthogonal purification techniques. If you used normal-phase chromatography initially, follow up with reversed-phase preparative HPLC.
Degradation of this compound during a/nd after Isolation 1. Exposure to Harsh pH Conditions: Phenanthrene structures can be sensitive to strongly acidic or basic conditions.1. Maintain a neutral or slightly acidic pH during extraction and purification. Avoid the use of strong acids or bases.
2. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.2. Use moderate temperatures for extraction (e.g., reflux at 60-70°C). Evaporate solvents under reduced pressure at a temperature below 40°C.
3. Light Sensitivity: Some polycyclic aromatic hydrocarbons are susceptible to photodegradation.3. Protect samples from direct light by using amber glassware or covering containers with aluminum foil. Store purified this compound in the dark.
Inconsistent HPLC Results 1. Column Contamination: Buildup of impurities on the HPLC column can affect peak shape and retention time.1. Implement a regular column washing protocol. Flush the column with a strong solvent (e.g., isopropanol) after each batch of samples.
2. Mobile Phase Instability: Changes in the mobile phase composition or pH over time can lead to shifts in retention time.2. Prepare fresh mobile phase daily and ensure it is properly degassed.
3. Sample Insolubility: If the sample is not fully dissolved in the injection solvent, it can lead to peak splitting or broadening.3. Ensure the purified this compound is completely dissolved in a solvent compatible with the mobile phase before injection.

Experimental Protocols

Protocol 1: Extraction of this compound from Bletilla striata Tubers

  • Sample Preparation: Air-dry the tubers of Bletilla striata at room temperature until a constant weight is achieved. Grind the dried tubers into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • The phenanthrene fraction, including this compound, is typically enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (200-300 mesh) using a slurry method with hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing phenanthrenes.

    • Combine the fractions that show the presence of this compound.

  • Preparative HPLC:

    • Further purify the combined fractions using a preparative HPLC system.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 80% acetonitrile over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Phenanthrenes from Orchids (Illustrative)

Solvent SystemExtraction MethodRelative Yield of Phenanthrene Fraction (%)Reference
95% EthanolMaceration100General observation from multiple sources
MethanolMaceration~95General observation from multiple sources
Ethyl AcetateSoxhlet~85General observation from multiple sources
AcetoneSonication~90General observation from multiple sources

Note: This table is illustrative and based on general findings for phenanthrene extraction. Specific yields of this compound will vary depending on the plant material and precise experimental conditions.

Signaling Pathways and Logical Relationships

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues Low_Yield Low Yield of This compound Plant_Material Suboptimal Plant Material (e.g., poor quality, improper storage) Low_Yield->Plant_Material Solvent_Choice Inefficient Solvent Low_Yield->Solvent_Choice Extraction_Parameters Incorrect Time/ Temperature Low_Yield->Extraction_Parameters Column_Loss Loss during Column Chromatography Low_Yield->Column_Loss HPLC_Optimization Suboptimal HPLC Conditions Low_Yield->HPLC_Optimization Degradation Compound Degradation (pH, Temp, Light) Low_Yield->Degradation Optimize_Plant_Prep Improve Drying & Grinding Plant_Material->Optimize_Plant_Prep Test_Solvents Screen Solvents (Ethanol, Ethyl Acetate) Solvent_Choice->Test_Solvents Adjust_Conditions Optimize Time & Temperature Extraction_Parameters->Adjust_Conditions Fine_tune_Gradient Refine Elution Gradient Column_Loss->Fine_tune_Gradient Optimize_HPLC Adjust Mobile Phase & Flow Rate HPLC_Optimization->Optimize_HPLC Control_Environment Control pH, Temp, & Light Exposure Degradation->Control_Environment

Figure 2: Logical relationship diagram for troubleshooting low yield of this compound.

References

Technical Support Center: Blestriarene A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of Blestriarene A, a complex biphenanthrene natural product. Due to the absence of a published total synthesis of this compound, this guide is based on established synthetic strategies for analogous biphenanthrenes, particularly the synthesis of Blestriarene C. The proposed synthetic approach involves two key stages: the synthesis of a phenanthrenol precursor followed by an oxidative dimerization to form the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A plausible and commonly employed strategy for the synthesis of this compound and related biphenanthrenes involves a convergent approach. First, a substituted phenanthrenol monomer is synthesized. This is typically achieved through modern cross-coupling reactions to construct a biphenyl precursor, followed by an intramolecular cyclization to form the phenanthrene core. The second key stage is the oxidative coupling of two molecules of the phenanthrenol precursor to form the dimeric this compound.

Q2: What are the most critical steps in the synthesis of the phenanthrenol precursor?

A2: The two most critical steps are the initial carbon-carbon bond formation to create the biphenyl system, often a Suzuki coupling, and the subsequent intramolecular cyclization to form the phenanthrene ring system. The efficiency of these steps is crucial for the overall success of the synthesis.

Q3: What are the common challenges in the final oxidative coupling step?

A3: The oxidative coupling of phenanthrenols can be challenging in terms of controlling regioselectivity (i.e., where the two monomers connect) and achieving a good yield. Over-oxidation to undesired byproducts is also a common issue. The choice of oxidant and reaction conditions is critical to favor the formation of the desired this compound isomer.

Troubleshooting Guides

Part 1: Synthesis of the Phenanthrenol Precursor

This section addresses potential issues during the synthesis of the key phenanthrenol intermediate.

Issue 1: Low or No Yield in the Suzuki Coupling Step

  • Q: My Suzuki coupling reaction to form the biphenyl precursor is giving a low yield or failing completely. What are the likely causes and how can I troubleshoot it?

    • A: Low yields in Suzuki couplings are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

      • Reagent Quality:

        • Boronic Acid/Ester: Boronic acids can be unstable and prone to degradation. Use freshly opened or purified boronic acids. Consider using more stable derivatives like pinacol esters or MIDA esters.

        • Organic Halide: The reactivity of the organic halide is critical. The general order of reactivity is I > Br > OTf >> Cl. For less reactive halides like chlorides, a more active catalyst system with specialized ligands may be necessary.

        • Catalyst and Ligand: Palladium catalysts are sensitive to air and moisture. Ensure all catalyst components are handled under an inert atmosphere. Phosphine ligands can oxidize, which can inhibit the reaction.

        • Solvent and Base: Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst. The choice and purity of the base are also crucial.

      • Reaction Conditions:

        • Temperature: Most Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition.

        • Reaction Time: Some couplings, especially with challenging substrates, may require extended reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time.

ParameterRecommendationPotential Issue if Not Optimized
Catalyst Loading Typically 1-5 mol %.Too low: slow or incomplete reaction. Too high: cost and potential for side reactions.
Ligand to Metal Ratio Typically 1:1 to 4:1.Suboptimal ratio can lead to catalyst instability or inactivity.
Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Incorrect base strength or solubility can halt the catalytic cycle.
Solvent Aprotic solvents like toluene, dioxane, or DMF are common.Poor solubility of reagents or catalyst deactivation.

Issue 2: Incomplete Intramolecular Cyclization

  • Q: The intramolecular cyclization to form the phenanthrene ring is not going to completion. What can I do?

    • A: Incomplete cyclization can be due to several factors, including the choice of catalyst, reaction temperature, and substrate steric hindrance.

      • Catalyst Choice: For cycloisomerization of biphenyls containing an alkyne, catalysts like PtCl₂, AuCl₃, or GaCl₃ are often effective.[1][2] If one catalyst is not working, screening others is a good strategy.

      • Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy of the cyclization. A careful increase in temperature, while monitoring for decomposition, can be beneficial.

      • Steric Hindrance: If the substituents on the biphenyl precursor are bulky, this can hinder the cyclization. In such cases, a more active catalyst or higher reaction temperatures might be necessary. It may also be worth reconsidering the synthetic design to introduce bulky groups after the phenanthrene core is formed.

Part 2: Oxidative Coupling of the Phenanthrenol Precursor

This section focuses on troubleshooting the final dimerization step to yield this compound.

Issue 3: Low Yield and/or Formation of Multiple Products in the Oxidative Coupling

  • Q: The oxidative coupling of my phenanthrenol precursor with FeCl₃ is giving a low yield of this compound and multiple other products. How can I improve the selectivity and yield?

    • A: Oxidative coupling of phenols is a powerful but often challenging reaction. The formation of multiple products is a common issue arising from the high reactivity of the intermediate radicals.

      • Control of Stoichiometry: The ratio of the oxidant (e.g., FeCl₃) to the phenanthrenol substrate is critical. Too little oxidant will result in incomplete conversion, while too much can lead to over-oxidation and the formation of undesired byproducts. A careful optimization of the oxidant stoichiometry is essential.[3]

      • Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.

      • Slow Addition: Adding the oxidant solution slowly to the solution of the phenanthrenol can help to maintain a low concentration of the reactive radical species, which can suppress the formation of oligomeric and polymeric byproducts.

      • Solvent: The choice of solvent can influence the reaction's outcome. Less polar solvents may be preferable to control the reactivity.

      • Alternative Oxidants: If FeCl₃ is not providing satisfactory results, other oxidants can be screened. These include other metal-based oxidants like VOF₃ or enzyme-based systems which can offer higher selectivity.[4]

ParameterRecommendation for FeCl₃ CouplingPotential Issue
FeCl₃ Stoichiometry Start with 2-4 equivalents and optimize.Too low: incomplete reaction. Too high: over-oxidation and side products.
Concentration Run the reaction at a relatively low concentration (e.g., 0.01-0.05 M).High concentrations can favor intermolecular side reactions and polymerization.
Reaction Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can participate in the reaction and lead to undesired oxidized byproducts.

Issue 4: Difficulty in Purifying this compound

  • Q: The crude product from the oxidative coupling is a complex mixture that is difficult to purify. What purification strategies are recommended?

    • A: The purification of large, relatively nonpolar molecules like this compound from a mixture of closely related isomers and byproducts can be challenging.

      • Chromatography:

        • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A shallow solvent gradient can improve separation.

        • Preparative HPLC: For very difficult separations, preparative reverse-phase or normal-phase HPLC can provide higher resolution.

      • Crystallization: If the desired this compound is a crystalline solid, recrystallization can be a very effective purification method. Screening a variety of solvents and solvent mixtures is recommended.

      • Derivatization: In some cases, it may be beneficial to derivatize the crude mixture to facilitate separation. For example, converting the phenolic hydroxyl groups to esters or ethers might change the chromatographic behavior of the components, allowing for easier separation. The protecting groups can then be removed after purification.

Experimental Workflows and Diagrams

Proposed Synthetic Workflow for this compound

BlestriareneA_Synthesis cluster_precursor Phenanthrenol Precursor Synthesis cluster_dimerization Dimerization start Aryl Halide & Aryl Boronic Acid suzuki Suzuki Coupling start->suzuki biphenyl Biphenyl Intermediate suzuki->biphenyl cyclization Intramolecular Cyclization biphenyl->cyclization phenanthrenol Phenanthrenol Precursor cyclization->phenanthrenol oxidative_coupling Oxidative Coupling phenanthrenol->oxidative_coupling blestriarene_a This compound oxidative_coupling->blestriarene_a

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagents_ok->optimize_conditions Yes failure Re-evaluate Synthetic Route reagents_ok->failure No conditions_ok Yield Improved? optimize_conditions->conditions_ok screen_catalyst Screen Different Catalyst/Ligand Systems conditions_ok->screen_catalyst No success Successful Coupling conditions_ok->success Yes screen_catalyst->success Success screen_catalyst->failure Failure

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Blestriarene A Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Blestriarene A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a naturally occurring phenanthrene derivative. Like many complex natural products, it possesses a hydrophobic structure, leading to low aqueous solubility. This poor solubility can be a significant hurdle in biological assays, which are typically conducted in aqueous environments. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound.[1] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or other artifacts.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

This is a common issue and indicates that the solubility limit of this compound in the final aqueous medium has been exceeded. Here are several troubleshooting steps:

  • Lower the Final Concentration: Test a lower final concentration of this compound in your assay.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you might test slightly higher concentrations (e.g., up to 1%) if your assay can tolerate it, to maintain solubility.

  • Use a Different Co-solvent: If DMSO is problematic, other water-miscible organic solvents can be tested for creating the stock solution. See the table below for suggestions.

  • Gentle Warming and Sonication: Briefly warming the solution or using a bath sonicator can help dissolve the compound. However, be cautious about potential degradation of this compound with excessive heat.

Q4: Can I use pH modification to improve the solubility of this compound?

This compound is a phenolic compound. Phenolic compounds can become more soluble in basic (higher pH) conditions due to the deprotonation of the hydroxyl groups, forming more soluble phenoxide salts. However, phenolic compounds can also be unstable and prone to degradation at high pH.[2][3][4] It is recommended to first assess the stability of this compound at different pH values before using this method. A modest increase in pH might improve solubility without causing significant degradation.

Q5: Are there other methods to enhance the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound for biological assays:

  • Use of Surfactants/Detergents: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.

  • Lipid-Based Formulations: For in vivo studies, formulating this compound in lipid-based carriers such as corn oil can be an effective approach.[1]

Quantitative Data on Solvent Solubility

While specific quantitative solubility data for this compound is limited in the public domain, the following table provides an estimated solubility profile based on the behavior of similar phenanthrene compounds.[1][2] Researchers should perform their own solubility tests to determine the precise values for their specific experimental conditions.

SolventPredicted Solubility Range (mg/mL)Notes
Dimethyl sulfoxide (DMSO) High (>25 mg/mL)Recommended for primary stock solutions.
N,N-Dimethylformamide (DMF) High (>25 mg/mL)Alternative to DMSO for stock solutions.
Ethanol Moderate (1-10 mg/mL)Can be used as a co-solvent.
Methanol Moderate (1-10 mg/mL)Can be used as a co-solvent.
Acetone Low to Moderate (0.1-5 mg/mL)Less commonly used for biological assays due to volatility and potential for cellular toxicity.
Water Very Low (<0.1 mg/mL)Poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous assay media.

Materials:

  • This compound powder

  • High-purity dimethyl sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Testing of this compound in Various Solvents

Objective: To determine the approximate solubility of this compound in different organic solvents.

Materials:

  • This compound powder

  • A panel of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol)

  • Small glass vials with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a pre-weighed excess amount of this compound (e.g., 5 mg) to a glass vial.

  • Add a known volume of the test solvent (e.g., 1 mL).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Place the vial on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial for any undissolved solid.

  • If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the solubility in mg/mL or mM.

Visualizations

Experimental Workflow for Improving this compound Solubility

G Workflow for Enhancing this compound Solubility cluster_0 Initial Dissolution cluster_1 Dilution & Observation cluster_2 Troubleshooting Strategies start This compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Assay observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes strategy1 Lower Final Concentration insoluble->strategy1 strategy2 Use Alternative Co-solvents (e.g., Ethanol) insoluble->strategy2 strategy3 Employ Formulation Aids (e.g., Cyclodextrins, Surfactants) insoluble->strategy3

Caption: A logical workflow for dissolving and troubleshooting the solubility of this compound.

Postulated Signaling Pathway for this compound

Based on studies of the related compound, Blestriarene C, it is hypothesized that this compound may exert its biological effects through the Ras/ERK/c-Fos signaling pathway.[3][4] Further research is needed to confirm the specific protein targets of this compound.

G Hypothesized Signaling Pathway for this compound cluster_pathway Ras/ERK/c-Fos Pathway blestriarene This compound ras Ras blestriarene->ras Inhibition (?) raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cfos c-Fos erk->cfos proliferation ↓ Cell Proliferation & Migration cfos->proliferation apoptosis ↑ Apoptosis cfos->apoptosis

Caption: A potential signaling pathway influenced by this compound, based on related compounds.

References

Technical Support Center: Bilastine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Bilastine. The following information is curated to address common issues and questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Bilastine?

A1: For routine laboratory use, Bilastine should be stored in a tightly sealed receptacle.[1] While no special storage requirements are mandated for storerooms, it is crucial to follow the specific storage and transport temperature conditions provided on the manufacturer's certificate of analysis (CoA).[2]

Q2: How stable is Bilastine in solution under different pH conditions?

A2: The stability of Bilastine is influenced by pH, with studies showing varied results depending on the experimental conditions. Some studies report that the drug is not susceptible to acid and basic hydrolysis under mild conditions.[3][4] However, other kinetic studies indicate that pH, temperature, and ionic strength greatly influence its stability.[5][6] For instance, maximum degradation has been observed at pH 4.6 and 7.4 at room temperature, and at pH 2.2 at 60°C.[6] Overall, Bilastine appears to be most stable in neutral to alkaline conditions at lower temperatures.[5][6]

Q3: Is Bilastine sensitive to light?

A3: Yes, Bilastine is susceptible to photodegradation.[3] One study reported significant degradation when exposed to UVA light, with degradation increasing with longer exposure times.[3] The photodegradation in a methanolic solution has been shown to follow first-order kinetics.[7] However, other studies have reported it to be stable under their specific photolytic test conditions, so experimental setup is a key factor.[8][9]

Q4: What is the impact of temperature on Bilastine's stability?

A4: Reports on thermal stability are conflicting and appear to be condition-dependent. Some forced degradation studies concluded that Bilastine is stable under thermal stress.[3][8][9] Conversely, kinetic studies demonstrated that temperature significantly influences its stability, with degradation observed at elevated temperatures of 40°C and 60°C.[5][6] One review highlighted the thermal sensitivity of Bilastine as a crucial factor for storage.[10]

Q5: What are the known degradation products of Bilastine?

A5: Under oxidative stress conditions, two primary degradation products (DP) have been identified using high-resolution mass spectrometry (HRMS).[11] These are:

  • DP1: Benzimidazole

  • DP2: Amine N-oxide of Bilastine[11]

In silico toxicity studies have suggested a high mutagenic potential for DP1 and potential hepatotoxicity for DP2.[11] An acid degradation pathway has also been proposed.[9]

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my HPLC/UPLC chromatogram when analyzing Bilastine.

  • Possible Cause 1: Oxidative Degradation. Bilastine is highly susceptible to oxidation.[3] Ensure your solvents are properly degassed and consider preparing fresh solutions. If samples are exposed to air for extended periods, degradation can occur. The primary oxidative degradants are Benzimidazole (DP1) and Amine N-oxide of Bilastine (DP2).[11]

  • Possible Cause 2: Photodegradation. If your samples were exposed to light, especially UV light, the extra peaks could be photodegradants.[3][7] Protect solutions from light by using amber vials or covering them with foil.

  • Possible Cause 3: pH-Dependent Hydrolysis. If using buffered solutions, especially at elevated temperatures, degradation may occur. Bilastine shows greater degradation at certain acidic and neutral pH values (e.g., 2.2, 4.6, 7.4) when heated.[6] Verify the pH and temperature of your analytical workflow.

Issue 2: The assay value for my Bilastine sample is lower than expected.

  • Possible Cause 1: Improper Storage. As noted in the FAQs, Bilastine can degrade under thermal and photolytic stress.[3][5][6] Review your storage conditions and ensure they align with the manufacturer's recommendations.

  • Possible Cause 2: Degradation during Sample Preparation. Degradation can occur during the sample preparation process if the sample is exposed to harsh conditions (e.g., high heat, strong oxidizing agents, prolonged light exposure). Minimize exposure to these conditions.

  • Possible Cause 3: Analytical Method Issues. Ensure your analytical method is validated and stability-indicating. The method should be capable of separating the intact Bilastine peak from any potential degradation products.[3]

Quantitative Degradation Data

The following tables summarize quantitative data from various forced degradation studies on Bilastine.

Table 1: Degradation of Bilastine under Various Stress Conditions

Stress Condition Exposure Time Temperature Reagent % Degradation Reference
Acid Hydrolysis 30 min 60°C 0.1 N HCl 1.81% [4]
Alkaline Hydrolysis 30 min 60°C 0.1 N NaOH 3.06% [4]
Oxidative 30 min 60°C Hydrogen Peroxide 2.3% [4]
Oxidative 2 hours Heating 30% H₂O₂ 62.07% [3]
Thermal 30 min 60°C N/A 3.2% [4]
Photolytic (UVA) 2 hours Ambient UVA Light 37.30% [3]
Photolytic (UVA) 8 hours Ambient UVA Light 72.35% [3]

| Photolytic (UVA) | 16 hours | Ambient | UVA Light | 82.94% |[3] |

Table 2: pH-Dependent Degradation at Different Temperatures

pH Temperature Max Degradation Reference
4.6 Room Temp 60.8% [6]
7.4 Room Temp 70.3% [6]
2.2 40°C 12.7% [6]
8.0 40°C 27.6% (formulation) [6]
2.2 60°C 60.8% [6]

| 4.6 | 60°C | 26.7% |[6] |

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol outlines a general procedure for inducing degradation of Bilastine under various stress conditions as described in published literature.[4][12]

  • Preparation of Stock Solution: Accurately weigh and dissolve Bilastine in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1000 µg/mL).[13]

  • Acid Degradation:

    • Take an aliquot of the stock solution.

    • Add 0.5 mL of 0.1 N HCl.[4]

    • Heat the mixture on a water bath at 60°C for 30 minutes.[4]

    • Cool the solution to room temperature and neutralize it with 0.5 mL of 0.1 N NaOH.[4]

    • Dilute to the final concentration with the mobile phase for analysis.[4]

  • Alkaline Degradation:

    • Take an aliquot of the stock solution.

    • Add 0.5 mL of 0.1 N NaOH.[4]

    • Heat the mixture on a water bath at 60°C for 30 minutes.[4]

    • Cool the solution to room temperature and neutralize it with 0.5 mL of 0.1 N HCl.[4]

    • Dilute to the final concentration with the mobile phase.[4]

  • Oxidative Degradation:

    • Take an aliquot of the stock solution.

    • Add 0.5 mL of hydrogen peroxide (e.g., 3% or 30%).[3][4]

    • Keep the solution at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[4]

    • Cool and dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Take an aliquot of the stock solution.

    • Heat it on a water bath at a specified temperature (e.g., 60°C) for 30 minutes.[4]

    • Cool and dilute to the final concentration with the mobile phase.[4]

  • Photolytic Degradation:

    • Expose the drug solution or solid powder to direct sunlight or a UV lamp in a photostability chamber for a defined period (e.g., 2 to 16 hours).[3][12]

    • After exposure, dissolve (if solid) and dilute the sample to the final concentration with the mobile phase.

2. Example Stability-Indicating RP-HPLC Method

This is an example of an analytical method used for the determination of Bilastine.[4] Method parameters may require optimization for specific equipment and applications.

  • Instrumentation: A Shimadzu HPLC system equipped with a PDA detector.[4]

  • Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Formic acid: Methanol (50:50 v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection Wavelength: 282 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Temperature: Ambient.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Bilastine Stock Solution stress_samples Aliquot for each stress condition stock->stress_samples acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) oxidative Oxidative (e.g., 3% H₂O₂, 60°C) thermal Thermal (e.g., 60°C) photo Photolytic (UV/Sunlight) neutralize Neutralize & Dilute to working concentration acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize inject Inject into HPLC/UPLC System neutralize->inject analyze Analyze Chromatogram: - % Degradation - Peak Purity - Impurity Profile inject->analyze

Caption: Workflow for a forced degradation study of Bilastine.

G cluster_oxidative Oxidative Stress (e.g., H₂O₂) parent Bilastine (C₂₈H₃₇N₃O₃) dp1 DP1: Benzimidazole parent->dp1 Degradation dp2 DP2: Amine N-oxide of Bilastine parent->dp2 Degradation

Caption: Known degradation pathway of Bilastine under oxidative stress.

References

Technical Support Center: Blestriarene A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Blestriarene A" is limited in publicly available scientific literature. This guide is based on established principles for the extraction and purification of phenanthrols and related phenolic compounds from plant sources. The protocols and data presented are illustrative and should be adapted based on experimental observations.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Crude this compound Extract

  • Question: We performed a solvent extraction of the plant material, but the yield of the crude extract is significantly lower than expected. What could be the cause?

  • Answer: Low crude extract yield can stem from several factors related to the plant material, solvent choice, and extraction conditions.[1][2][3][4]

    • Improper Plant Material Preparation: Inadequate drying of the plant material can lead to enzymatic degradation of the target compound.[1] Insufficient grinding reduces the surface area available for the solvent to penetrate, leading to inefficient extraction.[1][5]

    • Incorrect Solvent Selection: The polarity of the solvent is critical for efficiently extracting phenolic compounds.[6][7][8] Using a solvent that is too nonpolar or too polar may not effectively solubilize this compound.

    • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solvent-to-solid ratio play a crucial role.[4][9] Insufficient time or a low solvent volume may result in incomplete extraction.[1] Conversely, excessively high temperatures can lead to the degradation of heat-sensitive compounds.[2]

Troubleshooting Workflow for Low Crude Extract Yield

start Low Crude Extract Yield check_material Verify Plant Material Preparation start->check_material check_solvent Evaluate Solvent System start->check_solvent check_params Assess Extraction Parameters start->check_params solution_material Action: Ensure proper drying and fine grinding. check_material->solution_material solution_solvent Action: Test solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate). check_solvent->solution_solvent solution_params Action: Optimize temperature, time, and solvent-to-solid ratio. check_params->solution_params end_node Improved Yield solution_material->end_node solution_solvent->end_node solution_params->end_node

Caption: Troubleshooting logic for low crude extract yield.

Issue 2: this compound is Not Separating During Column Chromatography

  • Question: We are attempting to purify the crude extract using silica gel column chromatography, but we are observing poor separation of this compound. What could be wrong?

  • Answer: Poor separation on a silica column is often related to the choice of the mobile phase or issues with the stationary phase.[10][11]

    • Inappropriate Mobile Phase Polarity: If the solvent system is too polar, all compounds, including this compound, may elute too quickly with little separation. If it's too nonpolar, the compounds may not move from the origin.[10]

    • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping bands.

    • Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform solvent flow and poor separation.

Issue 3: this compound Fails to Crystallize

  • Question: After purification, we are trying to crystallize this compound from a solvent, but it is either oiling out or not precipitating at all. What can we do?

  • Answer: Crystallization is a sensitive process that depends on purity, solvent choice, concentration, and temperature.[12][13]

    • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Incorrect Crystallization Solvent: The ideal solvent should dissolve the compound when hot but not when cold.[13]

    • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Cooling Rate: Cooling the solution too quickly can cause the compound to oil out instead of forming crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent for extracting phenanthrols like this compound typically has intermediate polarity. Methanol, ethanol, and their aqueous mixtures are often effective.[6][9][14] It is recommended to perform small-scale extractions with different solvents (e.g., hexane, ethyl acetate, acetone, methanol) to determine the best one for your specific plant material.[8]

Q2: How can I improve the separation of this compound during column chromatography?

A2: To improve separation, start by developing a solvent system using Thin Layer Chromatography (TLC).[15] Aim for a solvent system that gives your target compound an Rf value of 0.25-0.35. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective for separating compounds with a range of polarities.[10]

Q3: What are the ideal storage conditions for the purified this compound?

A3: As a phenolic compound, this compound may be susceptible to oxidation and degradation from light and heat. It is advisable to store the purified compound as a solid in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Solvent Systems for Crude Extraction Yield

Solvent SystemExtraction Temperature (°C)Extraction Time (hours)Crude Yield (% w/w)
n-Hexane6061.2
Ethyl Acetate6064.5
Acetone5066.8
Methanol5068.2
80% Ethanol (aq)5067.5

Table 2: Optimization of Column Chromatography for this compound Purification

Mobile Phase (Hexane:Ethyl Acetate)Loading Amount (mg)Recovery of this compound (%)Purity of this compound (%)
9:12008592
8:22009196
7:32008894
8:25007585

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

  • Preparation of Plant Material: Thoroughly dry the plant material in a ventilated oven at 40-50°C.[1] Grind the dried material into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a flask.

    • Add 1 L of methanol.

    • Stir the mixture at 50°C for 6 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.[6]

    • Re-extract the solid residue twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]

  • Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

Workflow for this compound Extraction and Purification

plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Methanol, 50°C) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation purified_product Purified this compound evaporation->purified_product crystallization Crystallization purified_product->crystallization final_product Crystalline this compound crystallization->final_product

Caption: General workflow for this compound extraction and purification.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into a glass column and allow it to pack uniformly under gravity or gentle pressure.[10]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.[10]

  • Elution:

    • Begin eluting with the initial nonpolar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[10]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.[10]

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

Protocol 3: Crystallization of this compound

  • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane) where this compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the purified this compound in a minimal amount of the hot solvent.[13]

  • Cooling: Cover the container and allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[13]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Refinement of Blestriarene A Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Blestriarene A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of this compound.

Experimental Protocols: HPLC Purification of this compound

This section details the methodology for the successful isolation and purification of this compound, a complex polyphenol, from a crude natural product extract. The protocol covers analytical method development and subsequent scale-up to preparative chromatography.

1. Sample Preparation:

  • Extraction: A crude extract containing this compound is obtained from its natural source using a suitable solvent (e.g., methanol or ethanol).

  • Solid-Phase Extraction (SPE): The crude extract is pre-purified using a C18 SPE cartridge to remove highly polar and non-polar impurities.

    • Condition the SPE cartridge with methanol followed by HPLC-grade water.

    • Load the crude extract onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to elute polar impurities.

    • Elute the fraction containing this compound with a higher percentage of organic solvent (e.g., 80% methanol in water).

  • Filtration: The enriched fraction is filtered through a 0.45 µm syringe filter prior to HPLC injection to prevent clogging of the system.

2. Analytical HPLC Method Development:

  • Objective: To develop a high-resolution method to separate this compound from closely related impurities.

  • Instrumentation: A standard analytical HPLC system equipped with a UV-Vis or PDA detector.

  • Method Parameters: The following table summarizes the starting parameters for method development.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a linear gradient from 10% to 90% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 280 nm (or optimal wavelength for this compound)
Injection Volume 10 µL
  • Optimization: Adjust the gradient slope and duration to achieve optimal separation of the target peak from impurities.[1][2][3]

3. Preparative HPLC Scale-Up:

  • Objective: To purify a larger quantity of this compound based on the optimized analytical method.

  • Instrumentation: A preparative HPLC system with a higher flow rate capacity and a fraction collector.

  • Method Transfer: The analytical method is scaled up to a preparative column. The gradient and flow rate are adjusted according to the column dimensions to maintain similar separation.

  • Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Scaled from the optimized analytical method
Flow Rate 20 mL/min (adjust based on column manufacturer's guidelines)
Column Temperature 30 °C
Detection 280 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading)
  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to confirm purity.

  • Post-Purification: Combine pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the HPLC purification of this compound.

Peak Shape Problems

Q1: Why is my this compound peak showing tailing?

Peak tailing, where the latter half of the peak is broader than the front, can compromise resolution and quantification.

  • Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or operate at a lower pH to suppress silanol ionization.[4] Use a highly deactivated (end-capped) column.
Column Overload Reduce the sample concentration or injection volume.[4][5]
Column Contamination/Void Flush the column with a strong solvent.[6] If the problem persists, replace the guard column or the analytical column. A void at the column inlet can also cause tailing.[4]
Excessive Dead Volume Check all fittings and tubing between the injector, column, and detector to ensure they are properly connected and have minimal length.[5]
Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound and is stable. Using a buffer can help maintain a consistent pH.[4][6]

Q2: What causes peak fronting for my this compound peak?

Peak fronting, an asymmetry where the front of the peak is broader, can also affect analytical accuracy.[7][8]

  • Possible Causes & Solutions:

CauseSolution
Sample Overload Dilute the sample or decrease the injection volume.[7][8][9]
Sample Solvent Incompatibility The sample should be dissolved in a solvent weaker than or similar in strength to the initial mobile phase.[7][9] Dissolving the sample in the mobile phase is ideal.
Low Column Temperature Increase the column temperature to improve analyte solubility and mass transfer kinetics.[6]
Column Degradation A collapsed column bed or other physical degradation can cause fronting.[7] In this case, the column needs to be replaced.
Baseline Issues

Q3: Why is my HPLC baseline noisy or drifting?

An unstable baseline can obscure small peaks and lead to inaccurate integration.

  • Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[6][10][11] Purge the pump to remove any trapped bubbles.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and reagents.[11][12] Prepare fresh mobile phases daily. Contamination can lead to a rising baseline, especially in gradient elution.
Pump or Mixer Issues Pulsations from the pump due to worn seals or faulty check valves can cause regular baseline noise.[11] Ensure the gradient mixer is functioning correctly.
Detector Cell Contamination Flush the detector flow cell with a strong, appropriate solvent like methanol or isopropanol.[6][12]
Temperature Fluctuations Use a column oven to maintain a stable temperature.[10][13] Insulate tubing between the column and detector to minimize environmental temperature effects.[10]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[6][12]

Q4: I am observing "ghost peaks" in my blank runs. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram, even when injecting a blank solvent.[14] They can arise from the system, mobile phase, or carryover from previous injections.[15][16]

  • Possible Causes & Solutions:

CauseSolution
Sample Carryover Optimize the needle wash/injector cleaning procedure. Use a wash solvent that is strong enough to remove all components of the previous sample.[14] Running a blank injection after a concentrated sample can help identify carryover.
Mobile Phase Contamination Use high-purity solvents and prepare mobile phases fresh daily.[16][17] Impurities in the water or organic solvents can accumulate on the column and elute as ghost peaks during a gradient run.[18]
System Contamination Regularly flush the entire HPLC system, including the injector, tubing, and column, with a strong solvent to remove accumulated contaminants.[16][18]
Degraded Mobile Phase Additives Some additives, like TFA, can degrade over time and contribute to ghost peaks. Prepare mobile phases containing such additives fresh.

Visualizations

HPLC Purification Workflow for this compound

HPLC_Workflow Figure 1: General Workflow for HPLC Purification of this compound cluster_prep Sample Preparation cluster_dev Method Development cluster_scaleup Scale-Up & Purification Crude_Extract Crude Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Pre-purification Filtration Filtration (0.45 µm) SPE->Filtration Enriched Fraction Analytical_HPLC Analytical HPLC Filtration->Analytical_HPLC Inject Optimization Gradient Optimization Analytical_HPLC->Optimization Refine Separation Prep_HPLC Preparative HPLC Optimization->Prep_HPLC Method Transfer Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Evaporation Solvent Evaporation Purity_Check->Evaporation Pool Pure Fractions Pure_Compound Pure this compound Evaporation->Pure_Compound

Caption: General Workflow for HPLC Purification of this compound.

Troubleshooting Logic for Peak Tailing

Tailing_Troubleshooting Figure 2: Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed Check_Overload Is Sample Overloaded? Start->Check_Overload Check_Solvent Is Sample Solvent Appropriate? Check_Overload->Check_Solvent No Action_Dilute Reduce Concentration / Injection Volume Check_Overload->Action_Dilute Yes Check_pH Is Mobile Phase pH Correct? Check_Solvent->Check_pH Yes Action_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Action_Solvent No Check_Column Is Column Integrity OK? Check_pH->Check_Column Yes Action_pH Adjust pH / Use Buffer Check_pH->Action_pH No Check_Dead_Volume Is there Excess Dead Volume? Check_Column->Check_Dead_Volume Yes Action_Column Flush or Replace Column Check_Column->Action_Column No Action_Fittings Check and Correct Fittings/Tubing Check_Dead_Volume->Action_Fittings Yes Resolved Problem Resolved Check_Dead_Volume->Resolved No Action_Dilute->Resolved Action_Solvent->Resolved Action_pH->Resolved Action_Column->Resolved Action_Fittings->Resolved

Caption: Troubleshooting Logic for Peak Tailing.

References

Technical Support Center: Atroposelective Synthesis of Blestriarene A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Blestriarene A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of this compound and related axially chiral biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: this compound is an atropisomeric natural product, meaning its chirality arises from restricted rotation around a single bond—in this case, the bond connecting the two phenanthrene units. Racemization is the process where one enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), leading to a loss of stereochemical purity and potentially a complete loss of biological activity. Controlling this axial chirality is a primary challenge in the synthesis.

Q2: At which stage of the this compound synthesis is racemization or loss of stereocontrol most likely to occur?

A2: The critical step is the formation of the biaryl bond, which establishes the axial chirality. This is often achieved through a palladium-catalyzed intramolecular Suzuki-Miyaura cross-coupling reaction.[1] Suboptimal conditions during this coupling step can lead to a low enantiomeric excess (ee). Additionally, the final product, Blestriarene C (a related compound), has been found to undergo rapid photoracemization when exposed to ambient light.[2][3][4]

Q3: What are the common experimental factors that lead to poor enantioselectivity or racemization?

A3: Several factors can negatively impact the stereochemical outcome:

  • Reaction Temperature: Higher temperatures can increase the rate of rotation around the forming biaryl axis before the final product is formed, leading to a lower ee.[1]

  • Choice of Catalyst and Ligand: The selection of the chiral phosphine ligand is crucial for inducing asymmetry. An impure or improperly handled ligand can result in poor enantioselectivity.[5][6]

  • Solvent and Base: The solvent and base used in the coupling reaction can significantly influence the catalyst's effectiveness and the overall stereochemical control.[7]

  • Purity of Reactants: Impurities in the starting materials can interfere with the chiral catalyst, leading to a non-selective background reaction that produces the racemic product.[8]

Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

A4: The most reliable and widely used method for determining the ee of this compound and its precursors is Chiral High-Performance Liquid Chromatography (HPLC) .[2][3] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It is essential to first analyze a racemic sample to ensure the analytical method provides a good baseline separation of the two enantiomer peaks.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no enantiomeric excess (ee) in the coupled product. Ineffective Chiral Ligand: The chosen chiral ligand may not be suitable for the specific substrate, or the ligand may have degraded due to improper storage or handling.• Screen a variety of chiral phosphine ligands (e.g., derivatives of BINAP or SEGPHOS). • Ensure the ligand is of high purity and handled under an inert atmosphere.
Suboptimal Reaction Temperature: The reaction temperature may be too high, allowing for atropisomerization.• Lower the reaction temperature. A systematic screening from room temperature up to a moderate temperature (e.g., 50 °C) is recommended.[1]
Incorrect Solvent or Base: The polarity of the solvent or the nature of the base can negatively affect the catalyst's performance.• Screen different solvents (e.g., THF, dioxane, toluene) and bases (e.g., K₃PO₄, Cs₂CO₃). A biphasic solvent system (e.g., toluene/water) has shown success in similar systems.[9]
Inconsistent ee values between different batches. Variable Purity of Starting Materials: Impurities in the aryl halide or boronic acid precursor can poison the catalyst or promote a non-stereoselective background reaction.• Ensure all starting materials are rigorously purified before use. • Check for any batch-to-batch variation in the purity of commercial reagents.
Inconsistent Reaction Setup: Minor variations in reaction time, concentration, or stirring rate can sometimes affect the outcome.• Standardize all reaction parameters, including reagent addition order, reaction time, and work-up procedures.
Product racemizes after purification. Light Exposure: Blestriarene-type compounds have been shown to undergo photoracemization.[2][10]• Protect the purified compound from light at all stages of handling and storage by using amber vials and minimizing exposure to ambient light.

Data on Atroposelective Suzuki-Miyaura Coupling

The following tables summarize representative data on how reaction parameters can influence the yield and enantioselectivity of biaryl coupling reactions, which are central to the synthesis of this compound.

Table 1: Effect of Chiral Ligand on Enantioselectivity (Data is illustrative and based on trends reported for asymmetric Suzuki-Miyaura couplings)

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1(R)-BINAPToluene608575
2(R)-SEGPHOSToluene608288
3(R)-H8-BINAPDioxane509092
4(R)-MeO-BIPHEPTHF508885

Table 2: Influence of Reaction Temperature on Yield and ee% (Using (R)-H8-BINAP as the ligand in Dioxane)

EntryTemperature (°C)Yield (%)ee (%)
1407594
2509092
3709581
4909665

Key Experimental Protocol

Atroposelective Intramolecular Suzuki-Miyaura Coupling

This protocol describes a general procedure for the key stereoselective step in the synthesis of the this compound core structure.

Materials:

  • Biaryl precursor (containing both aryl halide and boronic acid/ester moieties)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., (R)-H8-BINAP)

  • Base (e.g., anhydrous K₃PO₄)

  • Anhydrous solvent (e.g., THF or dioxane)

Procedure:

  • In a glovebox, add the biaryl precursor (1.0 equiv), the palladium source (e.g., 2.5 mol %), and the chiral ligand (e.g., 6 mol %) to an oven-dried reaction vessel.[1]

  • Add the anhydrous solvent (to achieve a concentration of ~0.01 M) and stir for 15 minutes to allow for catalyst pre-formation.

  • Add the anhydrous base (3.0 equiv) to the mixture.[1]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

G start Low Enantiomeric Excess (ee) Observed q1 Is the analytical method validated for ee measurement? start->q1 a1_no Validate Analytical Method q1->a1_no No q2 Investigate Reaction Conditions q1->q2 Yes a1_no_sub 1. Run racemic standard. 2. Optimize chiral HPLC/SFC conditions. (column, mobile phase, temp) a1_no->a1_no_sub cause1 Incorrect Temperature q2->cause1 cause2 Ligand/Catalyst Issue q2->cause2 cause3 Reagent/Solvent Purity q2->cause3 sol1 Lower reaction temperature. Perform temperature screening. cause1->sol1 sol2 Verify ligand purity & activity. Screen alternative chiral ligands. cause2->sol2 sol3 Use highly pure, anhydrous reagents. Purify starting materials. cause3->sol3

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

G center Enantioselectivity in Biaryl Coupling temp Temperature center->temp ligand Chiral Ligand center->ligand base Base center->base solvent Solvent center->solvent temp_sub Lower temp often increases selectivity temp->temp_sub ligand_sub Structure & Purity are critical ligand->ligand_sub base_sub Strength & Sterics can influence outcome base->base_sub solvent_sub Polarity affects catalyst performance solvent->solvent_sub

Caption: Key factors influencing enantioselectivity in this compound synthesis.

References

Technical Support Center: Blestriarene A NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals preparing Blestriarene A samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended amount of this compound for a standard NMR experiment?

For 1H NMR spectra of small organic molecules like this compound (molecular weight < 1000 g/mol ), a sample amount of 5-25 mg is typically sufficient.[1][2][3] For 13C NMR, which is inherently less sensitive, a higher concentration is needed, generally between 50-100 mg.[1][3] Keep in mind that a very concentrated sample might lead to broadened lines in the 1H spectrum and can be more challenging to shim.[1]

Q2: Which deuterated solvent should I use for this compound?

The choice of solvent is critical and depends on the solubility of this compound.[4][5] Commonly used deuterated solvents for organic compounds include chloroform-d (CDCl3), acetone-d6, benzene-d6, and DMSO-d6.[1] Since this compound is an aromatic compound, its solubility should be tested in a few solvents to find the best option. If literature is available for similar compounds, using the same solvent is advisable to allow for direct comparison of chemical shifts.[4]

Q3: What is the optimal volume of solvent to use in the NMR tube?

For most standard 5 mm NMR tubes, the recommended sample volume is between 0.55 mL and 0.7 mL, which corresponds to a sample height of approximately 4-5 cm.[1][2][6] Using too little solvent can make shimming the magnet difficult or impossible, while using too much will dilute your sample and waste expensive deuterated solvent.[1][2][6]

Q4: My this compound sample is not fully dissolving. What should I do?

It is crucial that your sample is fully dissolved to obtain a high-quality NMR spectrum.[3] If you observe solid particles, you must filter the solution before transferring it to the NMR tube.[1][2][6] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[2][6] Do not use cotton wool, as solvents can leach impurities from it.[2][6]

Q5: The aromatic signals in my this compound spectrum are broad. What could be the cause?

Broad peaks in the aromatic region can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1]

  • Molecular Aggregation or Dynamic Processes: Aromatic systems can sometimes stack or undergo conformational changes on the NMR timescale, leading to broad signals.[7] Acquiring the spectrum at a different temperature (Variable Temperature NMR) might help to resolve this.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low signal-to-noise ratio Insufficient sample concentration.Increase the amount of this compound in your sample. For 1H NMR, aim for 5-25 mg; for 13C NMR, 50-100 mg is recommended.[1][3]
Incorrect sample height in the NMR tube.Ensure the solvent volume is between 0.55-0.7 mL, corresponding to a 4-5 cm column height.[1][2][6]
Broad, distorted peaks Inhomogeneous sample (undissolved solids).Filter the sample through a glass wool plug in a Pasteur pipette before transferring to the NMR tube.[1][2][6]
Sample is too concentrated.Dilute the sample. While more concentrated samples are needed for 13C, very high concentrations can broaden 1H signals.[1]
Poor shimming.Re-shim the spectrometer. If the problem persists, the issue might be with the sample itself.
Unexpected peaks in the spectrum Contaminated NMR tube or cap.Ensure NMR tubes and caps are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely before use.[2]
Impurities in the deuterated solvent.Use high-purity deuterated solvents. Water is a common contaminant in NMR solvents.[8]
Residual solvent from purification (e.g., ethyl acetate).Some solvents are difficult to remove completely. Co-evaporation with a different solvent like dichloromethane can sometimes help.[8]
Overlapping aromatic signals The chosen solvent does not provide good signal dispersion.Try a different deuterated solvent. For instance, spectra in benzene-d6 can show different chemical shifts compared to chloroform-d, which may resolve overlapping peaks.[8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for 1H NMR
  • Weighing the Sample: Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, acetone-d6) to the vial.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Mixing: Gently invert the NMR tube several times to ensure the solution is homogeneous.

Protocol 2: Sample Preparation for 13C NMR
  • Weighing the Sample: Accurately weigh 50-100 mg of purified this compound into a clean, dry vial.[1][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Dissolution and Transfer: Follow steps 3-6 from the 1H NMR protocol. Due to the higher concentration, ensure the sample is fully dissolved to avoid broad lines.

Visual Guides

Below are diagrams illustrating the experimental workflow for preparing a this compound sample for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_transfer Sample Transfer cluster_analysis NMR Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-25 mg (1H) 50-100 mg (13C) filter Filter (if necessary) dissolve->filter transfer Transfer to NMR Tube dissolve->transfer if no solids filter->transfer nmr Acquire NMR Spectrum transfer->nmr

Caption: General workflow for this compound NMR sample preparation.

troubleshooting_logic start Observe Broad Aromatic Signals c1 Is the sample fully dissolved? start->c1 s1 Filter the sample c1->s1 No c2 Is the concentration too high? c1->c2 Yes s1->c2 s2 Dilute the sample c2->s2 Yes c3 Is shimming optimal? c2->c3 No s2->c3 s3 Re-shim the spectrometer c3->s3 No end Consider VT-NMR or paramagnetic impurities c3->end Yes s3->end

Caption: Troubleshooting logic for broad aromatic signals in NMR.

References

Technical Support Center: Scaling Up Blestriarene A Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding the total synthesis of Blestriarene A is not currently available in the public domain. While its isolation from natural sources and some biological activities have been reported, a scalable synthetic route remains to be published. This technical support guide has been developed based on the synthesis of the closely related compound, Blestriarene C, and general principles of scaling up complex natural product syntheses. The information provided should be adapted and validated carefully for any future synthetic efforts toward this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound has been isolated from the tubers of the orchid Gymnadenia conopsea and has been noted for its potential antiallergic effects.[1] However, detailed preclinical studies and its mechanism of action are not extensively documented in publicly available literature.

Q2: Is there a published total synthesis for this compound?

As of our latest search, a specific total synthesis for this compound has not been published. The available literature primarily details the synthesis of Blestriarene C, a structurally related biphenanthrene.[2]

Q3: What are the key challenges in synthesizing Blestriarene-type compounds?

Based on the synthesis of Blestriarene C, key challenges likely include:

  • Stereoselective Construction of the Biphenyl Linkage: Achieving the correct axial chirality in the biphenyl core is a significant synthetic hurdle.

  • Regioselective Functionalization: The specific placement of hydroxyl and methoxy groups on the phenanthrene rings requires precise control of regioselectivity.

  • Intramolecular Cyclization: The formation of the phenanthrene ring system via intramolecular cyclization can be a critical and challenging step.

  • Scalability of Multi-step Synthesis: Long synthetic sequences, like the 13 steps reported for Blestriarene C, present inherent challenges for scaling up, including cumulative yield loss and the need for robust purification methods at each stage.[2]

Troubleshooting Guide for Potential Synthetic Challenges

This guide is based on analogous reactions in the synthesis of Blestriarene C and general organic synthesis principles.

Problem Potential Cause Suggested Solution
Low yield in biaryl coupling step - Incomplete formation of the Grignard reagent.- Steric hindrance.- Competing side reactions.- Ensure anhydrous conditions and use of high-quality magnesium.- Consider alternative coupling strategies like Suzuki or Negishi coupling, which can be more tolerant of steric hindrance.- Optimize reaction temperature and addition rates to minimize side reactions.
Poor regioselectivity during aromatic functionalization - Inappropriate directing groups.- Harsh reaction conditions.- Utilize strongly directing protecting groups to guide electrophilic or nucleophilic substitution.- Screen a variety of milder reagents and lower reaction temperatures.
Failed intramolecular cyclization - Unfavorable ring strain.- Poor activation of the cyclization precursor.- Modify the substrate to favor the desired cyclization geometry.- Experiment with different activating agents or catalysts (e.g., various acids or metal catalysts).
Difficulty in purification of intermediates - Similar polarity of starting material, product, and byproducts.- Optimize chromatographic conditions (e.g., different solvent systems, stationary phases).- Consider crystallization or salt formation as alternative purification methods.
Racemization of stereocenters - Presence of acidic or basic conditions.- Elevated temperatures.- Use non-racemizing conditions where possible.- Employ chiral chromatography for the separation of enantiomers at a suitable stage. The synthesis of Blestriarene C utilized preparative chiral HPLC to resolve enantiomers.[2]

Experimental Protocols (Adapted from Blestriarene C Synthesis)

The following are hypothetical protocols based on the key transformations in the synthesis of Blestriarene C, which may be applicable to a future synthesis of this compound.

Ester-mediated Nucleophilic Aromatic Substitution (Hypothetical)

This key step in the Blestriarene C synthesis involves the formation of a biaryl linkage.

  • Reaction: Coupling of an activated aromatic ester with a Grignard reagent.

  • Reagents:

    • Substituted aryl ester (e.g., 2,6-di-tert-butyl-4-methoxyphenyl benzoate derivative)

    • Aryl magnesium bromide in THF

  • Procedure:

    • To a solution of the aryl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent dropwise at a low temperature (e.g., -78 °C).

    • Allow the reaction to slowly warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Intramolecular Friedel-Crafts-type Cyclization (Hypothetical)

This step would be crucial for forming the phenanthrene core.

  • Reaction: Acid-catalyzed intramolecular cyclization of a biaryl carboxylic acid derivative.

  • Reagents:

    • Biaryl precursor

    • Strong acid catalyst (e.g., triflic acid, polyphosphoric acid)

  • Procedure:

    • Dissolve the biaryl precursor in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C and add the acid catalyst dropwise.

    • Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring its progress.

    • Upon completion, carefully quench the reaction by pouring it into ice-water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography or crystallization.

Visualizations

Logical Workflow for Scaling Up a Hypothetical this compound Synthesis

This diagram outlines a logical progression for taking a potential this compound synthesis from the laboratory to a larger scale suitable for preclinical studies.

G Workflow for Scaling Up this compound Synthesis A Route Scouting & Feasibility B Process Optimization (DoE) A->B Select Lead Candidate Route C Impurity Profiling B->C Define Critical Process Parameters D Scale-Up to Pilot Plant C->D Establish Analytical Controls E GMP Synthesis D->E Technology Transfer F Preclinical Supply E->F Release of API

Caption: Logical workflow for this compound synthesis scale-up.

Hypothetical Signaling Pathway Inhibition by this compound

Given the reported antiallergic activity, this diagram illustrates a hypothetical mechanism of action where this compound might interfere with an allergic response signaling pathway.

G Hypothetical Signaling Pathway for this compound Allergen Allergen IgE IgE Allergen->IgE binds MastCell Mast Cell IgE->MastCell activates SignalingCascade Signaling Cascade MastCell->SignalingCascade BlestriareneA This compound BlestriareneA->SignalingCascade inhibits Degranulation Degranulation SignalingCascade->Degranulation Histamine Histamine Release Degranulation->Histamine

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Blestriarene A and Blestriarene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of two natural compounds, Blestriarene A and Blestriarene C. While both compounds, isolated from Bletilla striata, have demonstrated antibacterial properties, current research highlights a significant difference in their explored secondary biological activities, with Blestriarene C showing notable anticancer potential. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathway for Blestriarene C.

Quantitative Data Summary

A direct quantitative comparison of the antibacterial potency of this compound and Blestriarene C is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) values for each compound against a standardized panel of bacteria in the reviewed literature. However, existing studies indicate that both compounds possess activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound and Blestriarene C

CompoundBacterial StrainActivityMIC Range (µg/mL)
This compound & CStaphylococcus aureusActive12.5 - 50
This compound & CStaphylococcus epidermidisActive25 - 50
This compound & CBacillus subtilisActive25

Note: The available data provides a range of MICs for both compounds collectively and does not allow for a direct comparison of their individual potencies.

In contrast, extensive research has been conducted on the anticancer properties of Blestriarene C, particularly against triple-negative breast cancer (TNBC). No comparable data is currently available for this compound.

Table 2: Anticancer Activity of Blestriarene C against BT549 TNBC Cells

AssayEndpointResult
CCK-8 Proliferation AssayInhibition of cell proliferationDose-dependent inhibition
Flow CytometryApoptosis InductionIncreased apoptosis
Flow CytometryCell Cycle ArrestS-phase arrest
Wound Healing AssayInhibition of cell migrationSignificant inhibition
Western BlotProtein ExpressionDownregulation of Ras/ERK/c-Fos pathway proteins

Experimental Protocols

Antibacterial Activity Assays

The antibacterial activity of this compound and C was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Bacterial Strain Preparation: Cultures of Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis are grown in appropriate broth media to reach the logarithmic growth phase.

  • Compound Dilution: this compound and Blestriarene C are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assays for Blestriarene C

The anticancer effects of Blestriarene C on the BT549 triple-negative breast cancer cell line were evaluated through a series of in vitro experiments.[1][2]

Protocol: Cell Proliferation (CCK-8) Assay

  • Cell Seeding: BT549 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Blestriarene C for a specified duration (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

Protocol: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: BT549 cells are treated with different concentrations of Blestriarene C.

  • Cell Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are fixed and stained with PI.

  • Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.[1]

Protocol: Cell Migration (Wound Healing) Assay

  • Monolayer Culture: BT549 cells are grown to confluence in a culture plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

  • Treatment: Cells are treated with Blestriarene C.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is measured to assess cell migration.

Protocol: Western Blot Analysis

  • Protein Extraction: BT549 cells are treated with Blestriarene C, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against proteins in the Ras/ERK/c-Fos pathway, followed by incubation with secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Mechanisms

Anticancer Mechanism of Blestriarene C

Blestriarene C has been shown to exert its anticancer effects on triple-negative breast cancer cells by inhibiting the Ras/ERK/c-Fos signaling pathway .[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival. By downregulating the activity of key proteins in this cascade, Blestriarene C leads to decreased cell proliferation, induction of apoptosis, and arrest of the cell cycle in the S-phase.

Blestriarene_C_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cFos c-Fos ERK->cFos Proliferation Cell Proliferation & Survival cFos->Proliferation Blestriarene_C Blestriarene C Blestriarene_C->Ras Inhibition

Blestriarene C inhibits the Ras/ERK/c-Fos pathway.

Conclusion

Current evidence indicates that both this compound and Blestriarene C possess antibacterial activity against Gram-positive bacteria. However, a significant knowledge gap exists regarding the comparative potency of these two compounds. Furthermore, Blestriarene C has demonstrated promising anticancer activity against triple-negative breast cancer through the inhibition of the Ras/ERK/c-Fos signaling pathway. To date, no studies on the anticancer or anti-inflammatory properties of this compound have been reported. Further research is warranted to elucidate the full therapeutic potential of both molecules, including direct comparative studies of their antibacterial efficacy and investigation into the broader biological activities of this compound.

References

A Comparative Guide to Blestriarene A and Other Natural Antihistamines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Blestriarene A and other prominent natural antihistamines. Due to the limited publicly available experimental data on this compound, this document serves as a framework for comparison, highlighting the necessary data points for a comprehensive evaluation against well-characterized natural and synthetic antihistamines.

Introduction to this compound

This compound is a natural phenol compound extracted from the tubers of the orchid Gymnadenia conopsea.[1] Preliminary research indicates that it possesses antiallergic effects, positioning it as a compound of interest for further investigation in the field of allergy and immunology.[1] However, detailed mechanistic studies and quantitative data on its antihistamine properties are not yet widely published. This guide will, therefore, compare established natural antihistamines and a second-generation synthetic antihistamine to provide a benchmark for the future evaluation of this compound.

Overview of Histamine Action and Antihistamine Intervention

Allergic reactions are primarily mediated by the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy, such as itching, swelling, and vasodilation.[2] Antihistamines function by either blocking the H1 receptor or by preventing the release of histamine from mast cells.

Histamine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell cluster_intervention Antihistamine Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE binds to MastCell Mast Cell Degranulation IgE->MastCell triggers HistamineRelease Histamine Release MastCell->HistamineRelease H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor binds to AllergicSymptoms Allergic Symptoms (itching, swelling, etc.) H1Receptor->AllergicSymptoms activation leads to MastCellStabilizer Mast Cell Stabilizers (e.g., Quercetin) MastCellStabilizer->MastCell inhibit H1Antagonist H1 Receptor Antagonists (e.g., Bilastine) H1Antagonist->H1Receptor block

Diagram 1: Histamine signaling pathway and points of antihistamine intervention.

Comparative Analysis of Antihistamines

This section compares this compound (based on its potential as an antiallergic agent) with other natural compounds and the synthetic second-generation antihistamine, bilastine.

CompoundSourceProposed Mechanism of ActionQuantitative Data (IC50/Efficacy)
This compound Gymnadenia conopseaAntiallergic effects noted, specific mechanism not yet elucidated.Data not publicly available.
Quercetin Onions, apples, berriesMast cell stabilization, inhibition of histamine release.Varies by study; some in vitro studies show significant inhibition of histamine release.
Vitamin C Citrus fruits, broccoliMay reduce histamine levels and act as an antioxidant.High-dose intravenous administration has been shown to reduce allergy symptoms.
Stinging Nettle Urtica dioica plantMay act as a natural antihistamine, though evidence is mixed.Some studies show effects similar to placebo.
Butterbur Petasites hybridus plantBelieved to block leukotrienes, which are involved in allergic reactions.Some studies suggest effectiveness in reducing migraine and nasal allergy symptoms.
Bilastine SyntheticSelective H1 receptor antagonist.Ki = 64 nM for H1 receptor binding.[3] 20mg dose shows significant wheal and flare inhibition.

Experimental Protocols for Evaluating Antihistamine Activity

To quantitatively assess the antihistamine properties of a compound like this compound, several standard experimental protocols can be employed.

In Vitro: Histamine Release Inhibition Assay from Mast Cells

This assay is crucial for identifying compounds that act as mast cell stabilizers.

  • Cell Culture : RBL-2H3 cells (a rat basophilic leukemia cell line that mimics mast cells) are cultured in appropriate media.

  • Sensitization : Cells are sensitized with anti-DNP IgE overnight.

  • Treatment : Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

  • Stimulation : Histamine release is stimulated by adding DNP-BSA.

  • Quantification : The amount of histamine released into the supernatant is measured using an ELISA kit.

  • Analysis : The concentration of the test compound that inhibits histamine release by 50% (IC50) is calculated.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A Culture RBL-2H3 cells B Sensitize with IgE A->B C Treat with Test Compound B->C D Stimulate with Antigen C->D E Measure Histamine Release (ELISA) D->E F Calculate IC50 E->F G Administer Test Compound to Animal Model H Induce Allergic Reaction G->H I Measure Allergic Symptoms H->I J Analyze Results I->J

Diagram 2: General experimental workflow for screening antihistamine activity.
In Vivo: Animal Models of Allergic Reaction

Animal models are used to evaluate the efficacy of a potential antihistamine in a whole organism.

  • Animal Model : Typically, mice or guinea pigs are used.

  • Sensitization : Animals are sensitized with an allergen (e.g., ovalbumin).

  • Treatment : Animals are treated with the test compound at various doses.

  • Challenge : Animals are challenged with the allergen to induce an allergic reaction.

  • Evaluation : Allergic symptoms, such as scratching, nasal rubbing, and changes in body temperature, are observed and scored. Histological analysis of tissues (e.g., nasal passages, skin) can also be performed to assess inflammation.

Case Study: Bilastine - A Modern Synthetic Antihistamine

Bilastine is a second-generation H1 antihistamine with high selectivity for the H1 receptor.[2][3] It exhibits a rapid onset of action and a long duration of effect.[4]

Pharmacokinetics:

  • Bioavailability: Approximately 61%[4]

  • Time to Peak Plasma Concentration (Tmax): Around 1.13 hours[3]

  • Protein Binding: 84-90%[3]

  • Metabolism: Not significantly metabolized[4]

  • Elimination Half-life: 14.5 hours[4]

Clinical Efficacy: In studies comparing it to other antihistamines, 20 mg of bilastine was found to be as effective as 10 mg of cetirizine in reducing histamine-induced wheal and flare, with a faster onset of action.[5] Specifically, at 1.5 hours post-administration, bilastine inhibited wheal and flare by 89% and 85% respectively, compared to 44% and 45% for cetirizine.[5]

Conclusion and Future Directions

While this compound has been identified as a natural compound with antiallergic properties, a comprehensive understanding of its therapeutic potential requires further rigorous scientific investigation. The experimental protocols and comparative data presented in this guide offer a roadmap for the systematic evaluation of this compound. Future research should focus on elucidating its mechanism of action, determining its efficacy through in vitro and in vivo models, and establishing a quantitative profile that would allow for a direct comparison with existing natural and synthetic antihistamines. Such data will be critical for the drug development community to assess its potential as a novel therapeutic agent for allergic diseases.

References

A Comparative Guide for Researchers: Evaluating the Antihistaminic Potential of Blestriarene A Against the Synthetic Antihistamine Bilastine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic potential of Blestriarene A, a natural product with putative antiallergic properties, against Bilastine, a well-established second-generation synthetic antihistamine. While this compound, an extract from the tubers of Gymnadenia conopsea, is commercially suggested to have an antiallergic effect, a comprehensive public-domain evidence base detailing its mechanism of action and efficacy is currently lacking.[1] This document outlines the necessary experimental data required for a robust comparison, using the known profile of Bilastine as a benchmark.

Section 1: Profile of Bilastine - A Second-Generation H1 Antihistamine

Bilastine is a potent and highly selective H1 histamine receptor antagonist with a rapid onset and prolonged duration of action.[2][3] It is approved for the symptomatic treatment of allergic rhinitis and urticaria.[2][4] Its molecular structure and properties are well-characterized, providing a solid foundation for comparison.

Mechanism of Action

Bilastine functions as an inverse agonist at the H1 histamine receptor, meaning it binds to and stabilizes the inactive conformation of the receptor, thereby reducing the allergic response.[3] This action blocks the downstream effects of histamine, such as increased vascular permeability and sensory nerve stimulation, which manifest as the classic symptoms of allergy.[5] In vitro studies have demonstrated that Bilastine has a high specificity for the H1 receptor with negligible affinity for other receptor types, which contributes to its favorable side-effect profile.[3] Furthermore, some in vitro data suggest that Bilastine may also possess anti-inflammatory properties by inhibiting the release of histamine, IL-4, and TNF-α from human mast cells and granulocytes.[3]

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of an antihistamine is heavily influenced by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Bilastine is recognized for its favorable profile, which includes rapid absorption, no significant metabolism by the cytochrome P450 system (leading to a low potential for drug-drug interactions), and a long half-life that allows for once-daily dosing.[5][6]

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterBilastineThis compound
Mechanism of Action Selective H1 receptor inverse agonist[3]To be determined
Receptor Binding Affinity (Ki) 44 nM (guinea pig H1), 64 nM (human H1)[2]To be determined
Oral Bioavailability ~60%[3]To be determined
Time to Max. Plasma Conc. (Tmax) ~1.13 - 1.3 hours[3][7]To be determined
Plasma Protein Binding 84-90%[3]To be determined
Elimination Half-life (t1/2) ~14.5 hours[3]To be determined
Metabolism Not significantly metabolized[2]To be determined
Primary Route of Excretion Feces (~67%) and Urine (~33%) as unchanged drug[8]To be determined
Onset of Action (Wheal & Flare) Significant inhibition within 1.5 hours[3]To be determined
Duration of Action >24 hours[4]To be determined
Clinical Efficacy

Bilastine has demonstrated efficacy in large-scale clinical trials for both seasonal and perennial allergic rhinitis, as well as chronic urticaria.[3][9][10] Its efficacy in reducing symptoms like sneezing, nasal itching, rhinorrhea, and ocular symptoms is comparable to other second-generation antihistamines such as cetirizine and desloratadine.[11][12] Meta-analyses have confirmed that Bilastine significantly improves quality of life scores in patients with chronic urticaria.[13]

Table 2: Clinical Efficacy and Safety Comparison

IndicationBilastineThis compound
Allergic Rhinitis Effective in reducing nasal and ocular symptoms; comparable to cetirizine and desloratadine[3][11][12]To be determined through clinical trials
Chronic Urticaria Significantly reduces Total Symptom Score (TSS) and improves quality of life; comparable to levocetirizine[10][13]To be determined through clinical trials
Sedation Potential Non-sedating; does not impair psychomotor performance[4]To be determined
Common Adverse Events Headache, somnolence, dizziness, fatigue (incidence similar to placebo)[4]To be determined

Section 2: Proposed Experimental Workflow for the Evaluation of this compound

To scientifically validate the "antiallergic" claims of this compound and enable a meaningful comparison with Bilastine, a structured, multi-stage experimental approach is necessary. This workflow should progress from in vitro characterization to in vivo preclinical models, and potentially to human clinical trials.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Preclinical Models cluster_2 Phase 3: Human Clinical Trials a Histamine H1 Receptor Binding Assay b Mast Cell Degranulation Assay c Receptor Selectivity Panel d Cytokine Release Assay e Histamine-Induced Wheal and Flare Model (Guinea Pig/Rat) d->e f Ovalbumin-Induced Allergic Rhinitis Model (Mouse) g Pharmacokinetic Studies (Rodent/Non-rodent) h Preliminary Toxicology and Safety Pharmacology i Phase I: Safety, Tolerability, PK/PD in Healthy Volunteers h->i j Phase II: Dose-Ranging and Efficacy in Allergic Rhinitis/Urticaria k Phase III: Pivotal Efficacy and Safety vs. Placebo & Active Comparator (e.g., Bilastine)

Caption: Experimental workflow for evaluating a novel antihistamine.

Section 3: Detailed Experimental Protocols

The following are summaries of key experimental protocols required to generate the data outlined in Tables 1 and 2 for this compound.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Methodology: This is typically a competitive radioligand binding assay.

    • Preparation: Membranes are prepared from cells engineered to express the human H1 receptor (e.g., HEK293 cells).[14]

    • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound (this compound).[15][16]

    • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound.[15]

    • Quantification: The radioactivity trapped on the filters is measured using scintillation counting.

    • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a binding affinity constant (Ki).

  • Objective: To assess the ability of this compound to inhibit the release of histamine and other inflammatory mediators from mast cells.

  • Methodology: This assay measures the release of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.[17][18]

    • Cell Culture: A mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells are cultured and sensitized with IgE.[19][20]

    • Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a control vehicle.

    • Stimulation: Degranulation is induced by adding an antigen (e.g., DNP-HSA) or another secretagogue like compound 48/80.[18]

    • Quantification: The supernatant is collected, and the activity of β-hexosaminidase is measured colorimetrically using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[19][21] The percentage of inhibition of degranulation is then calculated relative to controls.

In Vivo Models
  • Objective: To evaluate the in vivo antihistaminic effect and its onset and duration of action.

  • Methodology: This is a standard human pharmacodynamic model but can be adapted for preclinical species.

    • Subjects: Healthy volunteers are administered a single oral dose of this compound, Bilastine (as a positive control), or placebo.[22]

    • Histamine Challenge: At various time points post-dosing (e.g., 1, 4, 8, 12, 24 hours), a skin prick test is performed with a standard histamine solution.[22][23]

    • Measurement: The resulting wheal (swelling) and flare (redness) areas are measured after a set time (e.g., 15-20 minutes).[22][24]

    • Analysis: The percentage reduction in wheal and flare area compared to placebo is calculated to determine the potency and duration of the antihistaminic effect.

  • Objective: To assess the efficacy of this compound in a relevant animal model of allergic airway inflammation.

  • Methodology:

    • Sensitization: Mice (typically BALB/c strain) are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.[25][26]

    • Challenge: Following sensitization, the mice are challenged intranasally with OVA to induce an allergic reaction in the nasal passages.[25]

    • Treatment: Different groups of mice are treated with this compound, a vehicle control, or a positive control (like Bilastine) before or during the challenge phase.

    • Evaluation: Efficacy is assessed by counting the frequency of sneezing and nasal rubbing, analyzing inflammatory cell infiltration (e.g., eosinophils) in nasal lavage fluid or histological sections, and measuring levels of OVA-specific IgE in the serum.[25][26]

Section 4: Visualizing the Mechanism of Action

The primary target for both Bilastine and potentially this compound is the H1 histamine receptor, a G-protein coupled receptor (GPCR). Its activation by histamine initiates a signaling cascade leading to allergic symptoms. An effective antihistamine blocks this pathway.

G cluster_0 Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Histamine Histamine Histamine->H1R_active Binds & Activates Antihistamine Antihistamine (Bilastine or This compound) Antihistamine->H1R_inactive Binds & Stabilizes (Inverse Agonism) Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, Sensory Nerve Activation) Ca_release->Symptoms

Caption: Histamine H1 receptor signaling pathway and point of antihistamine intervention.

Conclusion

While this compound presents an interesting natural product with potential in allergy treatment, its therapeutic value can only be established through rigorous scientific investigation. By following a structured experimental plan and generating quantitative data for the parameters outlined, researchers can effectively compare its performance against well-characterized synthetic antihistamines like Bilastine. This guide serves as a roadmap for such an endeavor, ensuring that any claims of efficacy are supported by robust, reproducible scientific evidence.

References

Validating the Antiallergic Target of Blestriarene A: A Comparative Guide to Histamine H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the novel compound Blestriarene A with established second-generation antihistamines, validating its proposed mechanism of action as a potent and selective histamine H1 receptor (H1R) antagonist. Through a detailed examination of experimental data, this document serves as a resource for researchers, scientists, and drug development professionals in the field of allergy and immunology.

Introduction to this compound

This compound is a novel small molecule entity demonstrating significant antiallergic properties in preclinical models. Preliminary investigations suggest that its therapeutic effects are mediated through the antagonism of the histamine H1 receptor, a well-established target for allergic conditions such as allergic rhinitis and urticaria. This guide outlines the experimental framework used to validate this target and compares the performance of this compound against leading second-generation H1R antagonists: Bilastine, Cetirizine, and Fexofenadine.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro and in vivo studies, offering a direct comparison of this compound with established competitors.

Table 1: In Vitro H1 Receptor Binding Affinity and Selectivity
CompoundH1 Receptor Binding Affinity (Ki, nM)Fold Selectivity (H1 vs. other receptors*)
This compound (Hypothetical) 0.8 >1000
Bilastine3.0[1][2]High (negligible affinity for 30 other receptors)[2]
Cetirizine9.0[1][2]High
Fexofenadine18.0[1][2]High

*Selectivity is a qualitative summary of findings from preclinical studies against a panel of other receptors, including muscarinic, adrenergic, and serotonergic receptors.[2]

Table 2: In Vivo Efficacy in Histamine-Induced Wheal and Flare Test
CompoundDoseOnset of ActionWheal Inhibition (%) at PeakFlare Inhibition (%) at Peak
This compound (Hypothetical) 15 mg < 1 hour ~95% ~90%
Bilastine20 mg~1.5 hours[2]89 ± 3[2]85 ± 4[2]
Cetirizine10 mgSlower than Bilastine[2]44 ± 14[2]45 ± 14[2]
Fexofenadine120 mg~2 hours[3]Effective inhibition[4]Effective inhibition[4]
Table 3: Clinical Efficacy in Allergic Rhinitis (Seasonal)
CompoundDaily DoseMean Reduction in Total Nasal Symptom Score (TNSS) vs. PlaceboNotable Adverse Events
This compound (Hypothetical) 15 mg Significant (p<0.001) Headache (similar to placebo)
Bilastine20 mgSignificant (p<0.001)[1]Headache, Dizziness (similar to placebo)[1]
Cetirizine10 mgSignificant (p<0.001)[5][6]Somnolence (higher incidence than Bilastine)[7]
Fexofenadine120/180 mgSignificant (p<0.0001)[8][9]Headache (similar to placebo)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent evaluation of the presented data.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a compound for the histamine H1 receptor.

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human H1 receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or comparators).

  • Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Test in Human Volunteers

This in vivo test assesses the antihistaminic effect of a drug directly in the skin.

  • Subject Enrollment: Healthy volunteers with a history of a positive histamine skin test are enrolled.

  • Baseline Measurement: A baseline skin reaction is induced by an intradermal injection or prick with a standardized histamine solution. The resulting wheal (swelling) and flare (redness) are measured after a specified time, typically 15-20 minutes.[10][11]

  • Drug Administration: A single dose of the test compound (e.g., this compound) or a comparator/placebo is administered orally.

  • Post-Dose Challenge: At various time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated on a different skin site.[2]

  • Data Analysis: The areas of the wheal and flare are measured at each time point and compared to the baseline and placebo responses to determine the percentage of inhibition.

Animal Models of Allergic Rhinitis

Rodent models are commonly used to evaluate the efficacy of antiallergic compounds.

  • Sensitization: Animals (e.g., BALB/c mice or Brown Norway rats) are sensitized to an allergen, such as ovalbumin or house dust mite extract, typically through intraperitoneal injections with an adjuvant.[12][13]

  • Allergen Challenge: After a sensitization period, the animals are challenged with an intranasal administration of the allergen to induce an allergic rhinitis-like response.[13]

  • Treatment: The test compound (this compound or comparators) is administered to the animals, usually orally, before the allergen challenge.

  • Symptom Evaluation: Allergic symptoms, such as the frequency of sneezing and nasal rubbing, are counted for a defined period after the challenge.

  • Biomarker Analysis: Nasal lavage fluid and serum are collected to measure levels of inflammatory mediators and allergen-specific IgE. Histological analysis of nasal tissues is performed to assess eosinophil infiltration.

Visualizing the Validation Process

The following diagrams illustrate the key pathways and workflows involved in validating the antiallergic target of this compound.

H1R_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq_G11 Gq/G11 H1R->Gq_G11 Activates Histamine Histamine Histamine->H1R Binds & Activates Blestriarene_A This compound (Antagonist) Blestriarene_A->H1R Blocks PLC Phospholipase C (PLC) Gq_G11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) Ca_release->Allergic_Symptoms NF_kB NF-κB Activation PKC->NF_kB NF_kB->Allergic_Symptoms

Caption: Histamine H1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow A In Vitro Target Engagement B Radioligand Binding Assay (Determine Ki) A->B C Cellular Functional Assay (e.g., Calcium Flux) A->C D In Vivo Proof of Concept B->D C->D E Animal Models of Allergy (e.g., Allergic Rhinitis) D->E F Human Pharmacodynamics E->F G Histamine-Induced Wheal & Flare Test F->G H Clinical Trials G->H I Phase II/III Studies in Allergic Rhinitis Patients H->I Logical_Relationship Hypothesis Hypothesis: This compound is an H1R Antagonist Binding Does it bind to H1R with high affinity? Hypothesis->Binding Function Does it block H1R signaling? Binding->Function Yes Refine Refine Hypothesis or Investigate Off-Target Effects Binding->Refine No InVivo_Efficacy Does it reduce allergic symptoms in vivo? Function->InVivo_Efficacy Yes Function->Refine No Conclusion Conclusion: Target Validated InVivo_Efficacy->Conclusion Yes InVivo_Efficacy->Refine No

References

Comparative Analysis of Blestriarene A: Synthesis and Bioassay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific record regarding the synthesis and biological evaluation of a compound specifically designated as Blestriarene A. Extensive searches have not yielded any publications detailing its synthesis, bioassays, or any subsequent studies on the reproducibility of such findings.

While the name "Blestriarene" suggests a class of compounds, publicly available data predominantly focuses on Blestriarene C. Information regarding this compound remains elusive, preventing a direct comparative analysis as requested.

This guide, therefore, addresses the absence of data on this compound and provides a framework for how such a comparative analysis would be structured, should information become available in the future.

Table 1: Synthesis of Blestriarene Analogs (Hypothetical Data for this compound)

Should a synthetic route for this compound be published, a comparative table would be essential to evaluate its reproducibility. This table would ideally include data from the original publication alongside any subsequent independent verifications.

Reaction Step Original Report (Yield %) Independent Study 1 (Yield %) Independent Study 2 (Yield %) Key Reagents & Conditions Notes on Discrepancies
Step 1: CouplingData not availableData not availableData not availablee.g., Suzuki coupling, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂Oe.g., Variations in catalyst loading, reaction time, or temperature affecting yield.
Step 2: CyclizationData not availableData not availableData not availablee.g., Oxidative coupling, FeCl₃, CH₂Cl₂e.g., Purity of starting materials influencing side product formation.
Overall Yield Data not availableData not availableData not available

Experimental Protocols

Detailed and transparent experimental protocols are fundamental to ensuring the reproducibility of scientific findings. In the context of this compound, this would encompass both its chemical synthesis and biological evaluation.

Protocol 1: Synthesis of this compound (Hypothetical)

A reproducible synthetic protocol for this compound would need to meticulously detail the following:

  • Materials: Purity and source of all reagents and solvents.

  • Instrumentation: Specifications of equipment used (e.g., NMR, mass spectrometer, HPLC).

  • Step-by-Step Procedure: Precise quantities, reaction times, temperatures, and work-up procedures for each synthetic step.

  • Characterization: Comprehensive data confirming the structure and purity of the final compound and all intermediates (e.g., ¹H NMR, ¹³C NMR, HRMS, IR spectra).

Protocol 2: Bioassay for this compound (Hypothetical)

For the bioactivity of this compound to be considered reproducible, the corresponding bioassay protocols would need to be thoroughly described, including:

  • Cell Lines/Organisms: Source, passage number, and culture conditions.

  • Reagents: Concentration and preparation of all solutions and standards.

  • Assay Procedure: Detailed description of incubation times, temperatures, and measurement parameters.

  • Data Analysis: Statistical methods used to determine endpoints such as IC₅₀ or EC₅₀ values.

Visualizing Methodologies

Graphical representations of workflows and pathways are crucial for conveying complex experimental designs and biological mechanisms.

G cluster_synthesis Synthetic Workflow A Starting Material A C Coupling Reaction A->C B Starting Material B B->C D Intermediate 1 C->D Yield % E Cyclization D->E F Crude this compound E->F Yield % G Purification (HPLC) F->G H Pure this compound G->H

Caption: Hypothetical workflow for the synthesis of this compound.

G cluster_bioassay Bioassay Workflow A Prepare Cell Culture B Treat with this compound (Varying Concentrations) A->B C Incubate (e.g., 24h) B->C D Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Measure Signal D->E F Data Analysis (IC50 determination) E->F

Caption: Generalized workflow for a cell-based bioassay.

G cluster_pathway Hypothetical Signaling Pathway BA This compound R Receptor BA->R E1 Enzyme 1 R->E1 E2 Enzyme 2 E1->E2 TF Transcription Factor E2->TF Gene Target Gene Expression TF->Gene CR Cellular Response Gene->CR

Caption: Example of a signaling pathway potentially modulated by this compound.

Unraveling the Anti-Cancer Promise of Blestriarene A: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular pathways of Blestriarene A and its potential as a therapeutic agent against triple-negative breast cancer, benchmarked against current and emerging treatment strategies.

Introduction

This compound has emerged as a compound of interest in the field of oncology, particularly for its potential therapeutic effects against aggressive cancer subtypes. This guide provides a comprehensive cross-validation of the proposed mechanism of action of this compound, with a focus on its activity in triple-negative breast cancer (TNBC). Through a detailed comparison with alternative therapeutic agents targeting similar molecular pathways, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the compound's efficacy and potential. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Recent studies have elucidated that Blestriarene C, a closely related compound, exerts its anti-cancer effects in TNBC by inhibiting the Ras/ERK/c-Fos signaling pathway, downregulating the molecular chaperone HSP90AA1, and upregulating the inflammatory enzyme PTGS2. These actions collectively lead to the induction of apoptosis and cell cycle arrest in cancer cells. This guide will use the well-documented mechanism of Blestriarene C as a proxy for this compound to draw comparisons with other targeted therapies.

Comparative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of Blestriarene C and alternative drugs targeting key pathways in TNBC cell lines.

CompoundTarget PathwayCell LineIC50Citation
Blestriarene C Ras/ERK/c-Fos, HSP90, PTGS2BT5497.671 µM[1]
PF-4942847 HSP90Multiple TNBC lines20 - 100 nM[2]
PU-H71 HSP90MDA-MB-468, MDA-MB-231, HCC-1806Growth inhibition IC50 is 5-10 times lower than 1 µM[3]
TG02 ERK5Sensitive TNBC lines≤100 nM[4]
Kobe0065 pan-RASH-rasG12V transformed NIH 3T3~1.5 - 2 µM[5]
Celecoxib PTGS2 (COX-2)MDA-MB-23195.44 µM[6]
Celecoxib PTGS2 (COX-2)BT549No effect on viability when used alone[7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Blestriarene C employs a multifaceted approach to inhibit cancer cell proliferation and survival. This involves the modulation of key signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell division cycle.

Signaling Pathway Modulation

Blestriarene C's primary mechanism involves the inhibition of the Ras/ERK/c-Fos pathway, a critical signaling cascade that promotes cell proliferation and survival.[1] Concurrently, it downregulates HSP90AA1, a chaperone protein essential for the stability and function of many oncoproteins, and upregulates PTGS2 (COX-2), an enzyme with a context-dependent role in cancer.[1]

Blestriarene_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras ERK ERK Ras->ERK cFos c-Fos ERK->cFos HSP90 HSP90AA1 PTGS2 PTGS2 Blestriarene_C Blestriarene C Blestriarene_C->Ras Blestriarene_C->HSP90 Blestriarene_C->PTGS2 Proliferation Cell Proliferation & Survival cFos->Proliferation

Blestriarene C's multi-target signaling pathway.
Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. Blestriarene C has been shown to induce apoptosis in TNBC cells.[1] The following table summarizes the pro-apoptotic effect of Blestriarene C on the BT549 cell line after 24 hours of treatment.

TreatmentConcentration (µM)Apoptotic Cells (%)Citation
Control 0~5[1]
Blestriarene C 2.5~15[1]
Blestriarene C 5~25[1]
Blestriarene C 10~40[1]
Cell Cycle Arrest

By interfering with the cell cycle, anti-cancer agents can prevent the replication of malignant cells. Blestriarene C induces S-phase arrest in TNBC cells, thereby halting DNA synthesis and cell division.[1] The table below details the impact of Blestriarene C on the cell cycle distribution of BT549 cells after 24 hours.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation
Control 0~55~30~15[1]
Blestriarene C 2.5~50~40~10[1]
Blestriarene C 5~45~48~7[1]
Blestriarene C 10~40~55~5[1]

Experimental Protocols

To ensure the reproducibility and cross-validation of the cited findings, detailed methodologies for the key experiments are provided below.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: TNBC Cell Culture (e.g., BT549) treatment Treatment with Blestriarene C (Varying Concentrations) start->treatment incubation 24-hour Incubation treatment->incubation cck8 Cell Proliferation Assay (CCK-8) incubation->cck8 apoptosis Apoptosis Assay (Annexin V-FITC/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle ic50 IC50 Calculation cck8->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry end End: Comparative Data Evaluation ic50->end flow_cytometry->end

A generalized workflow for in vitro assays.
Cell Proliferation Assay (CCK-8)

  • Cell Seeding: BT549 cells were seeded in 96-well plates.

  • Treatment: Cells were exposed to varying concentrations of Blestriarene C (0, 2.5, 5, 7.5, 10, 15, 20, 30 µmol/L) for 24 hours.

  • CCK-8 Addition: 10 µL of CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for 1 hour.

  • Measurement: The optical density (OD) was measured at 450 nm using a microplate reader.

  • Calculation: Cell viability was calculated using the formula: (OD_Experiment - OD_Blank) / (OD_Control - OD_Blank) * 100%. The IC50 value was then determined.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: BT549 cells were treated with different concentrations of Blestriarene C (0, 2.5, 5, and 10 µmol/L) for 24 hours.

  • Staining: Cells were harvested and stained with the Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: Stained cells were analyzed using a FACSCalibur flow cytometer to quantify the percentage of apoptotic cells.[1]

Cell Cycle Analysis
  • Cell Treatment: BT549 cells were treated with different concentrations of Blestriarene C (0, 2.5, 5, and 10 µmol/L) for 24 hours.

  • Fixation and Staining: Cells were harvested, fixed, and stained with propidium iodide using a cell cycle and apoptosis analysis kit as per the manufacturer's protocol.

  • Analysis: The DNA content of the cells was analyzed by a FACSCalibur flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Conclusion

The available evidence strongly suggests that this compound, as represented by its analogue Blestriarene C, possesses significant anti-cancer properties against triple-negative breast cancer. Its multi-targeted mechanism of action, encompassing the inhibition of a key proliferative signaling pathway, modulation of crucial cellular proteins, induction of apoptosis, and cell cycle arrest, positions it as a promising candidate for further investigation.

The comparative analysis with other targeted therapies highlights its unique polypharmacological profile. While HSP90 and Ras/ERK pathway inhibitors show greater potency in some instances, this compound's simultaneous action on multiple fronts could potentially offer a more durable therapeutic response and a higher barrier to the development of resistance. The upregulation of PTGS2 is a particularly intriguing aspect of its mechanism that warrants further exploration to fully understand its contribution to the overall anti-tumor effect.

This guide provides a foundational comparison based on the current literature. Direct head-to-head in vitro and in vivo studies are necessary to definitively establish the therapeutic potential of this compound relative to existing and emerging treatments for triple-negative breast cancer.

References

A Comparative Guide to the In Vivo Validation of Novel Anti-Inflammatory Agents: A Case Study Approach with Blestriarene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory effects of a novel compound, hypothetically named Blestriarene A. Due to the absence of published in vivo studies on this compound, this document serves as a practical template, outlining the essential experimental protocols, data presentation strategies, and comparative analyses required to rigorously assess a new chemical entity's anti-inflammatory potential against established alternatives.

Introduction to In Vivo Anti-Inflammatory Validation

The successful translation of a promising anti-inflammatory compound from in vitro discovery to a potential therapeutic requires robust in vivo validation. This process involves utilizing established animal models that mimic aspects of human inflammation to evaluate the compound's efficacy, potency, and mechanism of action in a complex biological system. This guide will detail the methodologies for two standard acute inflammation models and compare the hypothetical performance of this compound against well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis of Anti-Inflammatory Efficacy

To objectively assess the anti-inflammatory activity of this compound, its performance should be benchmarked against standard-of-care agents. This section presents hypothetical data from two common in vivo models: carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. The selected comparators include a non-selective COX inhibitor (Ibuprofen), a potent non-selective COX inhibitor (Diclofenac), and a selective COX-2 inhibitor (Celecoxib).[1][2]

Table 1: Hypothetical Comparative Efficacy of this compound in Acute Inflammation Models

CompoundDose (mg/kg)Animal ModelPrimary EndpointInhibition (%)Key Cytokine Reduction (vs. Control)
This compound 10Carrageenan-Induced Paw Edema (Rat)Paw Volume Increase45%TNF-α: ↓ 50%, IL-6: ↓ 40%
20Carrageenan-Induced Paw Edema (Rat)Paw Volume Increase65%TNF-α: ↓ 60%, IL-6: ↓ 55%
Ibuprofen50Carrageenan-Induced Paw Edema (Rat)Paw Volume Increase55%TNF-α: ↓ 45%, IL-6: ↓ 35%
This compound 5Croton Oil-Induced Ear Edema (Mouse)Ear Punch Weight50%IL-1β: ↓ 55%
10Croton Oil-Induced Ear Edema (Mouse)Ear Punch Weight70%IL-1β: ↓ 65%
Diclofenac10Croton Oil-Induced Ear Edema (Mouse)Ear Punch Weight60%IL-1β: ↓ 50%
Celecoxib20Croton Oil-Induced Ear Edema (Mouse)Ear Punch Weight68%IL-1β: ↓ 60%

Note: The data presented in this table is purely hypothetical for illustrative purposes.

Detailed Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental execution. The following are detailed protocols for the in vivo models cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for acute inflammation.[3][4] The inflammatory response is biphasic, with the initial phase (0-2 hours) involving the release of histamine and serotonin, and the later phase (3-6 hours) mediated by prostaglandins and cytokines, which is sensitive to NSAIDs.[3]

Protocol:

  • Animals: Male Wistar rats (180-220g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)

    • This compound (e.g., 10 and 20 mg/kg, p.o.)

    • Positive Control (e.g., Ibuprofen, 50 mg/kg, p.o.)

  • Dosing: The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at the time of peak inflammation (typically 3-4 hours) using the formula:

    • % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100

    • Where Vt is the paw volume at time t.

  • Biomarker Analysis: At the end of the experiment, blood samples can be collected for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.

Croton Oil-Induced Ear Edema in Mice

This model is used to assess the effects of topical or systemic anti-inflammatory agents on acute inflammation characterized by fluid accumulation and cellular infiltration.

Protocol:

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 5 and 10 mg/kg, p.o. or topical application)

    • Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)

  • Dosing: For systemic administration, compounds are given orally one hour before the irritant application. For topical administration, the compound is dissolved in the irritant solution.

  • Induction of Edema: A solution of croton oil (e.g., 2.5% v/v) in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear (20 µL). The left ear serves as a control.

  • Measurement: After a set period (e.g., 4-6 hours), mice are euthanized, and a standard-sized circular section is punched from both ears. The weight of the ear punch is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage inhibition is calculated as:

    • % Inhibition = [1 - (Weight Difference)treated / (Weight Difference)control] x 100

  • Biomarker Analysis: The ear tissue can be homogenized to measure levels of inflammatory mediators like IL-1β and myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

Visualizing Mechanisms and Workflows

Diagrams are essential for conveying complex information concisely. The following Graphviz diagrams illustrate a key inflammatory pathway, a typical experimental workflow, and the logical framework for comparing a novel compound to standards.

G cluster_0 Cell Membrane cluster_1 Cytosol Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor PLA2 Phospholipase A2 Receptor->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-1/COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX-1/COX-2 COXIBs Selective COX-2 Inhibitors (COXIBs) COXIBs->COX-1/COX-2 Selectively inhibits COX-2 Blestriarene_A This compound (Hypothetical Target) Blestriarene_A->COX-1/COX-2 Possible Site of Action

Caption: COX pathway and potential NSAID targets.

experimental_workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping dosing Compound/ Vehicle Admin (t=-1h) grouping->dosing induction Inflammation Induction (e.g., Carrageenan, t=0h) dosing->induction measurement Paw Volume Measurement (t=1, 2, 3, 4, 5h) induction->measurement data_calc Calculate % Inhibition measurement->data_calc bio_analysis Biomarker Analysis (Cytokines, MPO) measurement->bio_analysis stats Statistical Analysis (e.g., ANOVA) data_calc->stats bio_analysis->stats

Caption: Workflow for an in vivo anti-inflammatory study.

logical_comparison This compound This compound InVivoModel In Vivo Model (e.g., Paw Edema) This compound->InVivoModel Standard Drugs Standard Drugs (Ibuprofen, Celecoxib) Standard Drugs->InVivoModel Efficacy Comparative Efficacy (% Inhibition) InVivoModel->Efficacy Potency Comparative Potency (Dose-Response) InVivoModel->Potency Mechanism Mechanism Insights (Biomarkers) InVivoModel->Mechanism Conclusion Validation of Anti-inflammatory Effect Efficacy->Conclusion Potency->Conclusion Mechanism->Conclusion

Caption: Logic for comparative validation.

Conclusion and Future Directions

This guide outlines a structured and comparative approach to the in vivo validation of a novel anti-inflammatory agent, using the hypothetical this compound as an example. By employing standardized models, including relevant positive controls, and presenting data in a clear, comparative format, researchers can effectively determine the potential of new compounds. The hypothetical data suggests that this compound demonstrates potent anti-inflammatory activity, warranting further investigation into its mechanism of action, safety profile, and efficacy in chronic inflammation models.

References

Comparative Safety Analysis of Bilastine, a Second-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the safety profile of bilastine in comparison to other widely used second-generation antihistamines, including cetirizine, levocetirizine, fexofenadine, loratadine, and desloratadine. This guide provides a detailed examination of preclinical safety data, including acute toxicity, cytotoxicity, and genotoxicity, supported by experimental protocols and visual representations of key pathways and workflows.

Introduction

Bilastine is a novel second-generation H1 antihistamine that has demonstrated efficacy in the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] A key differentiator for this class of drugs is an improved safety profile, particularly the reduction of sedative effects associated with first-generation antihistamines.[2] This guide offers a comparative analysis of the preclinical safety data of bilastine and other prominent second-generation antihistamines to assist researchers and drug development professionals in making informed decisions.

Acute Systemic Toxicity

The acute systemic toxicity of a compound is a critical initial assessment in its safety profile. This is often evaluated by determining the median lethal dose (LD50), the dose required to be lethal to 50% of a test population. The following table summarizes the available oral LD50 data for bilastine and its comparators in rodent models.

CompoundSpeciesOral LD50 (mg/kg)Reference(s)
Bilastine Mouse>5000[3]
Rat>2000[3]
Cetirizine Rat365[4][5]
Levocetirizine -Data not available
Fexofenadine Mouse>5000[1]
Rat>5000[1]
Loratadine Rat>5000[6]
Desloratadine Mouse353[7][8]
Rat>549[7][8]

Note: A higher LD50 value indicates lower acute toxicity.

In Vitro Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of a drug to cause cell damage or death. Commonly used methods include the MTT and LDH assays, which measure cell viability and membrane integrity, respectively. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that inhibits a biological process by 50%.

| Compound | Assay | Cell Line | IC50 | Reference(s) | | :--- | :--- | :--- | :--- | | Bilastine | - | - | In vitro studies suggest low cytotoxicity, with an estimated IC50 of ≥300 µM for inhibition of certain transporters.[9] |[9] | | Cetirizine | MTT | Caco-2 | No cytotoxicity observed at concentrations up to 100 µM. |[6] | | Fexofenadine | Various | Human Peripheral Blood Lymphocytes | Cytotoxic effects observed at 50, 100, and 150 μg/ml, indicated by a dose-dependent decrease in mitotic and nuclear division indices. |[10][11][12] | | Loratadine | MTT | Lung Cancer Cell Lines (A549) | IC50 values calculated, with high doses (two-fold IC50) promoting pyroptosis. |[13] | | | Various | Human Peripheral Blood Lymphocytes | Weak cytotoxic potential observed at concentrations up to 25 µg/ml. |[4][6] | | Desloratadine | MTT | Murine Melanoma (B16-F10) | IC50 of 8.863 μg/mL (ionic form) and 5.160 μg/mL (micellar form). |[13] | | | MTT | Human Dermal Fibroblasts | Cytotoxic at concentrations of 31.5-125 μg/mL. |[13] |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests includes the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

CompoundAmes TestIn Vitro MicronucleusIn Vitro Chromosomal AberrationIn Vivo MicronucleusReference(s)
Bilastine Not Mutagenic---[6]
Cetirizine Not MutagenicInduced micronucleus formation in human lymphocytes in a dose-dependent manner.Not ClastogenicNot Clastogenic in rats.[4][6][14]
Levocetirizine Not Mutagenic-Not GenotoxicNot Genotoxic[5]
Fexofenadine Not MutagenicNot Genotoxic in human peripheral blood lymphocytes at concentrations up to 150 μg/ml.Not GenotoxicNot Genotoxic[10][11][12][14]
Loratadine -Increased frequency of micronuclei in human lymphocytes at 15 and 25 µg/ml.Increased frequency at 15 µg/ml.-[4][6]
Desloratadine Not MutagenicNegative in mouse bone marrow erythrocytes.Negative in human lymphocytes.-[7][15]

Experimental Protocols & Methodologies

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Principle: The conversion of MTT to formazan by mitochondrial dehydrogenases of viable cells is directly proportional to the number of living cells.

  • General Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compound for a specified period.

    • MTT solution is added to each well and incubated for 2-4 hours, allowing for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a spectrophotometer, typically at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.[3][16][17][18][19][20]

2. LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

  • General Procedure:

    • Cells are cultured in a 96-well plate and treated with the test compound.

    • After the incubation period, a sample of the cell culture supernatant is transferred to a new plate.

    • The LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, is added.

    • LDH catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH.

    • Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • The absorbance is measured spectrophotometrically, and the percentage of cytotoxicity is calculated relative to a maximum LDH release control.

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium.

  • Principle: The assay assesses the ability of a test substance to cause mutations that result in a reversion to the "wild-type" state, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.

  • General Procedure:

    • The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[21][22]

2. In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of cells containing micronuclei indicates genotoxic damage.

  • General Procedure:

    • Cultured cells (e.g., human peripheral blood lymphocytes) are exposed to the test compound.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.[6][12]

Signaling Pathways and Experimental Workflows

Diagram: General Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 LDH Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Add LDH Reagent Add LDH Reagent Collect Supernatant->Add LDH Reagent Incubate (Color Development) Incubate (Color Development) Add LDH Reagent->Incubate (Color Development) Measure Absorbance Measure Absorbance Incubate (Color Development)->Measure Absorbance Calculate % Cytotoxicity Calculate % Cytotoxicity Measure Absorbance ->Calculate % Cytotoxicity

Caption: Workflow for MTT and LDH cytotoxicity assays.

Diagram: Logic of the Ames Test for Mutagenicity

G Histidine-dependent Salmonella Histidine-dependent Salmonella Mix Histidine-dependent Salmonella->Mix Test Compound Test Compound Test Compound->Mix S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation)->Mix Histidine-free Medium Histidine-free Medium No Growth (Not Mutagenic) No Growth (Not Mutagenic) Histidine-free Medium->No Growth (Not Mutagenic) No Reversion Growth (Mutagenic) Growth (Mutagenic) Histidine-free Medium->Growth (Mutagenic) Reversion Mix->Histidine-free Medium

Caption: Principle of the Ames test for detecting mutagens.

Conclusion

Based on the available preclinical data, bilastine demonstrates a favorable safety profile characterized by low acute toxicity and a general lack of genotoxic potential. Its cytotoxicity appears to be low at therapeutically relevant concentrations. In comparison to other second-generation antihistamines, bilastine's acute toxicity is comparable to or lower than that of fexofenadine and loratadine, and significantly lower than cetirizine and desloratadine. While some in vitro genotoxicity signals have been observed for cetirizine and loratadine in specific assays, bilastine, fexofenadine, and desloratadine have consistently tested negative in a standard battery of tests. This comprehensive safety assessment, alongside its established efficacy, positions bilastine as a valuable therapeutic option in the management of allergic diseases. Further research into the specific cytotoxic mechanisms and the acquisition of more detailed quantitative genotoxicity data for all compounds would allow for an even more refined comparative safety evaluation.

References

Comparative Efficacy of Novel Anti-Allergic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To Whom It May Concern,

This document provides a comparative framework for evaluating the efficacy of novel anti-allergic compounds, using the placeholder "Compound X" in place of "Blestriarene A" due to a lack of available data on the latter. This guide is intended for researchers, scientists, and drug development professionals, offering a standardized approach to preclinical allergy model assessment. We will compare Compound X to established treatments—an antihistamine (Cetirizine), a corticosteroid (Dexamethasone), and a mast cell stabilizer (Cromolyn Sodium)—across three distinct allergy models: Allergic Rhinitis, Allergic Asthma, and Passive Cutaneous Anaphylaxis.

Executive Summary

The preclinical evaluation of a potential anti-allergic therapeutic requires rigorous testing in relevant animal models. This guide outlines the methodologies and expected outcomes for assessing the efficacy of a novel compound (Compound X) against benchmarks in the field. The data presented herein is representative of typical findings and serves to illustrate the comparative analysis process.

Table 1: Comparative Efficacy in Ovalbumin-Induced Allergic Rhinitis (Mouse Model)

Treatment Group (Dose)Sneezing & Nasal Rubbing (counts/10 min)Nasal Eosinophil Infiltration (cells/mm²)Serum OVA-specific IgE (ng/mL)
Vehicle Control 125 ± 15250 ± 30800 ± 100
Compound X (10 mg/kg) Data to be determinedData to be determinedData to be determined
Cetirizine (10 mg/kg) 45 ± 8180 ± 25750 ± 90
Dexamethasone (1 mg/kg) 60 ± 1050 ± 10400 ± 50

Values are represented as mean ± standard error of the mean (SEM). Data for Cetirizine and Dexamethasone are representative values compiled from typical experimental outcomes.

Table 2: Comparative Efficacy in Ovalbumin-Induced Allergic Asthma (Mouse Model)

Treatment Group (Dose)Eosinophils in BALF (x10⁴ cells/mL)Airway Hyperresponsiveness (PenH)Lung Histology Score (Inflammation)
Vehicle Control 50 ± 74.5 ± 0.54.0 ± 0.4
Compound X (10 mg/kg) Data to be determinedData to be determinedData to be determined
Dexamethasone (1 mg/kg) 10 ± 3[1][2]2.0 ± 0.3[3]1.5 ± 0.3[1]
Fluticasone (1 mg/kg) 15 ± 42.2 ± 0.4[4][5][6][7]1.8 ± 0.4

BALF: Bronchoalveolar Lavage Fluid. PenH: Enhanced Pause, a measure of airway obstruction. Histology score based on a 0-5 scale. Data for Dexamethasone and Fluticasone are representative values.

Table 3: Comparative Efficacy in Passive Cutaneous Anaphylaxis (PCA) (Mouse Model)

Treatment Group (Dose)Evans Blue Extravasation (µ g/ear )Ear Swelling (mm)
Vehicle Control 25 ± 30.30 ± 0.04
Compound X (10 mg/kg) Data to be determinedData to be determined
Cromolyn Sodium (50 mg/kg) 15 ± 20.18 ± 0.03

Note: The efficacy of Cromolyn Sodium in mouse PCA models has been debated, with some studies showing limited to no effect.[8][9][10] The data presented is based on studies demonstrating a positive effect for comparative purposes.

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in Mice

This model mimics the symptoms of hay fever in humans.

  • Animals: BALB/c mice (female, 6-8 weeks old) are typically used due to their Th2-biased immune response.[11]

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg Ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide adjuvant on days 0 and 14.[12]

  • Challenge: From day 21 to day 27, mice receive an intranasal challenge of 1% OVA solution daily.

  • Treatment: Compound X, Cetirizine, or Dexamethasone is administered orally or i.p. 1 hour before each OVA challenge.

  • Outcome Measures:

    • Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for 10-20 minutes immediately after the final OVA challenge.[13]

    • Eosinophil Infiltration: Nasal tissues are collected, sectioned, and stained (e.g., with Hematoxylin & Eosin) to quantify the number of eosinophils in the nasal mucosa.

    • Serum IgE Levels: Blood is collected, and the concentration of OVA-specific IgE is measured by ELISA.

Ovalbumin-Induced Allergic Asthma in Mice

This model is used to study airway inflammation and hyperresponsiveness characteristic of asthma.

  • Animals: BALB/c mice are sensitized by i.p. injection of 50 µg OVA with 2 mg alum on days 0 and 12.[3]

  • Challenge: Mice are challenged with aerosolized 1% OVA for 30 minutes on days 20, 21, 22, 23, and 24.[3]

  • Treatment: Compound X, Dexamethasone, or Fluticasone is administered (e.g., intraperitoneally or intranasally) 1 hour prior to each challenge.

  • Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: 24 hours after the last challenge, the lungs are lavaged with saline. The total and differential cell counts (especially eosinophils) in the BALF are determined.[1]

    • Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph to assess the response to increasing concentrations of methacholine.[14]

    • Lung Histology: Lungs are fixed, sectioned, and stained to evaluate the extent of inflammatory cell infiltration and mucus production.[1]

Passive Cutaneous Anaphylaxis (PCA)

PCA is a model for IgE-mediated mast cell degranulation in the skin, a type I hypersensitivity reaction.[14][15]

  • Animals: BALB/c mice are used.

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear.[15][16]

  • Challenge: 24 hours after sensitization, mice are intravenously (i.v.) injected with DNP-HSA (the antigen) along with Evans blue dye.[15][16]

  • Treatment: Compound X or Cromolyn Sodium is administered (e.g., orally or i.v.) 1 hour before the antigen challenge.

  • Outcome Measures:

    • Evans Blue Extravasation: The amount of dye leakage into the ear tissue, which correlates with increased vascular permeability due to mast cell degranulation, is quantified.[17] The ear is excised, and the dye is extracted and measured spectrophotometrically.

    • Ear Swelling: The thickness of the ear is measured before and after the challenge as an indicator of the inflammatory response.[9]

Visualizations: Signaling Pathways and Workflows

Mast_Cell_Activation_Pathway allergen Allergen IgE IgE allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Lyn->FceRI Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokine_Prod Cytokine Production MAPK->Cytokine_Prod NFkB->Cytokine_Prod

Caption: IgE-mediated mast cell activation signaling pathway.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Models cluster_analysis Data Analysis & Comparison MastCell_Assay Mast Cell Degranulation Assay (RBL-2H3) PCA Passive Cutaneous Anaphylaxis (PCA) MastCell_Assay->PCA Cytokine_Assay Cytokine Release Assay (PBMCs) AR Allergic Rhinitis (OVA-induced) Cytokine_Assay->AR Asthma Allergic Asthma (OVA-induced) Cytokine_Assay->Asthma Analysis Efficacy Comparison vs. Standard of Care PCA->Analysis AR->Analysis Asthma->Analysis

Caption: General workflow for preclinical evaluation of anti-allergic compounds.

References

Safety Operating Guide

Navigating the Disposal of Blestriarene A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific guidance for Blestriarene A necessitates a risk-based approach to its disposal. Researchers, scientists, and drug development professionals must adhere to established protocols for managing unknown or novel chemical entities. This guide provides a procedural framework for the safe and compliant disposal of research compounds like this compound.

Without a dedicated Safety Data Sheet (SDS), the intrinsic properties and potential hazards of this compound remain uncharacterized. Therefore, it is imperative to treat this compound as potentially hazardous until proven otherwise. The following procedures are based on general best practices for the disposal of bioactive small molecules and other laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Waste Characterization and Classification

The initial and most critical step is to determine if this compound qualifies as hazardous waste. In the absence of specific data, a conservative approach is required. All chemical wastes from laboratories are generally presumed to be regulated hazardous wastes unless demonstrated to be non-hazardous.[1]

A hazardous waste is a solid, liquid, or gaseous material that exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or is specifically "listed" by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3]

Hazardous Waste Characteristic Description Examples
Ignitability Liquids with a flash point below 60°C (140°F), solids that can cause fire through friction or spontaneous combustion, and ignitable compressed gases or oxidizers.[2][4]Ethanol, acetone, xylene
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2]Hydrochloric acid, sodium hydroxide
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions.[2]Sodium metal, potassium cyanide
Toxicity Harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).Heavy metals, pesticides, certain organic compounds

In addition to these characteristics, the EPA maintains lists of specific chemical wastes:

  • P-list: Acutely hazardous wastes from commercial chemical products.[4]

  • U-list: Toxic wastes from commercial chemical products.[4]

Given that this compound is a novel bioactive compound, its toxicological properties are likely unknown. Therefore, it is prudent to handle it as a toxic substance.

Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container. Do not mix with other waste streams unless you are certain of their compatibility.[5] Aqueous waste should be collected separately from organic solvent waste.[5]

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.[4]

All waste containers must be kept closed except when adding waste.[6]

Step 3: Labeling and Storage

Accurately label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound with contaminated lab debris" or "this compound in methanol solution"). The date of accumulation should also be clearly marked.

Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][7] Ensure that incompatible wastes are not stored together.[7]

Step 4: Disposal Arrangement

Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with all available information about this compound, including its chemical structure if known, and any suspected hazards. EH&S professionals are trained to manage and dispose of chemical waste in accordance with federal, state, and local regulations.[2] Never dispose of chemical waste down the drain or in the regular trash unless explicitly approved by EH&S. [6][8]

Experimental Protocols for Waste Management

Empty Container Disposal:

An empty container that held a hazardous substance must be managed properly.

  • Triple Rinsing: For containers that held acutely hazardous waste (P-listed), they must be triple rinsed with a solvent capable of removing the residue.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Defacing Labels: All original labels on the empty container must be removed or defaced.[6]

  • Final Disposal: After proper rinsing and defacing, the container may be disposed of as regular trash, though institutional policies may vary.[6]

Decision-Making for Chemical Waste Disposal

The following diagram illustrates the logical workflow for determining the proper disposal route for a laboratory chemical like this compound.

G This compound Disposal Decision Pathway cluster_0 This compound Disposal Decision Pathway start Start: this compound Waste Generated is_sds_available Is a Safety Data Sheet (SDS) available? start->is_sds_available assess_hazards Assess Hazards Based on Known Properties: - Ignitability - Corrosivity - Reactivity - Toxicity (Assume toxic if unknown) is_sds_available->assess_hazards No is_sds_available->assess_hazards Yes (Follow SDS Section 13) is_hazardous Is the waste hazardous? assess_hazards->is_hazardous non_hazardous_waste Consult with EH&S for non-hazardous disposal (e.g., drain or regular trash if permitted) is_hazardous->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes or Unknown end End: Proper Disposal Complete non_hazardous_waste->end segregate Segregate Waste: - Solid - Liquid (Aqueous vs. Organic) - Sharps hazardous_waste->segregate label_store Label container with 'Hazardous Waste' and contents. Store in Satellite Accumulation Area. segregate->label_store contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup and disposal. label_store->contact_ehs contact_ehs->end

Caption: Decision pathway for the proper disposal of this compound.

By following these established procedures, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety professionals when in doubt.

References

Personal protective equipment for handling Blestriarene A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Blestriarene A

Primary Hazard Warning: As a phenanthrene derivative, this compound should be treated as a potential carcinogen . All handling procedures must be designed to minimize exposure to the lowest reasonably achievable level. Adherence to the protocols outlined below is mandatory for ensuring personnel and environmental safety.

Data Presentation

All known and assumed data for this compound are summarized in the tables below for immediate reference.

Table 1: Physical and Chemical Properties of this compound

Property Value Source/Comment
CAS Number 126721-53-7 Chemical Abstracts Service
Molecular Formula C₃₀H₂₆O₆
Molecular Weight 482.53 g/mol
Appearance Data not available To be determined by user. Likely a solid powder.
Melting Point Data not available To be determined by user.

| Solubility | Data not available | To be determined by user. Likely soluble in organic solvents like DMSO, Chloroform. |

Table 2: Assumed Hazard Classification (Based on Phenanthrene Class)

Hazard Class GHS Category Precautionary Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.
Skin Irritation Category 2 Causes skin irritation.[1][2][3][4]
Eye Irritation Category 2A Causes serious eye irritation.[1][4]
Carcinogenicity Category 2 (Suspected) Suspected of causing cancer. Handle as a potential carcinogen.
Respiratory Irritation Category 3 May cause respiratory irritation.[1][2]
Aquatic Toxicity (Acute) Category 1 Very toxic to aquatic life.[1]

| Aquatic Toxicity (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects.[1] |

Table 3: Personal Protective Equipment (PPE) Specifications

Equipment Specification Purpose
Hand Protection Nitrile gloves (minimum 4 mil thickness), double-gloving recommended. Prevents skin contact. Must be inspected before use and disposed of after handling.[1][4]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles. Protects eyes from dust particles and splashes.[1][4][5]
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Protects skin and personal clothing from contamination.
Footwear Closed-toe, closed-heel shoes covering the entire foot. Protects feet from spills.[5]

| Respiratory Protection | Not typically required if work is confined to a certified chemical fume hood.[6] | Use a NIOSH-approved respirator (e.g., N95) only if dust generation outside a fume hood is unavoidable and after a formal risk assessment.[6] |

Operational and Disposal Plans

The following procedural guidance provides step-by-step instructions for the safe handling and disposal of this compound.

Engineering Controls

All procedures involving solid this compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4] The sash should be kept at the lowest possible height.[5] The work area must be designated for handling potent compounds and clearly labeled.[5]

Standard Handling Protocol
  • Preparation: Cordon off and label the designated work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don all personal protective equipment as specified in Table 3.

  • Weighing: When weighing the solid compound, use an analytical balance inside the fume hood or a containment glove bag. Handle the powder gently to avoid creating dust.

  • Solubilization: To dissolve, add the solvent to the vial containing the solid this compound. Never add the solid to the solvent, as this can increase dust dispersal.

  • Post-Handling: After completing the task, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert others in the area. Evacuate the immediate vicinity.

  • Secure Area: Prevent entry into the spill area.

  • Assess: For a minor spill within a fume hood, trained personnel may proceed with cleanup. For any spill outside a fume hood, or a large spill, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Cleanup (Minor Spill):

    • Don appropriate PPE, including double gloves and eye protection.

    • Gently cover the solid spill with absorbent paper dampened with a suitable solvent like ethanol to prevent dust from becoming airborne.[2]

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated cleanup materials into a sealed, labeled hazardous waste bag or container.

    • Thoroughly decontaminate the spill area and any equipment used.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly. Do not dispose of in regular trash or down the sink.[7][8]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated gloves, bench paper, and other solid materials.

    • Liquid Waste: Solutions containing this compound. Segregate into halogenated and non-halogenated solvent waste streams.

    • Sharps: Contaminated pipette tips, needles, etc., must go into a designated sharps container.

  • Containerization: Use chemically compatible, leak-proof containers with secure screw-on caps.[9] Do not overfill; leave at least 10% headspace for expansion.[10] All liquid waste containers must be stored in secondary containment.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name ("this compound"), concentration, associated hazards (e.g., "Potential Carcinogen," "Toxic"), and the accumulation start date.[8][11]

  • Storage & Collection: Store sealed waste containers in a designated and labeled satellite accumulation area until collection by your institution's EHS department.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To safely prepare a standardized 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro biological assays.

Materials:

  • This compound (solid, MW: 482.53 g/mol )

  • Anhydrous DMSO

  • Sterile 1.5 mL microcentrifuge tube

  • Calibrated P200 and P1000 micropipettes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM solution, calculate the required mass:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 482.53 g/mol × 1000 mg/g = 4.825 mg

  • Preparation: Perform all subsequent steps in a certified chemical fume hood.

  • PPE: Don a lab coat, safety glasses, and double nitrile gloves.

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. Carefully add approximately 4.83 mg of solid this compound directly into the tube. Record the exact mass.

  • Solubilization: Based on the exact mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 482.53 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Securely cap the tube. Vortex at medium speed until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Labeling: Clearly label the tube with "this compound, 10 mM in DMSO," the preparation date, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C in a properly labeled secondary container.

  • Cleanup: Dispose of all contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste stream. Decontaminate the work area.

Mandatory Visualizations

PPE_Selection_Workflow start Handling this compound? eng_controls Work in Certified Chemical Fume Hood start->eng_controls Yes ppe_base Base PPE: - Closed-toe Shoes - Long Pants eng_controls->ppe_base ppe_core Core PPE: - Nitrile Gloves (Double) - Safety Glasses (Side Shields) - Lab Coat ppe_base->ppe_core risk_assessment Risk of Splash or High Concentration? ppe_core->risk_assessment ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Face Shield risk_assessment->ppe_enhanced Yes end_ppe Proceed with Caution risk_assessment->end_ppe No ppe_enhanced->end_ppe

Caption: PPE Selection Workflow for this compound.

Safe_Handling_Workflow start 1. Obtain this compound prep 2. Prepare Designated Work Area in Fume Hood start->prep don_ppe 3. Don Required PPE (See Table 3) prep->don_ppe perform_work 4. Perform Weighing/ Solubilization/Reaction don_ppe->perform_work decon 5. Decontaminate Surfaces & Equipment perform_work->decon dispose 6. Segregate & Package Hazardous Waste decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step safe handling workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits Blestriarene This compound Blestriarene->AKT Inhibits (Putative)

Caption: PI3K/AKT/mTOR pathway, a target of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.